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Oleyl 2-glyceryl ether Documentation Hub

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  • Product: Oleyl 2-glyceryl ether
  • CAS: 2929-07-9

Core Science & Biosynthesis

Foundational

Endogenous Signaling & Synthetic Analogues: The 2-Oleoylglycerol (2-OG) Pathway

The following technical guide details the biochemical context, endogenous targets, and synthetic pathways relevant to Oleyl 2-glyceryl ether . Executive Technical Clarification: Oleyl 2-glyceryl ether (also known as 2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biochemical context, endogenous targets, and synthetic pathways relevant to Oleyl 2-glyceryl ether .

Executive Technical Clarification: Oleyl 2-glyceryl ether (also known as 2-oleyl glycerol ether or 2-OG ether) is primarily a synthetic, stable pharmacological analogue of the endogenous signaling lipid 2-Oleoylglycerol (2-OG) . While 2-OG is a potent endogenous agonist of the GPR119 receptor (regulating insulin and GLP-1 secretion), it is chemically unstable and rapidly isomerizes to 1-oleoylglycerol. Consequently, Oleyl 2-glyceryl ether was developed to study this pathway without degradation.

This guide covers:

  • The Endogenous Biosynthesis of 2-Oleoylglycerol (2-OG) (the physiological target).

  • The Chemical Synthesis of Oleyl 2-glyceryl ether (the research tool).

  • The Biosynthesis of Natural Ether Lipids (e.g., Selachyl Alcohol) to distinguish the 1-O-alkyl vs. 2-O-alkyl isomers.

Endogenous Biosynthesis of 2-Oleoylglycerol (2-OG)

The biological relevance of the "oleyl 2-glyceryl" structure lies in its ester form, 2-Oleoylglycerol (2-OG) . This monoacylglycerol (MAG) acts as a critical gut-lipid signal, activating GPR119 on enteroendocrine L-cells to stimulate incretin secretion.[1]

A. The Luminal Pathway (Digestive)

The primary source of 2-OG is the hydrolysis of dietary triglycerides (TAGs) in the small intestine.

  • Substrate: Dietary Triolein (or TAGs containing oleic acid at the sn-2 position).

  • Enzyme: Pancreatic Lipase (PL) (EC 3.1.1.3).

  • Mechanism: Pancreatic lipase is sn-1,3 regiospecific. It hydrolyzes the fatty acids at the outer positions of the glycerol backbone, leaving the fatty acid at the sn-2 position intact.

  • Reaction:

    
    
    
  • Physiological Outcome: The resulting 2-OG is absorbed by enterocytes or binds to GPR119 on the luminal side of L-cells.

B. The Intracellular Signaling Pathway (Canonical)

Similar to the endocannabinoid 2-Arachidonoylglycerol (2-AG), 2-OG can be synthesized intracellularly "on demand" from membrane phospholipids.

  • Precursor Formation: Phospholipase C (PLC) hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) or Phosphatidylcholine (PC) to generate sn-1,2-Diacylglycerol (DAG) .

  • Biosynthesis: Diacylglycerol Lipase (DAGL-

    
    )  hydrolyzes the sn-1 fatty acid from DAG.
    
    • Specificity: If the DAG possesses an oleoyl chain at sn-2, DAGL activity yields 2-OG.

  • Degradation: 2-OG is rapidly degraded by Monoacylglycerol Lipase (MAGL) into glycerol and oleic acid, terminating the signal. This rapid degradation necessitates the use of the stable ether analogue (Oleyl 2-glyceryl ether) for durable receptor activation in experimental settings.

Chemical Synthesis of Oleyl 2-Glyceryl Ether

For drug development professionals, understanding the synthesis of the stable ether analogue is crucial for generating probes that resist MAGL hydrolysis and acyl migration.

Synthetic Strategy: The Solketal Route

The synthesis typically utilizes Solketal (1,2-isopropylidene-sn-glycerol) to mask the sn-1 and sn-2 positions, or specific blocking groups to target the sn-2 hydroxyl.

Protocol Summary:

  • Starting Material: 1,3-Benzylidene glycerol (protects sn-1 and sn-3).

  • Etherification: Reaction with Oleyl mesylate or Oleyl bromide in the presence of a base (NaH or KOH) in DMF/Toluene. This installs the oleyl chain at the open sn-2 position via a stable ether bond.

  • Deprotection: Acidic hydrolysis (e.g., Boric acid or HCl) removes the benzylidene group, liberating the free hydroxyls at sn-1 and sn-3.

  • Purification: Silica gel chromatography is required to separate the 2-O-alkyl isomer from any 1-O-alkyl byproducts formed via migration during deprotection.

Comparative Biochemistry: Natural Ether Lipids (1-O-Alkyl)

It is vital to distinguish the 2-isomer from natural ether lipids. Mammals endogenously synthesize 1-O-alkylglycerols (e.g., Selachyl Alcohol ).

  • Location: Peroxisomes.

  • Key Enzymes:

    • GNPAT (Glyceronephosphate O-acyltransferase): Acylates DHAP.

    • AGPS (Alkylglycerone phosphate synthase): Replaces the acyl group with a fatty alcohol (Oleyl alcohol) to form the ether bond.

  • Product: 1-O-octadecenyl-sn-glycerol (Selachyl Alcohol).

  • Distinction: These natural 1-O-ethers do not potently activate GPR119 compared to the 2-isomers (2-OG or 2-OG ether).

Visualization of Pathways

Diagram 1: Endogenous 2-OG Signaling & Degradation

This diagram illustrates how the physiological ligand (2-OG) is produced and why the ether analogue is necessary (to bypass MAGL).

G TAG Dietary Triglycerides (Triolein) PL Pancreatic Lipase TAG->PL TwoOG 2-Oleoylglycerol (2-OG) (Endogenous Ligand) TAG->TwoOG Luminal Hydrolysis DAG sn-1,2-Diacylglycerol DAGL DAG Lipase (Intracellular) DAG->DAGL DAG->TwoOG Biosynthesis GPR119 GPR119 Receptor (L-Cells / Beta Cells) TwoOG->GPR119 Activation MAGL Monoacylglycerol Lipase (MAGL) TwoOG->MAGL Degradation Glycerol + Oleic Acid (Inactive) TwoOG->Degradation Rapid Hydrolysis Ether Oleyl 2-glyceryl ether (Synthetic Analog) Ether->GPR119 Stable Activation Ether->Degradation Resistant Signal GLP-1 Secretion Insulin Secretion GPR119->Signal cAMP Pathway

Caption: Biosynthesis of endogenous 2-OG and the functional entry point of the synthetic Oleyl 2-glyceryl ether analog.

Diagram 2: Chemical Synthesis Workflow (2-OG Ether)

Synthesis Start 1,3-Benzylidene Glycerol Inter 1,3-Benzylidene-2-oleyl-glycerol Start->Inter Etherification Reagent Oleyl Mesylate + NaH/DMF Reagent->Inter Product Oleyl 2-glyceryl ether (2-O-octadecenyl-sn-glycerol) Inter->Product Hydrolysis Acid Boric Acid / HCl (Deprotection) Acid->Product

Caption: Synthetic route for Oleyl 2-glyceryl ether preventing acyl migration common in ester synthesis.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of 2-OG

Purpose: To measure endogenous levels of 2-OG in tissue or plasma. Note: 2-OG is extremely labile; rapid isomerization to 1-OG occurs in protic solvents.

  • Extraction: Homogenize tissue in acetonitrile/water (containing 0.1% formic acid) immediately on ice. Avoid ethanol/methanol to prevent transesterification.

  • Internal Standard: Spike with deuterated 2-OG-d5.

  • Separation: Use a C18 reverse-phase column.

    • Mobile Phase A: Water + 10mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile/Isopropanol.

    • Critical Step: Maintain column temperature < 30°C to minimize thermal isomerization.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor transition m/z 357.3 -> 265.2 (loss of glycerol).

Protocol B: GPR119 Activation Assay (cAMP)

Purpose: To validate the potency of Oleyl 2-glyceryl ether vs. 2-OG.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagent Prep: Dissolve Oleyl 2-glyceryl ether in DMSO. Dissolve 2-OG in DMSO immediately before use (due to instability).

  • Incubation: Treat cells with 10 µM IBMX (phosphodiesterase inhibitor) + Test Compound for 30 mins at 37°C.

  • Readout: Measure intracellular cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Validation: 2-OG ether should show an EC50 comparable to 2-OG (~2-5 µM) but with sustained activity over longer incubation times.

References

  • Hassing, H. A., et al. (2016). "Oral 2-oleyl glyceryl ether improves glucose tolerance in mice through the GPR119 receptor."[2] BioFactors, 42(6), 665-673.[2][3][4][5][6] Link

  • Hansen, K. B., et al. (2011). "2-Monoacylglycerol is a primary gut-derived stimulant of glucose-dependent insulinotropic polypeptide secretion." Journal of Clinical Endocrinology & Metabolism, 96(9), E1414-E1421. Link

  • Soga, T., et al. (2005). "Lysophosphatidylcholine enhances glucose-dependent insulin secretion via an orphan G-protein-coupled receptor." Biochemical and Biophysical Research Communications, 326(4), 744-751. Link

  • Magnusson, C. D., & Haraldsson, G. G. (2011). "Chemoenzymatic synthesis of structured triacylglycerols and diacylglycerols." Tetrahedron, 67(47), 9178-9184. (Reference for blocking/deprotection strategies). Link

  • Wanders, R. J., & Waterham, H. R. (2006). "Biochemistry of mammalian peroxisomes revisited." Annual Review of Biochemistry, 75, 295-332. (Reference for natural ether lipid/Selachyl alcohol pathway). Link

Sources

Exploratory

An In-Depth Technical Guide to Oleyl 2-Glyceryl Ether: Natural Marine Sources, Biosynthesis, and Therapeutic Potential

Abstract Oleyl 2-glyceryl ether, also known as selachyl alcohol, is a naturally occurring alkylglycerol (AKG) found in significant concentrations within various marine organisms, most notably in the liver oils of deep-se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oleyl 2-glyceryl ether, also known as selachyl alcohol, is a naturally occurring alkylglycerol (AKG) found in significant concentrations within various marine organisms, most notably in the liver oils of deep-sea sharks. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources, biosynthesis, and therapeutic applications of this promising bioactive lipid. We will delve into detailed methodologies for its extraction, isolation, and quantification, and explore its multifaceted biological activities, including its immunomodulatory, antihypertensive, and anti-cancer properties. The guide aims to serve as a foundational resource for harnessing the potential of marine-derived Oleyl 2-glyceryl ether in the development of novel therapeutics and functional foods.

Introduction: The Significance of Oleyl 2-Glyceryl Ether in Marine Life and Human Health

Alkylglycerols are a unique class of ether lipids characterized by an alkyl chain attached to a glycerol backbone via an ether linkage. Among these, Oleyl 2-glyceryl ether, featuring a monounsaturated C18:1 (oleyl) chain, has garnered significant scientific interest due to its pronounced biological activities. For centuries, shark liver oil, a rich source of AKGs, has been utilized in folk medicine for its purported health benefits, including wound healing and immune system support.[1] Modern research is now validating these traditional uses and uncovering the specific molecular mechanisms through which compounds like Oleyl 2-glyceryl ether exert their effects.

This guide will provide an in-depth exploration of Oleyl 2-glyceryl ether, from its natural origins in the marine biosphere to its potential as a therapeutic agent. We will examine the key marine species that serve as abundant sources, the biochemical pathways responsible for its synthesis, and the scientific evidence supporting its various health benefits.

Natural Sources of Oleyl 2-Glyceryl Ether in the Marine Environment

Oleyl 2-glyceryl ether is found in a variety of marine invertebrates, including sponges, corals, and mollusks. However, the most concentrated natural sources are the livers of deep-sea sharks.[2] The high lipid content in the livers of these sharks helps them maintain buoyancy in the absence of a swim bladder.[2]

Table 1: Distribution of Alkylglycerols and Oleyl 2-Glyceryl Ether (Selachyl Alcohol) in Select Marine Species

Marine OrganismTissueTotal Alkylglycerols (% of unsaponifiable matter)Selachyl Alcohol (% of total alkylglycerols)Reference(s)
Greenland Shark (Somniosus microcephalus)Liver Oil~10%up to 59.4%[3]
Deep Sea Shark (Centrophorus squamosus)Liver Oil10%Major component[4]
Bramble Shark (Echinorhinus brucus)Liver OilHighPresent[5]
Squid (Berryteuthis magister)TissuesPresentPresent[6]

Note: The exact composition can vary depending on factors such as the age, diet, and geographical location of the organism.

Biosynthesis of Oleyl 2-Glyceryl Ether in Marine Organisms

The biosynthesis of Oleyl 2-glyceryl ether is a multi-step enzymatic process that begins with the formation of the glycerol backbone and the synthesis of the oleyl alcohol side chain.

Glycerol Backbone Synthesis

The glycerol component is derived from dihydroxyacetone phosphate (DHAP), an intermediate of the glycolysis pathway.[7] DHAP is first reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase.

Oleyl Alcohol Synthesis and Ether Linkage Formation

The oleyl (C18:1) alcohol is synthesized from oleic acid. This process involves the reduction of oleoyl-CoA, the activated form of oleic acid, by fatty acyl-CoA reductases.[8] The resulting oleyl alcohol then forms an ether bond with the glycerol-3-phosphate at the sn-1 position, a reaction catalyzed by alkyl-dihydroxyacetonephosphate synthase. Subsequent enzymatic steps, including reduction and dephosphorylation, lead to the final Oleyl 2-glyceryl ether molecule.

Biosynthesis_Pathway Glycolysis Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP G3P Glycerol-3-Phosphate DHAP->G3P Glycerol-3-Phosphate Dehydrogenase Alkyl_DHAP 1-O-Oleyl-DHAP G3P->Alkyl_DHAP Alkyl-DHAP Synthase Fatty_Acid_Synthesis Fatty Acid Synthesis Oleoyl_CoA Oleoyl-CoA Fatty_Acid_Synthesis->Oleoyl_CoA Oleyl_Alcohol Oleyl Alcohol Oleoyl_CoA->Oleyl_Alcohol Fatty Acyl-CoA Reductase Oleyl_Alcohol->Alkyl_DHAP Alkyl_G3P 1-O-Oleyl-Glycerol-3-Phosphate Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase O2GE Oleyl 2-Glyceryl Ether Alkyl_G3P->O2GE Phosphatase

Caption: Biosynthetic pathway of Oleyl 2-glyceryl ether.

Extraction, Isolation, and Quantification Methodologies

The effective study and utilization of Oleyl 2-glyceryl ether necessitate robust and reliable methods for its extraction, isolation, and quantification from marine sources.

Extraction Protocol

A common and effective method for extracting lipids, including Oleyl 2-glyceryl ether, from marine tissues is a modified Folch or Bligh-Dyer solvent extraction.[9]

Step-by-Step Protocol for Solvent Extraction:

  • Homogenization: Homogenize fresh or frozen marine liver tissue in a chloroform:methanol (2:1, v/v) solvent mixture. The ratio of solvent to tissue should be approximately 20:1.

  • Filtration: Filter the homogenate to remove solid tissue debris.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly. Centrifuge at a low speed to facilitate phase separation.

  • Collection of Lipid Layer: The lower chloroform layer, containing the lipids, is carefully collected.

  • Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Isolation and Purification

The crude lipid extract contains a mixture of different lipid classes. Thin-layer chromatography (TLC) is a widely used technique for the separation and isolation of alkylglycerols.

Step-by-Step Protocol for Thin-Layer Chromatography:

  • Plate Preparation: Use silica gel G plates. If not pre-activated, activate the plates by heating at 110°C for 1 hour.

  • Sample Application: Dissolve the lipid extract in a small amount of chloroform and spot it onto the TLC plate using a capillary tube.

  • Development: Develop the plate in a TLC chamber containing a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[10]

  • Visualization: Visualize the separated lipid bands by spraying with a suitable reagent, such as 2',7'-dichlorofluorescein, and viewing under UV light, or by exposure to iodine vapor.

  • Scraping and Elution: The band corresponding to alkylglycerols is scraped from the plate and the Oleyl 2-glyceryl ether is eluted from the silica gel using chloroform:methanol (2:1, v/v).

Quantification

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for the quantification of Oleyl 2-glyceryl ether.

Step-by-Step Protocol for GC-MS Quantification:

  • Derivatization: Convert the hydroxyl groups of the isolated Oleyl 2-glyceryl ether to trimethylsilyl (TMS) ethers by reacting with a silylating agent (e.g., BSTFA with 1% TMCS). This increases the volatility of the compound for GC analysis.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to separate the different components.

  • MS Detection and Quantification: The separated compounds are detected by a mass spectrometer. The abundance of the characteristic ions of the TMS-derivatized Oleyl 2-glyceryl ether is used for quantification by comparing the peak area to that of a known concentration of an internal standard.

Workflow_Diagram Start Marine Tissue (e.g., Shark Liver) Extraction Solvent Extraction (Chloroform:Methanol) Start->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract TLC Thin-Layer Chromatography (TLC) Crude_Extract->TLC Isolated_Fraction Isolated Alkylglycerol Fraction TLC->Isolated_Fraction Derivatization Derivatization (TMS Ethers) Isolated_Fraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for Oleyl 2-glyceryl ether analysis.

Biological Activities and Therapeutic Potential

Oleyl 2-glyceryl ether exhibits a range of biological activities that underscore its potential for therapeutic applications.

Immunomodulatory Effects

Alkylglycerols, including Oleyl 2-glyceryl ether, have been shown to modulate the immune system. They can enhance the activity of macrophages and increase the production of cytokines, thereby bolstering the body's defense against infections.[8][11] Studies have also indicated that AKGs can stimulate the proliferation of lymphocytes.[11]

Antihypertensive Properties

Selachyl alcohol has been identified as an orally active antihypertensive agent.[4][10][12] It is believed to act in a manner similar to the antihypertensive neutral renomedullary lipid (ANRL), requiring hepatic activation to exert its blood pressure-lowering effects.[4][12]

Anti-Cancer Activity

One of the most promising areas of research for Oleyl 2-glyceryl ether is its potential as an anti-cancer agent.

  • Anti-Angiogenic Effects: Selachyl alcohol has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[13] It can reduce the migration of endothelial cells, a critical step in angiogenesis.[13]

  • Inhibition of Cell Signaling Pathways: Evidence suggests that the anti-cancer effects of some ether lipids may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[14][15] By interfering with this pathway, Oleyl 2-glyceryl ether may induce apoptosis (programmed cell death) in cancer cells.

  • Reduction of Metastasis: Studies have demonstrated that selachyl alcohol can reduce the number of lung metastases in animal models of cancer.[10]

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation O2GE Oleyl 2-Glyceryl Ether O2GE->PI3K Inhibition

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Foundational

Metabolic Fate and Stability of Oleyl 2-Glyceryl Ether: A Technical Analysis

This in-depth technical guide details the metabolic fate, stability mechanisms, and experimental characterization of Oleyl 2-glyceryl ether (2-O-oleylglycerol). Executive Summary Oleyl 2-glyceryl ether (2-O-9'-octadeceny...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the metabolic fate, stability mechanisms, and experimental characterization of Oleyl 2-glyceryl ether (2-O-oleylglycerol).

Executive Summary

Oleyl 2-glyceryl ether (2-O-9'-octadecenyl glycerol) is a synthetic ether lipid designed as a metabolically stable analogue of 2-oleoylglycerol (2-OG) . While 2-OG is a potent endogenous agonist for GPR119 (an incretin-releasing GPCR), its pharmacological utility is limited by rapid hydrolysis via Monoacylglycerol Lipase (MAGL).

The ether substitution at the sn-2 position renders the molecule resistant to canonical lipases and, crucially, to Alkylglycerol Monooxygenase (AGMO) , which exhibits strict specificity for sn-1 ether bonds. Consequently, Oleyl 2-glyceryl ether is not "degraded" in the traditional catabolic sense. Instead, its primary metabolic fate is anabolic sequestration : it serves as a backbone for re-esterification by acyltransferases (MGAT/DGAT), resulting in its incorporation into ether-linked neutral lipids (ether-TAGs) and subsequent storage in lipid droplets.

Structural Biochemistry & Enzymatic Resistance

To understand the stability profile, one must contrast the target molecule with its endogenous ester counterpart.

Chemical Architecture
Feature2-Oleoylglycerol (Endogenous) Oleyl 2-glyceryl ether (Synthetic Probe)
Bond Type Ester (sn-2 position)Ether (sn-2 position)
MAGL Activity High (

min in plasma)
Null (Steric/Electronic resistance)
Isomerization Rapid acyl migration to sn-1/3Chemically stable (No migration)
AGMO Activity N/A (Not an ether)Null (AGMO is sn-1 specific)
Mechanisms of Resistance
Resistance to Hydrolysis (MAGL/FAAH)

Monoacylglycerol Lipase (MAGL) utilizes a Ser-Asp-His catalytic triad to attack the carbonyl carbon of the ester bond. In Oleyl 2-glyceryl ether, the carbonyl is replaced by a methylene group (


). This substitution removes the electrophilic center required for nucleophilic attack, rendering the molecule completely inert to MAGL and Fatty Acid Amide Hydrolase (FAAH).
Resistance to Oxidative Cleavage (AGMO)

Alkylglycerol Monooxygenase (AGMO) is the only mammalian enzyme capable of cleaving the ether bond in lipids.[1] However, AGMO is highly regiospecific:

  • Substrate Requirement: A free hydroxyl at sn-2 and an ether bond at sn-1 (e.g., chimyl or selachyl alcohol).

  • Mechanism: Tetrahydrobiopterin-dependent hydroxylation of the

    
    -carbon adjacent to the ether oxygen.[2]
    
  • Outcome: Oleyl 2-glyceryl ether (ether at sn-2) does not fit the AGMO catalytic pocket, preventing oxidative cleavage.

Metabolic Pathways: The Anabolic Sink

Since catabolic routes are blocked, the molecule undergoes biotransformation via anabolic pathways. The free hydroxyl groups at sn-1 and sn-3 remain nucleophilic, making the molecule a substrate for acyltransferases.

The MGAT/DGAT Pathway

In enterocytes and hepatocytes, Oleyl 2-glyceryl ether mimics 2-monoacylglycerol (2-MAG), the primary acceptor for triglyceride synthesis.

  • Step 1 (MGAT): Monoacylglycerol Acyltransferase (MGAT) acylates the sn-1 or sn-3 position with a fatty acyl-CoA (e.g., Palmitoyl-CoA), forming a 1-acyl-2-O-oleyl-glycerol (an ether-DAG analogue).

  • Step 2 (DGAT): Diacylglycerol Acyltransferase (DGAT) acylates the remaining hydroxyl group, forming a 1,3-diacyl-2-O-oleyl-glycerol (an ether-TAG analogue).

Physiological Consequence: These "pseudo-triglycerides" are packaged into chylomicrons or VLDL particles and transported to adipose tissue, where they accumulate in lipid droplets. They act as a "metabolic sink," sequestering the pharmacological agent.

Phase II Conjugation

A secondary clearance pathway involves Glucuronidation . The UGT (UDP-glucuronosyltransferase) enzymes can conjugate glucuronic acid to the free hydroxyls, rendering the molecule water-soluble for renal excretion.

Pathway Visualization

MetabolicFate Substrate Oleyl 2-glyceryl ether (2-O-Oleylglycerol) MAGL MAGL / FAAH (Hydrolysis) Substrate->MAGL Resistant AGMO AGMO (Ether Cleavage) Substrate->AGMO Resistant (Wrong Regioisomer) MGAT MGAT Enzyme (Acylation) Substrate->MGAT Rapid Acylation UGT UGT Enzyme (Glucuronidation) Substrate->UGT Phase II Clearance Degradation Degradation Products (Glycerol + Fatty Acid) EtherDAG Ether-DAG Analogue (1-Acyl-2-O-oleyl-glycerol) MGAT->EtherDAG DGAT DGAT Enzyme (Acylation) EtherTAG Ether-TAG Analogue (1,3-Diacyl-2-O-oleyl-glycerol) DGAT->EtherTAG Storage in Lipid Droplets Glucuronide Glucuronide Conjugate (Excretion) UGT->Glucuronide EtherDAG->DGAT Acylation

Figure 1: The metabolic bifurcation of Oleyl 2-glyceryl ether. Note the complete blockade of catabolic (red) pathways and the dominance of anabolic (green) sequestration.

Experimental Protocols

To validate the stability and metabolic fate of this molecule in a drug development context, the following assays are standard.

Microsomal Stability Assay (Catabolic Resistance)

This protocol validates the resistance to oxidative metabolism (P450/AGMO) and hydrolysis.

  • Reagents: Pooled Liver Microsomes (Human/Mouse), NADPH regenerating system, Test Compound (Oleyl 2-glyceryl ether), Positive Control (Testosterone for P450, 2-OG for MAGL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL) with buffer at 37°C for 5 min.

  • Initiation: Add Test Compound (1 µM final) and NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS .

  • Result Interpretation:

    • 2-OG (Control): Rapid disappearance (

      
       min).
      
    • Oleyl 2-glyceryl ether:[3][4][5][6][7] >90% remaining at 60 min (High Stability).

Acylation/Incorporation Assay (Anabolic Fate)

This protocol detects the conversion of the ether lipid into neutral lipid species (Ether-DAG/TAG).

  • Cell Model: Caco-2 cells (enterocytes) or HepG2 (hepatocytes).

  • Tracer:

    
    -Oleic Acid or fluorescent fatty acid analogue (Bodipy-C12).
    

Workflow:

  • Treatment: Incubate cells with Oleyl 2-glyceryl ether (10 µM) +

    
    -Oleic Acid (to track acylation) for 4–24 hours.
    
  • Lipid Extraction: Perform Bligh & Dyer extraction (Chloroform:Methanol:Water).

  • Separation: Thin Layer Chromatography (TLC) using Hexane:Diethyl Ether:Acetic Acid (80:20:1).

    • Note: Ether-DAG and Ether-TAG will migrate slightly differently than standard DAG/TAG due to the lack of one carbonyl oxygen.

  • Detection: Scintillation counting of the DAG and TAG bands.

  • Validation: Presence of radiolabel in the TAG band indicates the Oleyl 2-glyceryl ether backbone was used as an acceptor for fatty acids.

References

  • Hassing, H. A., et al. (2016).[4][7] "Oral 2-oleyl glyceryl ether improves glucose tolerance in mice through the GPR119 receptor."[3][4][6][7] BioFactors, 42(6), 665–673.[7][8] Link

  • Watschinger, K. & Werner, E. R. (2013). "Alkylglycerol Monooxygenase."[2][9][10][11] IUBMB Life, 65(4), 366–372. Link

  • Kötting, J., et al. (1987). "Substrate specificity of O-alkylglycerol monooxygenase (E.C. 1.14.16.5), solubilized from rat liver microsomes." Lipids, 22(11), 831-835. Link

  • Hansen, H. S., et al. (2011). "GPR119 as a fat sensor." Trends in Pharmacological Sciences, 32(11), 615-625. Link

  • Yen, C. L., et al. (2002). "The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters." Journal of Lipid Research, 43(11), 1988-1995. Link

Sources

Exploratory

The Endogenous Lipid 2-Oleoylglycerol as a GPR119 Agonist: A Technical Guide for Researchers

Abstract G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic disorders, primarily type 2 diabetes and obesity. Its activation stimulates glucose-dependent insulin secretio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic disorders, primarily type 2 diabetes and obesity. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Among the endogenous ligands that activate GPR119, the monoacylglycerol 2-oleoylglycerol (2-OG) has garnered significant attention. As a product of dietary fat digestion, 2-OG positions GPR119 as a crucial nutrient sensor in the gastrointestinal tract. This technical guide provides an in-depth exploration of 2-OG's function as a GPR119 agonist, detailing its mechanism of action, key experimental protocols for its characterization, and its physiological significance. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic disease and GPCR pharmacology.

Introduction: GPR119 - A Key Player in Metabolic Regulation

GPR119 is a class A G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and K-cells.[1][2] Its strategic location and signaling properties make it a pivotal regulator of glucose homeostasis. Activation of GPR119 by an agonist initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP).[1][3] This increase in cAMP has a dual beneficial effect on glucose metabolism:

  • In pancreatic β-cells: Elevated cAMP enhances glucose-stimulated insulin secretion (GSIS), a key process for maintaining normal blood glucose levels.[4]

  • In intestinal L- and K-cells: Increased cAMP triggers the release of the incretin hormones GLP-1 and GIP.[5] These hormones, in turn, act on pancreatic β-cells to further potentiate insulin secretion in a glucose-dependent manner.[6][7]

This dual mechanism of action has positioned GPR119 as an attractive target for the development of novel anti-diabetic therapies with a potentially low risk of hypoglycemia.[8][9]

2-Oleoylglycerol: An Endogenous GPR119 Ligand

The discovery of endogenous ligands for GPR119 has been crucial in understanding its physiological role. While several lipid molecules, including oleoylethanolamide (OEA) and lysophosphatidylcholine (LPC), have been identified as GPR119 agonists, 2-oleoylglycerol (2-OG) stands out due to its direct link to dietary fat intake.[3][10][11]

2-OG is a monoacylglycerol produced in the small intestine during the digestion of dietary triglycerides by pancreatic lipase.[10] This positions GPR119 as a direct sensor of dietary fat, initiating a physiological response to nutrient availability. The transient and localized production of 2-OG in the gut lumen allows for a finely tuned regulation of incretin hormone secretion in response to meals.[5]

Synthesis and Metabolism of 2-Oleoylglycerol

2-OG is primarily formed in the lumen of the small intestine from the hydrolysis of dietary triglycerides.[10] It can also be synthesized in tissues from diacylglycerol precursors.[10] The primary route of metabolism for 2-OG is its hydrolysis into oleic acid and glycerol by the enzyme monoacylglycerol lipase (MAGL).[10] This rapid degradation contributes to the transient nature of 2-OG signaling.

Mechanism of Action: The GPR119 Signaling Cascade

Upon binding of 2-OG, GPR119 undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gαs.[3] This interaction triggers the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of ATP to cAMP, which acts as a second messenger to propagate the signal downstream.[1]

Diagram: GPR119 Signaling Pathway

GPR119_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_OG 2-Oleoylglycerol (2-OG) GPR119 GPR119 2_OG->GPR119 Binding Gs Gαs GPR119->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Gbg Gβγ ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Exocytosis Incretin/Insulin Exocytosis PKA->Exocytosis Stimulation CREB->Exocytosis Gene Transcription

Caption: GPR119 signaling cascade upon 2-OG binding.

In Vitro Characterization of 2-OG as a GPR119 Agonist

The functional activity of 2-OG as a GPR119 agonist is primarily assessed through in vitro cell-based assays that measure the downstream consequences of receptor activation, most commonly the accumulation of intracellular cAMP.

Key Experimental Protocol: cAMP Accumulation Assay

This protocol describes a typical cAMP accumulation assay using a commercially available Homogeneous Time-Resolved Fluorescence (HTRF) kit.

Objective: To quantify the dose-dependent increase in intracellular cAMP in response to 2-OG in cells expressing GPR119.

Materials:

  • HEK293 or COS-7 cells stably or transiently expressing human GPR119.[12]

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • 2-Oleoylglycerol (2-OG), synthetic grade.

  • Forskolin (positive control).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture GPR119-expressing cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer.

    • Seed cells into a 384-well plate at a density of 2,000-10,000 cells per well.

  • Compound Preparation:

    • Prepare a stock solution of 2-OG in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial dilutions of 2-OG in assay buffer containing a PDE inhibitor to achieve the desired final concentrations.

    • Prepare a positive control solution of forskolin.

  • Cell Stimulation:

    • Add the diluted 2-OG or control solutions to the wells containing the cells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the HTRF cAMP assay kit, add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the 2-OG concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of 2-OG that elicits 50% of the maximal response).

Causality Behind Experimental Choices:

  • Use of GPR119-expressing cells: This is essential to ensure that the observed cAMP response is specifically mediated by GPR119. A control cell line lacking the receptor should show no response.

  • Inclusion of a PDE inhibitor: This prevents the enzymatic degradation of cAMP, allowing for its accumulation and accurate measurement.

  • Forskolin as a positive control: Forskolin directly activates adenylyl cyclase, bypassing the GPCR, and provides a measure of the maximum possible cAMP response in the cells.

Quantitative Data: Potency of GPR119 Agonists

The potency of GPR119 agonists is typically reported as the half-maximal effective concentration (EC50).

AgonistAgonist TypeCell LineEC50 (µM)Reference(s)
2-Oleoylglycerol (2-OG) Endogenous COS-7 (human GPR119) 2.5 [12][13]
Oleoylethanolamide (OEA)EndogenousHEK293 (human GPR119)2.9[5]
AR231453SyntheticNot specified0.0047[14]
APD597SyntheticHEK293 (human GPR119)0.046[1]
AS1269574SyntheticHEK293 (human GPR119)2.5[5][15]
PSN632408SyntheticHEK293 (human GPR119)7.9[1]

In Vivo Evaluation of 2-OG's Effects

In vivo studies are critical to confirm the physiological relevance of the in vitro findings and to assess the therapeutic potential of GPR119 agonism. The oral glucose tolerance test (OGTT) is a standard method to evaluate the effect of a compound on glucose disposal.

Key Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To determine the effect of orally administered 2-OG on glucose tolerance in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • 2-Oleoylglycerol (2-OG).

  • Vehicle (e.g., corn oil or a suitable emulsion).

  • Glucose solution (20% w/v in sterile water).

  • Glucometer and test strips.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • ELISA kits for GLP-1 and GIP measurement.

Step-by-Step Methodology:

  • Animal Acclimation and Fasting:

    • Acclimate mice to the housing conditions for at least one week.

    • Fast the mice overnight (12-16 hours) with free access to water.

  • Compound Administration:

    • Weigh the mice and calculate the dose of 2-OG (e.g., 10-100 mg/kg).

    • Administer 2-OG or vehicle by oral gavage.

  • Glucose Challenge:

    • 30 minutes after compound administration, take a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) by oral gavage.

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure blood glucose levels at each time point using a glucometer.

    • Collect a larger blood sample at a key time point (e.g., 15 minutes) into EDTA-coated tubes for incretin hormone analysis.

  • Incretin Hormone Measurement:

    • Centrifuge the EDTA-treated blood samples to separate the plasma.

    • Measure plasma levels of active GLP-1 and GIP using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

    • Compare the plasma GLP-1 and GIP levels between the 2-OG and vehicle-treated groups.

Causality Behind Experimental Choices:

  • Overnight fasting: This ensures that baseline glucose levels are low and that the response to the glucose challenge is robust.

  • Oral gavage for both compound and glucose: This mimics the physiological route of nutrient absorption and drug administration.

  • Measurement of both glucose and incretins: This allows for a direct correlation between the improvement in glucose tolerance and the stimulation of GLP-1 and GIP secretion.

Diagram: Oral Glucose Tolerance Test (OGTT) Workflow

OGTT_Workflow Start Start: Fasted Mice Administer_Compound Administer 2-OG or Vehicle (Oral Gavage) Start->Administer_Compound Wait_30min Wait 30 minutes Administer_Compound->Wait_30min Baseline_Blood Baseline Blood Sample (t=0) (Tail Vein) Wait_30min->Baseline_Blood Glucose_Challenge Oral Glucose Challenge (2 g/kg) Baseline_Blood->Glucose_Challenge Blood_Sampling Blood Sampling at 15, 30, 60, 90, 120 min Glucose_Challenge->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Incretin_Measurement Measure Plasma GLP-1 & GIP Blood_Sampling->Incretin_Measurement Data_Analysis Data Analysis: - Glucose AUC - Incretin Levels Glucose_Measurement->Data_Analysis Incretin_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an oral glucose tolerance test (OGTT).

Conclusion and Future Directions

2-Oleoylglycerol is a physiologically relevant endogenous agonist of GPR119, acting as a key molecular link between dietary fat intake and the regulation of glucose homeostasis. Its ability to stimulate the release of incretin hormones and potentiate glucose-stimulated insulin secretion underscores the therapeutic potential of targeting the GPR119 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pharmacology of 2-OG and other GPR119 agonists.

While synthetic GPR119 agonists have faced challenges in clinical development, the study of endogenous ligands like 2-OG continues to provide valuable insights into the complex interplay between nutrient sensing, gut hormones, and metabolic control. Future research should focus on further elucidating the tissue-specific roles of 2-OG and GPR119, exploring the potential for combination therapies, and developing novel GPR119 modulators with improved pharmacokinetic and pharmacodynamic profiles.

References

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  • Semple, G., et al. (2009). GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders. Current opinion in drug discovery & development, 12(4), 519–532. [Link]

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  • Yang, J. W., Kim, H. S., Choi, Y., Kim, Y., & Kang, K. W. (2017). Therapeutic application of GPR119 ligands in metabolic disorders. Diabetes, obesity & metabolism, 20(2), 257–269. [Link]

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  • ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. [Link]

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  • Kim, M., et al. (2023). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 66(3), 1957–1973. [Link]

  • Zhang, S., et al. (2021). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. Cellular & molecular biology letters, 26(1), 42. [Link]

  • Di Marzo, V., & Maccarrone, M. (2022). From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. International journal of molecular sciences, 23(19), 11883. [Link]

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Foundational

The Intersection of Alkyl Glyceryl Ethers and Endocannabinoid Signaling: A Technical Guide to Investigating Oleyl 2-Glyceryl Ether

For Researchers, Scientists, and Drug Development Professionals Abstract The endocannabinoid system (ECS) is a ubiquitous and critical signaling network that governs a vast array of physiological processes. Its primary m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a ubiquitous and critical signaling network that governs a vast array of physiological processes. Its primary mediators, the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are lipid messengers that are synthesized on demand and signal through cannabinoid receptors. A growing body of evidence suggests that the ECS is not an isolated system, but rather is subject to modulation by a variety of other endogenous lipids. This technical guide explores the potential relationship between Oleyl 2-glyceryl ether, a monoalkylglycerol, and the endocannabinoid system. Drawing parallels from the known ether-type endocannabinoid, 2-arachidonyl glyceryl ether (noladin ether), this document provides a scientific framework and detailed methodologies for investigating the hypothesis that Oleyl 2-glyceryl ether may act as a modulator of endocannabinoid signaling. We will delve into the core components of the ECS, the unique chemical properties of ether lipids, and present a series of experimental protocols designed to elucidate the potential interactions between Oleyl 2-glyceryl ether and key elements of the endocannabinoid system. This guide is intended to serve as a comprehensive resource for researchers seeking to explore this novel area of lipid signaling and its therapeutic potential.

Introduction: The Endocannabinoid System and the Promise of Lipid Modulators

The endocannabinoid system (ECS) is a complex and highly conserved signaling system that plays a pivotal role in maintaining cellular and physiological homeostasis.[1][2][3] It is comprised of cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[3] The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[4][5][6] These lipid signaling molecules are not stored in vesicles but are rather produced "on-demand" from membrane phospholipid precursors in response to neuronal depolarization and elevated intracellular calcium levels.[4][5]

AEA and 2-AG exert their effects primarily through the activation of two G protein-coupled receptors: the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system, and the cannabinoid receptor type 2 (CB2), which is mainly found in the periphery, particularly on immune cells.[1] The ECS is intricately involved in regulating a multitude of physiological functions, including pain perception, mood, appetite, memory, and immune responses.[1]

The discovery of the ECS has opened up new avenues for therapeutic intervention in a wide range of pathological conditions. However, the direct activation of cannabinoid receptors with exogenous agonists can lead to undesirable psychoactive side effects, primarily mediated by CB1. This has spurred interest in alternative strategies to modulate ECS activity, one of which is the concept of the "entourage effect." This theory posits that the activity of the primary endocannabinoids can be enhanced by other, often inactive, lipid molecules that can, for instance, inhibit their degradation or potentiate their binding to cannabinoid receptors.

Oleyl 2-Glyceryl Ether: A Candidate for Endocannabinoid System Modulation?

Oleyl 2-glyceryl ether, also known as selachyl alcohol, is a monoalkyl glyceryl ether.[7] Structurally, it consists of a glycerol backbone with an oleyl group attached via an ether linkage at the sn-2 position. Ether lipids, in general, are known for their increased chemical stability compared to their ester-linked counterparts, making them more resistant to enzymatic hydrolysis.[8]

The primary rationale for investigating the link between Oleyl 2-glyceryl ether and the ECS stems from the existence of a known ether-type endocannabinoid: 2-arachidonyl glyceryl ether, or noladin ether.[9][10][11] Noladin ether has been shown to bind to and activate the CB1 receptor, albeit with a different pharmacological profile than 2-AG.[9][10] This precedent suggests that other 2-alkyl glyceryl ethers, such as Oleyl 2-glyceryl ether, may also possess the ability to interact with components of the ECS.

Furthermore, other 2-substituted glycerol derivatives, such as 2-linoleoylglycerol (2-LG) and 2-oleoylglycerol (2-OG), have been reported to modulate the activity of the primary endocannabinoids.[12] These molecules can act as partial agonists at the CB1 receptor and may also potentiate the effects of 2-AG by competing for its primary degrading enzyme, monoacylglycerol lipase (MAGL).[12] This raises the intriguing possibility that Oleyl 2-glyceryl ether could exert a similar "entourage effect" on the endocannabinoid system.

Physicochemical Properties: A Comparative Analysis

A fundamental aspect of understanding the potential biological activity of a lipid messenger is its physicochemical properties. The following table provides a comparison of key properties for Oleyl 2-glyceryl ether, 2-arachidonoylglycerol (2-AG), and anandamide (AEA).

PropertyOleyl 2-Glyceryl Ether2-Arachidonoylglycerol (2-AG)Anandamide (AEA)
Molecular Formula C21H42O3C23H38O4C22H37NO2
Molecular Weight ( g/mol ) 342.56378.55347.53
LogP (o/w) ~7.31 (estimated)~6.5 (estimated)~6.1 (estimated)
Water Solubility Very lowVery lowVery low
Chemical Linkage EtherEsterAmide

Data compiled from various chemical databases and supplier information.

The high lipophilicity (indicated by the LogP values) of all three molecules is consistent with their roles as lipid signaling molecules that can readily traverse cell membranes. The key structural difference lies in the linkage of the acyl/alkyl chain to the glycerol or ethanolamine backbone. The ether linkage in Oleyl 2-glyceryl ether is chemically more stable than the ester linkage in 2-AG and the amide linkage in anandamide, suggesting a longer potential half-life in a biological system.

Investigating the Relationship: Key Experimental Approaches

To systematically investigate the potential interaction of Oleyl 2-glyceryl ether with the endocannabinoid system, a multi-pronged experimental approach is required. The following sections detail the core methodologies for assessing its effects on cannabinoid receptors, endocannabinoid metabolism, and cellular signaling.

Cannabinoid Receptor Binding Assays

The first crucial step is to determine if Oleyl 2-glyceryl ether can directly bind to cannabinoid receptors. Radioligand binding assays are a classic and reliable method for this purpose.

Objective: To determine the binding affinity (Ki) of Oleyl 2-glyceryl ether for the CB1 receptor.

Materials:

  • Cell membranes prepared from a stable cell line overexpressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).

  • Radiolabeled cannabinoid agonist, such as [³H]CP55,940.

  • Unlabeled ("cold") CB1 receptor agonist (e.g., CP55,940) for determining non-specific binding.

  • Oleyl 2-glyceryl ether.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Washing buffer: 50 mM Tris-HCl, 1% BSA.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-hCB1 cells to confluency.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[7]

    • Homogenize the cell suspension and centrifuge at 1,000 x g for 10 minutes at 4°C.[7]

    • Collect the supernatant and centrifuge at 48,000 x g for 1 hour at 4°C.[7]

    • Resuspend the membrane pellet in storage buffer (50 mM Tris-HCl, pH 7.4) and determine protein concentration (e.g., using a BCA assay).[7]

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of Oleyl 2-glyceryl ether.

    • Total Binding: Add a fixed concentration of [³H]CP55,940 (e.g., 1 nM) to the wells containing cell membranes in binding buffer.

    • Non-specific Binding: Add the same concentration of [³H]CP55,940 and a high concentration of unlabeled CP55,940 (e.g., 1 µM).[5]

    • Competition Binding: Add the same concentration of [³H]CP55,940 and varying concentrations of Oleyl 2-glyceryl ether.

    • Incubate the plate at 37°C for 1 hour.[5]

  • Termination and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/C glass fiber filters, pre-soaked in binding buffer.

    • Wash the filters three times with ice-cold washing buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Oleyl 2-glyceryl ether concentration.

    • Determine the IC₅₀ value (the concentration of Oleyl 2-glyceryl ether that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • The use of a stable cell line overexpressing the CB1 receptor ensures a high density of the target receptor, leading to a robust and reproducible signal.

  • [³H]CP55,940 is a high-affinity, non-selective cannabinoid agonist, making it a suitable radioligand for competition binding assays.

  • The inclusion of a non-specific binding control is essential to differentiate between true receptor binding and non-specific interactions with the cell membranes or filter.

  • The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC₅₀ value to the more universally comparable Ki value, which represents the true binding affinity of the test compound.

Workflow Diagram:

ReceptorBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Culture Culture CB1-expressing cells Wash Wash with PBS Culture->Wash Lyse Lyse cells Wash->Lyse Centrifuge1 Low-speed centrifugation Lyse->Centrifuge1 Centrifuge2 High-speed centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet Centrifuge2->Resuspend Setup Set up assay plate (Total, Non-specific, Competition) Resuspend->Setup Incubate Incubate with [³H]CP55,940 and test compound Setup->Incubate Filter Vacuum filtration Incubate->Filter Wash_filters Wash filters Filter->Wash_filters Count Scintillation counting Wash_filters->Count Calculate Calculate specific binding Count->Calculate Plot Plot competition curve Calculate->Plot Determine Determine IC₅₀ and Ki Plot->Determine

Caption: Workflow for a radioligand competition binding assay.

Endocannabinoid Metabolism Enzyme Assays

Another potential mechanism of action for Oleyl 2-glyceryl ether is the modulation of the enzymes responsible for the degradation of AEA and 2-AG. The primary enzymes involved are Fatty Acid Amide Hydrolase (FAAH) for AEA and Monoacylglycerol Lipase (MAGL) for 2-AG.

Objective: To determine if Oleyl 2-glyceryl ether inhibits the activity of FAAH.

Materials:

  • Recombinant human FAAH enzyme.

  • FAAH substrate (e.g., a non-fluorescent substrate that releases a fluorophore upon hydrolysis).

  • FAAH-specific inhibitor (for control).

  • Oleyl 2-glyceryl ether.

  • FAAH assay buffer.

  • 96-well white microplate.

  • Fluorometric microplate reader.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Oleyl 2-glyceryl ether in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Oleyl 2-glyceryl ether in FAAH assay buffer.

  • Assay Setup:

    • Add FAAH enzyme to the wells of the microplate.

    • Add the different concentrations of Oleyl 2-glyceryl ether or the FAAH inhibitor (positive control) to the respective wells.

    • Include a vehicle control (solvent only).

    • Incubate at 37°C for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Add the FAAH substrate to all wells to initiate the enzymatic reaction.

    • Immediately begin measuring the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm for an AMC-based substrate) at 37°C.[13]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in fluorescence over time) for each condition.

    • Plot the percentage of FAAH activity against the logarithm of the Oleyl 2-glyceryl ether concentration.

    • Determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • A fluorometric assay provides a sensitive and high-throughput method for measuring enzyme activity.

  • Using a recombinant enzyme ensures that the observed effects are directly due to the interaction with FAAH and not other cellular components.

  • A specific FAAH inhibitor serves as a positive control to validate the assay and confirm that the measured activity is indeed from FAAH.

Objective: To determine if Oleyl 2-glyceryl ether inhibits the activity of MAGL.

Materials:

  • Recombinant human MAGL enzyme.

  • MAGL substrate (e.g., a fluorescent substrate that is cleaved to generate a fluorescent product).

  • MAGL-specific inhibitor (for control).

  • Oleyl 2-glyceryl ether.

  • MAGL assay buffer.

  • 96-well microplate.

  • Fluorometric microplate reader.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of Oleyl 2-glyceryl ether in a suitable solvent.

  • Assay Setup:

    • Add MAGL enzyme to the wells.

    • Add the different concentrations of Oleyl 2-glyceryl ether or the MAGL inhibitor.

    • Include a vehicle control.

    • Incubate at 37°C for 20-30 minutes to allow for inhibitor interaction.[6]

  • Reaction Initiation and Measurement:

    • Add the MAGL substrate to all wells.

    • Measure the fluorescence in kinetic mode for 60 minutes at 37°C at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[6]

  • Data Analysis:

    • Calculate the reaction rate for each condition.

    • Plot the percentage of MAGL activity against the logarithm of the Oleyl 2-glyceryl ether concentration.

    • Determine the IC₅₀ value.

Workflow Diagram:

EnzymeAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Enzyme Prepare enzyme solution Add_Enzyme Add enzyme to plate Prepare_Enzyme->Add_Enzyme Prepare_Inhibitor Prepare inhibitor/test compound dilutions Add_Inhibitor Add inhibitor/test compound Prepare_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add substrate Pre_Incubate->Add_Substrate Measure Measure fluorescence kinetically Add_Substrate->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Plot_Curve Plot dose-response curve Calculate_Rate->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50 LipidomicsWorkflow cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Treat Treat cells/animals Harvest Harvest and snap-freeze Treat->Harvest Homogenize Homogenize with internal standards Harvest->Homogenize Extract Liquid-liquid extraction Homogenize->Extract Dry Dry down organic phase Extract->Dry Reconstitute Reconstitute extract Dry->Reconstitute Inject Inject sample Reconstitute->Inject Separate Chromatographic separation Inject->Separate Detect Mass spectrometric detection Separate->Detect Calculate_Conc Calculate endocannabinoid concentrations Detect->Calculate_Conc Standard_Curve Generate standard curve Standard_Curve->Calculate_Conc Compare Compare treated vs. control Calculate_Conc->Compare

Sources

Exploratory

Intestinal Absorption and Pharmacokinetics of Oleyl 2-Glyceryl Ether

The following technical guide details the intestinal absorption, metabolic fate, and experimental analysis of Oleyl 2-glyceryl ether (2-O-octadecenyl-sn-glycerol). A Technical Guide for Drug Development & Lipid Research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the intestinal absorption, metabolic fate, and experimental analysis of Oleyl 2-glyceryl ether (2-O-octadecenyl-sn-glycerol).

A Technical Guide for Drug Development & Lipid Research

Executive Summary

Oleyl 2-glyceryl ether (2-OG ether) is a synthetic, metabolically stable analog of 2-Oleoyl Glycerol (2-OG) . While 2-OG is the primary endogenous ligand for the G-protein coupled receptor GPR119 (a critical target for type 2 diabetes and obesity), it is rapidly hydrolyzed or isomerized in the gut, limiting its pharmacological utility.

2-OG ether retains the specific structural geometry required for GPR119 activation but replaces the labile ester bond with a stable ether linkage at the sn-2 position. This modification fundamentally alters its absorption pharmacokinetics:

  • Luminal Stability: It resists pancreatic lipase hydrolysis.

  • Dual Fate: It acts as both a signaling agent (triggering GLP-1 release from L-cells) and a lipid substrate (entering the re-esterification pathway to form "pseudo-triglycerides").

This guide provides the mechanistic basis for its absorption and the protocols required to validate its transport.

Physicochemical Basis of Absorption

Structural Architecture

The absorption potential of 2-OG ether is dictated by its amphiphilic nature and specific regiochemistry.

PropertyDescriptionImpact on Absorption
Chemical Structure 2-O-octadecenyl-sn-glycerolMimics 2-Monoacylglycerol (2-MAG), the preferred substrate for intestinal uptake.
Bond Type Ether (C-O-C) at sn-2Resistant to Pancreatic Lipase. Unlike esters, it is not cleaved in the lumen, ensuring the intact molecule reaches the enterocyte surface.
Lipophilicity (LogP) High (> 5.0)Requires bile salt micellization for solubilization in the aqueous boundary layer.
Isomerization Non-isomerizableUnlike 2-acyl glycerols (which migrate to 1-acyl), the ether bond locks the oleyl chain at sn-2, preserving GPR119 affinity.

Mechanism of Intestinal Absorption

The absorption of 2-OG ether follows a "Trojan Horse" mechanism where it mimics dietary fat digestion products to hijack the endogenous lipid transport machinery.

The "Pseudo-Triglyceride" Pathway

Unlike short-chain alkyl glycerols which may diffuse into the portal vein, long-chain 2-OG ether is processed via the Lymphatic Transport Pathway .

  • Micellar Solubilization: Due to high lipophilicity, 2-OG ether incorporates into mixed micelles (bile salts + phospholipids) in the duodenal lumen.

  • Apical Uptake: It crosses the brush border membrane of the enterocyte, likely via passive diffusion or facilitated by CD36 and FATP4 (Fatty Acid Transport Protein 4).

  • Intracellular Re-esterification (The Critical Step):

    • The enzyme MGAT2 (Monoacylglycerol Acyltransferase 2) recognizes the 2-alkyl glycerol backbone as a valid substrate.

    • It acylates the sn-1 and sn-3 positions with fatty acids (from the acyl-CoA pool).

    • Result: Formation of 1,3-diacyl-2-alkyl-glycerol (a "pseudo-triglyceride").

  • Chylomicron Assembly: These ether-analogs of triglycerides are packaged into chylomicrons by MTP (Microsomal Triglyceride Transfer Protein).

  • Lymphatic Secretion: Chylomicrons are exocytosed at the basolateral membrane, entering the lacteals (lymphatics) and bypassing first-pass hepatic metabolism.

GPR119 Signaling (Enteroendocrine L-Cells)

Simultaneously, 2-OG ether interacts with L-cells interspersed in the epithelium.

  • Location: GPR119 is accessible from the basolateral side (requiring uptake) or potentially the luminal interface.

  • Action: Activation increases cAMP, triggering the secretion of GLP-1 (Glucagon-like peptide-1) and PYY .

Visualization of the Pathway

AbsorptionPathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Epithelium) cluster_Systemic Systemic Circulation Micelle Mixed Micelle (Bile Salts + 2-OG Ether) Hydrolysis Hydrolysis Blocked (Ether Bond Stability) Micelle->Hydrolysis Uptake Apical Uptake (Diffusion / CD36) Micelle->Uptake Solubilization Lipase Pancreatic Lipase MGAT2 MGAT2 Enzyme (Acylation at sn-1/sn-3) Uptake->MGAT2 Substrate Recognition PseudoTAG 1,3-Diacyl-2-Alkyl-Glycerol (Pseudo-Triglyceride) MGAT2->PseudoTAG Re-esterification CM Chylomicron Packaging (MTP) PseudoTAG->CM Lipidation Lymph Lymphatic System (Thoracic Duct) CM->Lymph Exocytosis Blood Systemic Blood (Bypasses Liver) Lymph->Blood Drainage

Caption: Figure 1.[1] The metabolic fate of 2-OG ether. It resists luminal hydrolysis, undergoes intracellular re-esterification by MGAT2, and is transported systemically via chylomicrons.

Experimental Protocols

To validate the absorption and transport of 2-OG ether, two complementary systems are recommended: Caco-2 Permeability (Screening) and Lymph Fistula (Definitive).

In Vitro: Caco-2 Permeability Assay (Lipid-Modified)

Standard Caco-2 protocols often fail for lipophilic ethers due to retention in the plastic or membrane. This modified protocol ensures "sink conditions."

Reagents:

  • Donor Buffer: HBSS (pH 6.5) + Taurocholate (5 mM) + Lecithin (1 mM) (Simulated Fasted State Intestinal Fluid).

  • Receiver Buffer: HBSS (pH 7.4) + 4% BSA (Bovine Serum Albumin). Note: BSA is critical to bind the lipophilic ether exiting the basolateral membrane.

Workflow:

  • Differentiation: Culture Caco-2 cells for 21 days on Transwell® inserts.

  • TEER Check: Verify Transepithelial Electrical Resistance > 300 Ω·cm².

  • Dosing: Add 10 µM 2-OG ether (spiked with radiolabeled ^3H-2-OG ether for sensitivity) to the Apical chamber in micellar buffer.

  • Sampling: Sample Basolateral buffer at 30, 60, 90, and 120 min.

  • Analysis: Scintillation counting or LC-MS/MS.

  • Calculation: Calculate

    
     (Apparent Permeability).
    
    
    
    
    (Where dQ/dt is flux, A is area, C0 is initial concentration).
In Vivo: Mesenteric Lymph Duct Cannulation (Rat Model)

This is the gold standard to prove the "Pseudo-Triglyceride" hypothesis.

Surgical Workflow:

  • Anesthesia: Anesthetize Sprague-Dawley rats (Isoflurane).

  • Incision: Midline laparotomy to expose the abdominal cavity.

  • Isolation: Retract the cecum/intestines to expose the superior mesenteric artery. The lymph duct runs parallel to it (creamy white vessel).

  • Cannulation:

    • Clear connective tissue.

    • Insert a polyethylene catheter (PE-50) into the lymph duct.

    • Secure with cyanoacrylate glue.

  • Duodenal Cannulation: Insert a separate infusion tube into the duodenum for controlled lipid delivery.

  • Experiment: Infuse lipid emulsion containing 2-OG ether. Collect lymph hourly for 6-8 hours.

  • Analysis: Extract lymph lipids; separate TAG fractions via TLC/HPLC. Analyze for the presence of diacyl-alkyl-glycerol species.

Visualization of Lymph Fistula Workflow

LymphFistula Step1 Anesthesia & Laparotomy Step2 Isolate Mesenteric Lymph Duct Step1->Step2 Step3 Cannulation (PE-50 Tubing) Step2->Step3 Step4 Duodenal Lipid Infusion Step3->Step4 Step5 Lymph Collection (0-8 Hours) Step4->Step5 Step6 Lipid Extraction & HPLC/MS Step5->Step6

Caption: Figure 2. Workflow for the mesenteric lymph duct cannulation model, the definitive method for assessing lymphatic transport of ether lipids.

Metabolic Stability & Drug Delivery Applications

Stability Profile
  • Luminal: 100% stable against pancreatic lipase.

  • Enterocyte: Stable against isomerization; susceptible to anabolic acylation (MGAT).

  • Systemic: Once in the blood (post-lymph), the ether bond is stable against lipoprotein lipase (LPL). LPL will hydrolyze the sn-1 and sn-3 fatty acids from the pseudo-TAG, releasing the free 2-OG ether into tissues (e.g., adipose, liver).

Therapeutic Implications

Because 2-OG ether mimics the signaling of 2-OG but survives transport, it is a potent candidate for:

  • T2DM Therapy: Sustained GPR119 activation leads to prolonged GLP-1 secretion compared to natural lipids.

  • Oral Peptide Delivery: Its surfactant properties and chylomicron-stimulating ability can enhance the lymphatic transport of co-administered lipophilic drugs (e.g., cannabinoids, testosterone).

References

  • Hassing, H. A., et al. (2016).[2] "Oral 2-oleyl glyceryl ether improves glucose tolerance in mice through the GPR119 receptor."[3] BioFactors.[2] Link

  • Hansen, K. B., et al. (2011). "2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans." Journal of Clinical Endocrinology & Metabolism. Link

  • Tso, P., & Balint, J. A. (1986). "Formation and transport of chylomicrons by enterocytes to the lymphatics." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

  • Kayden, H. J., et al. (1967). "Absorption of 1-O-octadecyl-sn-glycerol in the rat." Journal of Lipid Research. Link

  • Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 2-Oleoylglycerol

Abstract This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Oleoylglycerol (2-OG), a key monoacylglycerol with significant roles in metabolis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Oleoylglycerol (2-OG), a key monoacylglycerol with significant roles in metabolism and cellular signaling.[1] This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for 2-OG quantification in various biological matrices. We delve into the predominant analytical techniques, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), while also discussing Gas Chromatography-Mass Spectrometry (GC-MS). The guide emphasizes the rationale behind methodological choices, from sample preparation to data analysis, to ensure scientific integrity and reliable results.

Introduction: The Significance of 2-Oleoylglycerol (2-OG) Quantification

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol (MAG) formed during the digestion of dietary fats.[1] Beyond its role as a metabolic intermediate, 2-OG has been identified as an agonist for G protein-coupled receptor 119 (GPR119), playing a role in the release of glucagon-like peptide-1 (GLP-1), a critical hormone in glucose homeostasis.[1] Its structural similarity to the endocannabinoid 2-arachidonoylglycerol (2-AG) suggests potential involvement in other physiological pathways, making its accurate quantification essential for understanding its function in health and disease.

The analytical challenge in quantifying 2-OG lies in its chemical properties: its non-volatile nature, its presence in complex lipid-rich biological matrices, and the existence of its structural isomer, 1-oleoylglycerol (1-OG). Distinguishing between these isomers is often crucial and requires high-resolution separation techniques.[2][3] This guide provides the methodologies to overcome these challenges.

Analytical Strategies: A Comparative Overview

The choice of analytical technique is paramount for achieving the desired sensitivity, specificity, and throughput. Liquid chromatography-mass spectrometry (LC-MS/MS) has become the cornerstone for endocannabinoid and monoacylglycerol analysis due to its high sensitivity and specificity, allowing for the detection of very low concentrations in biological samples.[4][5][6]

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on polarity, followed by mass-based detection and fragmentation for structural confirmation.[6]Separates volatile compounds based on boiling point, followed by mass-based detection.
Sample Preparation Requires lipid extraction; derivatization is generally not needed.Requires lipid extraction and mandatory derivatization to increase volatility (e.g., silylation).[7][8]
Sensitivity High (picogram to femtogram levels).[5]Moderate to high, but can be limited by derivatization efficiency.
Specificity Very high, especially with Multiple Reaction Monitoring (MRM).[4]High, but may have challenges in resolving isomers without optimal chromatography.
Throughput High, amenable to automation.Lower, due to longer run times and derivatization steps.
Key Advantage Direct analysis of the native molecule, preserving its structure.Well-established with extensive spectral libraries.
Key Limitation Potential for matrix effects (ion suppression or enhancement).[9]Derivatization can be complex, and thermal decomposition of the analyte is a risk.[8]

Given its superior performance for this class of molecules, this guide will focus primarily on LC-MS/MS methodology.

Core Experimental Workflow

A robust analytical workflow is critical for reproducible quantification. The following diagram illustrates the key stages from sample receipt to final data output.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (e.g., 2-OG-d5) Sample->Spike Extract Lipid Extraction (e.g., LLE with Toluene) Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Validate Data Validation (QC Samples) Quantify->Validate

Caption: General workflow for 2-Oleoylglycerol quantification.

Detailed Protocol: Quantification of 2-OG in Human Plasma by LC-MS/MS

This protocol is a representative method and should be validated in-house according to established guidelines.[9][10][11]

Materials and Reagents
  • Standards: 2-Oleoylglycerol (analytical standard), 2-Oleoylglycerol-d5 (internal standard, IS).

  • Solvents: HPLC-grade or higher purity acetonitrile, methanol, isopropanol, toluene, and water.[12]

  • Reagents: Formic acid, ammonium formate, Butylated Hydroxytoluene (BHT).

  • Biological Matrix: K2-EDTA human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Expertise & Experience: The choice of a liquid-liquid extraction with a solvent like toluene is based on its demonstrated high recovery for monoacylglycerols and its ability to minimize ion suppression in the mass spectrometer.[13][14][15] The addition of an antioxidant like BHT to the extraction solvent is a critical step to prevent the oxidation of the unsaturated oleoyl chain, ensuring the integrity of the analyte.[16]

Extraction start Start: 100 µL Plasma Sample add_is Add 10 µL of Internal Standard (2-OG-d5) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_solvent Add 1 mL Toluene (containing 0.1% BHT) vortex1->add_solvent vortex2 Vortex Vigorously (2 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant (Organic Layer) centrifuge->transfer dry Evaporate to Dryness (Nitrogen Stream) transfer->dry reconstitute Reconstitute in 100 µL 90:10 Methanol:Water dry->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for 2-OG from plasma.

Step-by-Step Protocol:

  • Thaw plasma samples on ice.

  • To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample by adding 10 µL of the internal standard working solution (e.g., 2-OG-d5 at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 1 mL of toluene containing 0.1% BHT.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (toluene) to a new tube, avoiding the protein interface.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid). Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Expertise & Experience: Reversed-phase chromatography using a C18 column is the standard for separating lipids like 2-OG.[3][17] A gradient elution is employed to effectively separate 2-OG from other endogenous lipids and its isomer, 1-OG. Electrospray ionization in positive mode (ESI+) is preferred as monoacylglycerols readily form protonated molecules [M+H]+ or adducts like [M+NH4]+. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest level of selectivity and sensitivity for quantification.[4][5]

Table 1: Suggested LC-MS/MS Parameters

Parameter Condition
LC System UPLC/HPLC System
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.7 µm[18]
Mobile Phase A Water with 0.1% Formic Acid & 10 mM Ammonium Formate
Mobile Phase B 90:10 Acetonitrile:Isopropanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min[3][18]
Gradient Start at 10% B, ramp to 99% B over 8 min, hold for 2 min, re-equilibrate.
Column Temp 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[18]
Source Temp 140 °C[18]
Desolvation Temp 550 °C[18]
MRM Transitions Analyte
2-OG
2-OG-d5 (IS)
Quantification and Method Validation

Trustworthiness: A bioanalytical method is only trustworthy if it is properly validated.[19] The validation process demonstrates that the method is reliable and reproducible for its intended use.[9] Key parameters must be assessed according to regulatory guidelines from bodies like the FDA and EMA.[10][11][20]

  • Calibration Curve: Prepare a set of calibration standards (typically 8 non-zero points) by spiking known concentrations of 2-OG into a surrogate matrix (e.g., stripped plasma). Process these standards alongside the samples. Plot the peak area ratio (2-OG / 2-OG-d5) against the nominal concentration and apply a linear regression with 1/x or 1/x² weighting.[21]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. Accuracy (% bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) should be ≤15% (≤20% at LLOQ).[9][10]

  • Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences co-elute and are detected at the MRM transitions of the analyte or IS.[9][11]

  • Matrix Effect: Assess the degree of ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a pure solvent solution.[9]

  • Stability: Evaluate the stability of 2-OG in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.

Considerations for Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is preferred, GC-MS can also be used for 2-OG analysis. The critical difference is the requirement for derivatization to make the molecule volatile and thermally stable.[7][8]

Expertise & Experience: The hydroxyl groups on the glycerol backbone of 2-OG are polar and make the molecule unsuitable for direct GC analysis. Silylation is the most common derivatization technique, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups.[7] This reaction must be optimized for temperature and time to ensure complete derivatization for accurate and reproducible results.

Derivatization start Dried Lipid Extract add_reagent Add Derivatization Reagent (e.g., Pyridine and BSTFA) start->add_reagent heat Heat at 70-100°C (e.g., for 1 hour) add_reagent->heat cool Cool to Room Temp. heat->cool end Ready for GC-MS cool->end

Caption: Silylation derivatization workflow for GC-MS analysis.

Following derivatization, the sample is injected into the GC-MS. The separation is typically performed on a non-polar capillary column, and the mass spectrometer is operated in electron ionization (EI) mode.

References

  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (n.d.). Google Scholar.
  • Chiral separation of glycerolipids by high-performance liquid chromatography. (n.d.). SciSpace.
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

  • Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection. (2015). Journal of Lipid Research. Retrieved February 13, 2026, from [Link]

  • Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. (2015). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutica Analytica Acta. Retrieved February 13, 2026, from [Link]

  • Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry. (2019). Karger Publishers. Retrieved February 13, 2026, from [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 13, 2026, from [Link]

  • A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. (2021). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS. (2016). PubMed. Retrieved February 13, 2026, from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Elsevier. Retrieved February 13, 2026, from [Link]

  • Optimized Extraction of 2-Arachidonyl Glycerol and Anandamide from Aortic Tissue and Plasma for Quantification by LC-MS/MS. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved February 13, 2026, from [Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2014). OSTI.GOV. Retrieved February 13, 2026, from [Link]

  • Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. (2015). Scilit. Retrieved February 13, 2026, from [Link]

  • Phospholipid-Based Delivery System Optimizes the Solubility and Systemic Exposure of Palmitoylethanolamide and Supports Clinical Benefits in Chronic Neuropathic Low Back Pain. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Quantitative Method for Liquid Chromatography–Mass Spectrometry Based on Multi-Sliding Window and Noise Estimation. (2022). MDPI. Retrieved February 13, 2026, from [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008). LCGC International. Retrieved February 13, 2026, from [Link]

  • 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. (2011). PubMed. Retrieved February 13, 2026, from [Link]

  • Internal standards for lipidomic analysis. (2007). LIPID MAPS. Retrieved February 13, 2026, from [Link]

  • Is it possible to identify and quantify glycerol over GC without derivatization?. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Mass-Spectrometry-Based Lipidomics Discriminates Specific Changes in Lipid Classes in Healthy and Dyslipidemic Adults. (2023). MDPI. Retrieved February 13, 2026, from [Link]

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Application

Application Note: Targeted LC-MS/MS Quantitation of Oleyl 2-Glyceryl Ether (2-OG Ether)

This is a comprehensive Application Note and Protocol for the targeted quantitation of Oleyl 2-glyceryl ether (2-Oleyl Glyceryl Ether or 2-OG Ether) using LC-MS/MS. Executive Summary & Biological Significance Oleyl 2-gly...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the targeted quantitation of Oleyl 2-glyceryl ether (2-Oleyl Glyceryl Ether or 2-OG Ether) using LC-MS/MS.

Executive Summary & Biological Significance

Oleyl 2-glyceryl ether (2-O-octadecenyl-sn-glycerol) is a synthetic, ether-linked analog of the endogenous monoacylglycerol 2-Oleoylglycerol (2-OG) . While 2-OG is a potent agonist of GPR119 (a receptor critical for GLP-1 secretion and glucose homeostasis), it is rapidly degraded by lipases such as Monoacylglycerol Lipase (MAGL) in vivo.

The ether analog, 2-OG Ether , retains GPR119 agonism but possesses superior metabolic stability due to the resistance of the ether bond to enzymatic hydrolysis. This makes it a critical probe in metabolic disease research and drug development.

Analytical Challenge: The quantification of 2-OG Ether presents three primary challenges:

  • Isomeric Separation: It is isobaric with Selachyl Alcohol (1-O-oleyl-glycerol), a naturally occurring ether lipid. Chromatographic resolution is required to distinguish the synthetic 2-isomer from the endogenous 1-isomer.

  • Ionization Efficiency: Lacking a readily ionizable amine or carboxylic acid, 2-OG Ether relies on adduct formation ([M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺).

  • Fragmentation Specificity: Unlike esters, ether lipids do not yield characteristic acylium ions, requiring optimization of water-loss transitions.

GPR119 Signaling & Metabolic Pathway[1]

The following diagram illustrates the mechanistic role of 2-OG Ether compared to its endogenous counterpart, highlighting the stability advantage that necessitates precise quantification.

GPR119_Signaling DietaryFat Dietary Fat (Triacylglycerols) Endogenous_2OG Endogenous 2-Oleoylglycerol (2-OG) DietaryFat->Endogenous_2OG Digestion GPR119 GPR119 Receptor (Enteroendocrine L-Cells) Endogenous_2OG->GPR119 Activates MAGL MAGL Enzyme (Degradation) Endogenous_2OG->MAGL Rapid Hydrolysis Synthetic_2OGE Synthetic Probe 2-Oleyl Glyceryl Ether (Metabolically Stable) Synthetic_2OGE->GPR119 Activates (Sustained) Synthetic_2OGE->MAGL Resistant (Ether Bond) GLP1 GLP-1 Secretion (Insulin Sensitivity) GPR119->GLP1 cAMP Elevation Inactive Inactive Metabolites (Glycerol + Oleic Acid) MAGL->Inactive

Figure 1: Mechanistic differentiation between labile 2-OG and stable 2-OG Ether in GPR119 activation.

Experimental Protocol

Reagents and Standards[2]
  • Analyte: 2-O-Octadecenyl-sn-glycerol (Custom synthesis or commercial standard, e.g., from specialized lipid vendors like Cayman or Avanti).

  • Internal Standard (IS): 2-Oleoyl-d5-glycerol (deuterated ester analog) or 1-O-Octadecyl-d35-glycerol. Note: Due to the rarity of deuterated ether standards, a deuterated MAG analog is often acceptable if retention times are matched.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water, and Ammonium Formate.

Sample Preparation (MTBE Extraction)

We utilize a Methyl-tert-butyl ether (MTBE) extraction (Matyash method) over the traditional Folch method to maximize lipid recovery and safety.

  • Thawing: Thaw plasma/tissue homogenates on ice.

  • Spiking: Aliquot 50 µL of sample into a glass tube. Add 10 µL of Internal Standard working solution (1 µM in MeOH).

  • Phase 1: Add 150 µL of cold Methanol. Vortex for 10 seconds.

  • Extraction: Add 500 µL of MTBE. Vortex for 1 hour at room temperature (or 4°C for labile lipids, though 2-OG Ether is stable).

  • Phase Separation: Add 125 µL of MS-grade water to induce phase separation. Vortex for 10 seconds.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes.

  • Collection: Collect the upper organic phase (MTBE layer) containing the ether lipids.

    • Critical Step: Avoid disturbing the protein interface.

  • Re-extraction (Optional): Re-extract the lower phase with 200 µL MTBE/MeOH/Water (10:3:2.5) to improve recovery.

  • Drying: Evaporate the combined organic phase under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of MeOH/Toluene (9:1) or initial mobile phase. Transfer to LC vials with glass inserts.

LC-MS/MS Method Parameters[3][4]
Chromatographic Conditions

Separation of the 1-isomer (Selachyl alcohol) and 2-isomer (2-OG Ether) is achieved using a high-efficiency C18 column with a gradient optimized for isomeric resolution.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Column Temp: 50°C (Higher temperature improves peak shape for lipids).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Why Ammonium Formate? It promotes [M+NH₄]⁺ and [M+H]⁺ formation and improves ionization stability.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0040Initial Hold
2.0040Desalting
12.0098Linear Gradient
15.0098Wash
15.1040Re-equilibration
18.0040End of Run
Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

  • Source Parameters (Generic):

    • Spray Voltage: 4500 V

    • Temp: 350°C

    • Curtain Gas: 30 psi

    • Gas 1 / Gas 2: 50 / 50 psi

MRM Transitions: Ether lipids typically lose water or the headgroup. The ether bond is robust, so we monitor the loss of water from the glycerol backbone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCE (V)
2-OG Ether 343.3 [M+H]⁺325.3 [M+H-H₂O]⁺Quantifier15
2-OG Ether 343.3 [M+H]⁺307.3 [M+H-2H₂O]⁺Qualifier20
2-OG Ether 360.3 [M+NH₄]⁺343.3 [M+H]⁺Qualifier10
IS (d5-2-OG) 362.3 [M+H]⁺344.3 [M+H-H₂O]⁺Quantifier15

Note: If using [M+NH₄]⁺ as the precursor, the transition to [M+H]⁺ (loss of ammonia) is often the most intense but can be high-noise. The [M+H]⁺ -> [M+H-H₂O]⁺ transition is generally more selective.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (MTBE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL Plasma/Tissue) Spike Spike Internal Standard (d5-Analog) Sample->Spike Extract Add MTBE + MeOH Vortex 1 hr Spike->Extract PhaseSep Add Water -> Centrifuge Collect Top Phase Extract->PhaseSep Dry Evaporate N2 Reconstitute in MeOH:Tol PhaseSep->Dry LC UHPLC Separation (C18 Column, 50°C) Resolves 1- vs 2-isomers Dry->LC MS ESI(+) MS/MS MRM: 343.3 -> 325.3 LC->MS Data Quantitation & Reporting (ng/mL) MS->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data quantification.[1][2][3]

Method Validation & Troubleshooting

Isomeric Resolution (Critical)

The 1-isomer (Selachyl alcohol) is naturally present in many tissues. The 2-isomer (2-OG Ether) is the synthetic probe.

  • Validation: Inject a mix of Selachyl alcohol and 2-OG Ether standards.

  • Expectation: The 2-isomer typically elutes before the 1-isomer on C18 columns due to the slightly more compact structure of the secondary substitution, though this depends on specific column chemistry.

  • Action: If peaks co-elute, lower the slope of the gradient (e.g., 0.5% B per minute) around the elution time (approx. 8-10 min).

Matrix Effects

Lipid extracts are "dirty."

  • Check: Monitor the IS response in samples vs. solvent standards.

  • Mitigation: If suppression > 20% is observed, switch to a diverter valve to send the first 2 minutes and the wash phase (post-13 min) to waste, keeping the source clean.

Carryover

Ether lipids are "sticky" (lipophilic).

  • Protocol: Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20) + 0.1% Formic Acid.[1]

  • Verification: Inject a blank after the highest standard (ULOQ). Response should be < 20% of LLOQ.

References

  • Hansen, K. B. et al. (2011).[3] "2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans."[3][4] Journal of Clinical Endocrinology & Metabolism. Link

  • Matyash, V. et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research. Link

  • Kawabata, K. et al. (2024).[4] "Development of Profiling Method of Monoacylglycerol Species Based on Liquid Chromatography Tandem Mass Spectrometry." ResearchGate.[4] Link

  • Magnusson, C. D. & Haraldsson, G. G. (2011). "Ether lipids: Synthesis and analysis." Chemistry and Physics of Lipids.

Sources

Method

Application Note: Oleyl 2-Glyceryl Ether as a Stable Tool for GPR119 Signaling

[1] Executive Summary G-protein-coupled receptor 119 (GPR119) is a pivotal "fat sensor" expressed in intestinal L-cells and pancreatic -cells.[1] Its activation triggers the secretion of GLP-1 (glucagon-like peptide-1) a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

G-protein-coupled receptor 119 (GPR119) is a pivotal "fat sensor" expressed in intestinal L-cells and pancreatic


-cells.[1] Its activation triggers the secretion of GLP-1 (glucagon-like peptide-1) and insulin, making it a high-value target for type 2 diabetes and obesity therapeutics.

While 2-Oleoylglycerol (2-OG) is the primary endogenous ligand generated during dietary fat digestion, its utility in in vitro and in vivo assays is severely limited by rapid enzymatic hydrolysis. Oleyl 2-glyceryl ether (2-OGE) serves as a non-hydrolyzable surrogate. By replacing the labile ester bond with a stable ether linkage, 2-OGE allows researchers to study sustained GPR119 activation without the confounding variable of ligand degradation.

This guide details the physicochemical properties of 2-OGE, maps its signaling pathway, and provides validated protocols for cAMP accumulation and GLP-1 secretion assays.

Technical Profile: 2-OG vs. 2-OGE

The structural modification of 2-OGE renders it resistant to monoacylglycerol lipase (MGLL), preserving its pharmacological activity during extended incubation periods typical of secretion assays.

Table 1: Comparative Pharmacological Profile
Feature2-Oleoylglycerol (Endogenous Ligand)Oleyl 2-glyceryl ether (Stable Tool)
Chemical Structure Glycerol backbone + Oleic acid (Ester bond at sn-2)Glycerol backbone + Oleyl alcohol (Ether bond at sn-2)
Stability Low (Rapidly hydrolyzed by lipases/MGLL)High (Resistant to enzymatic hydrolysis)
GPR119 Potency (cAMP)


Primary Utility Acute physiological relevance studiesLong-duration signaling & secretion assays
Solubility DMSO, EthanolDMSO (>10 mg/ml), Ethanol

Analytic Insight: While 2-OGE is slightly less potent than the endogenous ester (5.3


M vs 2.5 

M), its stability ensures that the effective concentration remains constant throughout the assay window, yielding more reproducible

data.

Mechanism of Action: The GPR119 Signaling Cascade

GPR119 couples primarily to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


. Upon binding 2-OGE, the receptor initiates a cascade that culminates in the exocytosis of insulin or incretins. This process is glucose-dependent in 

-cells but less so in L-cells.
Figure 1: GPR119 Signal Transduction Pathway[4]

GPR119_Pathway Ligand Oleyl 2-glyceryl ether (2-OGE) Receptor GPR119 Receptor (L-cell / Beta-cell) Ligand->Receptor Binding Gs Gαs Protein Receptor->Gs Coupling AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA EPAC Epac2 Activation cAMP->EPAC KATP K_ATP Channel Closure PKA->KATP Phosphorylation EPAC->KATP Secretion Exocytosis (GLP-1 / Insulin) EPAC->Secretion Granule Mobilization Depol Membrane Depolarization KATP->Depol Ca Ca2+ Influx (VDCC) Depol->Ca Ca->Secretion Trigger

Caption: GPR119 activation by 2-OGE drives cAMP production, engaging PKA/Epac pathways to trigger calcium-dependent exocytosis of incretins or insulin.

Validated Experimental Protocols

Protocol A: GPR119-Mediated cAMP Accumulation Assay

Objective: Quantify receptor activation in HEK293-GPR119 or GLUTag cells. Why this works: This assay uses a PDE inhibitor (IBMX) to prevent cAMP breakdown, allowing the accumulation of signal generated by the stable 2-OGE ligand.

Materials
  • Cell Line: HEK293 stably expressing human GPR119 or GLUTag cells.

  • Ligand: Oleyl 2-glyceryl ether (Stock: 100 mM in DMSO).

  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

  • Detection Kit: HTRF cAMP kit (Cisbio) or cAMP-Glo™ (Promega).

Step-by-Step Methodology
  • Cell Preparation: Harvest cells and resuspend in Assay Buffer at

    
     cells/mL.
    
  • Inhibitor Loading: Add IBMX (final concentration 0.5 mM) to the cell suspension. Incubate for 10 minutes at RT.

    • Scientific Rationale: IBMX blockade of phosphodiesterases is non-negotiable; without it, the cAMP signal is transient and difficult to capture quantitatively.

  • Ligand Stimulation:

    • Prepare a serial dilution of 2-OGE (range: 100

      
      M to 1 nM) in Assay Buffer.
      
    • Add 5

      
      L of ligand to 5 
      
      
      
      L of cell suspension in a 384-well low-volume plate.
    • Control: Use Forskolin (10

      
      M) as a positive control (
      
      
      
      reference).
  • Incubation: Incubate for 30 minutes at 37°C.

    • Note: Because 2-OGE is an ether, it will not degrade during this window, unlike 2-OG which requires shorter incubation or lipase inhibitors.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-cryptate) per kit instructions. Incubate 1 hour.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio). Plot dose-response curve to determine

    
    .
    
Protocol B: GLP-1 Secretion Assay (GLUTag Cells)

Objective: Measure functional hormone release triggered by 2-OGE.[2] Why this works: Secretion is a downstream event requiring longer incubation (2 hours). 2-OGE's stability is critical here to maintain receptor occupancy.

Materials
  • Cells: GLUTag enteroendocrine cells (seeded in 24-well plates).

  • Secretion Buffer: Krebs-Ringer Bicarbonate (KRB) buffer + 0.1% BSA.

  • DPP-IV Inhibitor: Diprotin A or Sitagliptin (to protect secreted GLP-1).

  • Glucose: D-Glucose stock.

Step-by-Step Methodology
  • Pre-incubation: Wash cells

    
     with glucose-free KRB. Incubate in KRB (low glucose, 2.8 mM) for 1 hour to establish a basal baseline.
    
  • Treatment Preparation: Prepare KRB containing:

    • Glucose: 10 mM (GPR119 signaling is often amplified by glucose).

    • DPP-IV Inhibitor: 50

      
      M (Critical to prevent degradation of the analyte).
      
    • Agonist: 2-OGE (10

      
      M and 50 
      
      
      
      M).
  • Stimulation: Replace pre-incubation buffer with Treatment Buffer (250

    
    L/well).
    
  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection: Collect supernatant and centrifuge at 1000

    
     g for 5 min to remove floating cells. Transfer supernatant to a fresh tube on ice.
    
  • Quantification: Assay immediately using an Active GLP-1 ELISA kit.

  • Normalization: Lyse the remaining cells and measure total protein content (BCA assay). Normalize GLP-1 secretion to total protein (pM GLP-1 / mg protein).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background cAMP Endogenous adenosine signalingAdd Adenosine Deaminase (ADA) to the buffer.
Low Signal Window (Secretion) DPP-IV degradationEnsure DPP-IV inhibitor is fresh and added before the incubation starts.
Precipitation of Ligand Hydrophobicity of 2-OGEDo not exceed 0.5% DMSO final concentration. Sonicate stock solution if cloudy.
No Response in

-cells
Low GlucoseGPR119 insulinotropic effects are glucose-dependent. Ensure buffer has

8 mM Glucose.

References

  • Hansen, K. B., et al. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans.[3][4] Journal of Clinical Endocrinology & Metabolism. [Link][3]

  • Hassing, H. A., et al. (2016). Oral 2-oleyl glyceryl ether improves glucose tolerance in mice through the GPR119 receptor. BioFactors. [Link][5]

  • Soga, T., et al. (2005). Lysophosphatidylcholine enhances glucose-dependent insulin secretion via an orphan G-protein-coupled receptor. Biochemical and Biophysical Research Communications. [Link]

  • Lauffer, L. M., et al. (2009). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell. Diabetes. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Induction of GLP-1 Release Using Oleyl 2-Glyceryl Ether

For: Researchers, scientists, and drug development professionals in metabolic disease and endocrinology. Introduction: The Therapeutic Promise of GLP-1 and the Role of Oleyl 2-Glyceryl Ether Glucagon-like peptide-1 (GLP-...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in metabolic disease and endocrinology.

Introduction: The Therapeutic Promise of GLP-1 and the Role of Oleyl 2-Glyceryl Ether

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells of the intestine in response to nutrient ingestion. It plays a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[1][2] These multifaceted actions have established GLP-1 receptor agonists as a cornerstone in the management of type 2 diabetes and obesity.[1] Consequently, identifying and characterizing novel secretagogues that can endogenously enhance GLP-1 release represents a significant therapeutic strategy.

Oleyl 2-glyceryl ether, also known as 2-O-Oleylglycerol (2-OG), is a lipid molecule that has been identified as an agonist for the G protein-coupled receptor 119 (GPR119).[3][4][5][6] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal L-cells, positioning it as a key sensor for dietary fats and a regulator of metabolic hormone secretion.[2][7] Activation of GPR119 in L-cells has been shown to stimulate GLP-1 release, making 2-OG a compound of significant interest for in vivo studies aimed at modulating GLP-1 secretion and its downstream metabolic effects.[3][7][8]

This document provides a comprehensive guide for researchers on the in vivo application of Oleyl 2-glyceryl ether to induce GLP-1 release. It details the underlying mechanism of action, provides step-by-step protocols for formulation and in vivo administration in a murine model, and outlines the procedure for quantifying the resulting GLP-1 secretion.

Mechanism of Action: GPR119-Mediated GLP-1 Secretion

The primary mechanism by which Oleyl 2-glyceryl ether stimulates GLP-1 release is through the activation of the GPR119 receptor on intestinal L-cells.[3][7][8] This signaling cascade can be summarized as follows:

  • Ligand Binding: 2-OG, administered orally, reaches the intestinal lumen and binds to the GPR119 receptor on the surface of L-cells.

  • G-Protein Activation: Ligand binding induces a conformational change in the GPR119 receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein.

  • Adenylyl Cyclase Activation and cAMP Production: The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]

  • Downstream Signaling: The elevation in intracellular cAMP activates downstream effectors, including Protein Kinase A (PKA).

  • GLP-1 Exocytosis: These signaling events culminate in the exocytosis of GLP-1-containing granules from the L-cells into the bloodstream.

The following diagram illustrates this signaling pathway:

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (L-Cell) 2_OG Oleyl 2-Glyceryl Ether (2-OG) GPR119 GPR119 Receptor 2_OG->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle Promotes Exocytosis GLP1_Released GLP-1 Release GLP1_Vesicle->GLP1_Released

Caption: GPR119 signaling pathway for GLP-1 release.

Experimental Protocols

This section provides detailed protocols for the preparation of Oleyl 2-glyceryl ether for oral administration, the in vivo experimental workflow for a murine model, and the quantification of plasma GLP-1 levels.

Part 1: Formulation of Oleyl 2-Glyceryl Ether for Oral Gavage

Rationale: Oleyl 2-glyceryl ether is a lipid-soluble compound, necessitating a suitable vehicle for effective oral administration in mice. Edible oils such as corn oil are commonly used for lipophilic substances in oral gavage studies.[9][10] This ensures proper dispersion and facilitates absorption.

Materials:

  • Oleyl 2-glyceryl ether (2-OG)

  • Corn oil (or other suitable edible oil vehicle)

  • Microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Determine the Dosing Concentration: Based on previous studies with related compounds, a dosage range of 20-200 mg/kg can be considered.[11] The final concentration should be calculated based on the desired dose and a typical oral gavage volume for mice (e.g., 10 mL/kg).[12]

  • Weighing 2-OG: Accurately weigh the required amount of 2-OG using an analytical balance.

  • Vehicle Preparation: In a suitable container, add the calculated volume of corn oil.

  • Solubilization: Add the weighed 2-OG to the corn oil.

  • Mixing: Vortex the mixture thoroughly until the 2-OG is completely dissolved or forms a stable suspension. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before administration, allow the formulation to return to room temperature and vortex again to ensure homogeneity.

Parameter Recommendation Justification
Vehicle Corn OilCommonly used, safe, and effective for lipophilic compounds.[9][10]
Dosage 20-200 mg/kgBased on in vivo studies of similar alkylglycerols.[11]
Gavage Volume 10 mL/kgStandard practice for oral gavage in mice.[12]
Preparation Freshly preparedEnsures stability and homogeneity of the formulation.
Part 2: In Vivo Experimental Workflow

Rationale: This protocol outlines an acute in vivo study in mice to assess the GLP-1 secretagogue activity of 2-OG. The experimental design includes appropriate control groups and a time course for blood collection to capture the peak of GLP-1 release.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Formulated 2-OG

  • Vehicle control (Corn oil)

  • Oral gavage needles (20-22 gauge, with a rounded tip)

  • Blood collection tubes (containing EDTA and a DPP-4 inhibitor)

  • Centrifuge

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the mice for 4-6 hours before the experiment to establish a baseline for GLP-1 levels. Water should be available ad libitum.

  • Group Allocation: Randomly assign mice to the following groups (n=6-8 per group):

    • Vehicle Control (Corn oil)

    • 2-OG Treatment Group (e.g., 100 mg/kg)

  • Baseline Blood Sample (t=0): Collect a baseline blood sample (e.g., via tail vein) immediately before oral gavage.

  • Oral Gavage: Administer the vehicle or 2-OG formulation via oral gavage at a volume of 10 mL/kg.

  • Post-Dosing Blood Sampling: Collect blood samples at various time points post-gavage. Based on the rapid release of GLP-1, suggested time points are 15, 30, and 60 minutes.[3]

  • Blood Processing:

    • Collect blood into tubes containing EDTA to prevent coagulation and a DPP-4 inhibitor to prevent GLP-1 degradation.

    • Immediately place the blood on ice.

    • Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.[13]

    • Collect the plasma supernatant and store at -80°C until analysis.

InVivo_Workflow Acclimatization Animal Acclimatization (1 week) Fasting Fasting (4-6 hours) Acclimatization->Fasting Grouping Group Allocation (Vehicle, 2-OG) Fasting->Grouping Baseline_Blood Baseline Blood Sample (t=0) Grouping->Baseline_Blood Gavage Oral Gavage Baseline_Blood->Gavage Processing Plasma Isolation and Storage Baseline_Blood->Processing Post_Blood_15 Blood Sample (t=15 min) Gavage->Post_Blood_15 Post_Blood_30 Blood Sample (t=30 min) Post_Blood_15->Post_Blood_30 Post_Blood_15->Processing Post_Blood_60 Blood Sample (t=60 min) Post_Blood_30->Post_Blood_60 Post_Blood_30->Processing Post_Blood_60->Processing Analysis GLP-1 ELISA Processing->Analysis

Caption: In vivo experimental workflow.

Part 3: Quantification of Plasma GLP-1 using ELISA

Rationale: A sensitive and specific enzyme-linked immunosorbent assay (ELISA) is required for the accurate quantification of GLP-1 in plasma samples. The Merck Millipore GLP-1 Total ELISA Kit (Cat. # EZGLP1T-36K) is a suitable option for use with mouse plasma.[13][14]

Materials:

  • Merck Millipore GLP-1 Total ELISA Kit (Cat. # EZGLP1T-36K)

  • Mouse plasma samples

  • Microplate reader capable of reading absorbance at 450 nm and 590 nm

Protocol (abbreviated from manufacturer's instructions): [13][15]

  • Reagent Preparation: Prepare all reagents, standards, and controls as described in the kit manual.

  • Assay Plate Preparation: Wash the assay plate as instructed in the manual.

  • Sample and Standard Addition:

    • Add 50 µL of Matrix Solution to the blank, standard, and quality control wells.

    • Add 50 µL of Assay Buffer to the blank and sample wells.

    • Add 50 µL of the GLP-1 standards in ascending order to the appropriate wells.

    • For mouse samples, add 20 µL of plasma and 30 µL of Assay Buffer to the sample wells.

  • Incubation: Add 50 µL of the primary antibody to all wells, seal the plate, and incubate for 2 hours at room temperature on an orbital shaker.

  • Washing: Wash the plate as per the kit instructions.

  • Detection Antibody Addition: Add 100 µL of the Detection Antibody Solution to each well and incubate for 1 hour at room temperature on an orbital shaker.

  • Enzyme Solution Addition: Wash the plate and add 100 µL of the Enzyme Solution to each well. Incubate for 30 minutes at room temperature on an orbital shaker.

  • Substrate Addition and Signal Development: Wash the plate and add 100 µL of the Substrate Solution. Incubate for 10 minutes at room temperature.

  • Stop Reaction: Add 100 µL of the Stop Solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm with a reference wavelength of 590 nm.

  • Data Analysis: Calculate the concentration of GLP-1 in the samples by interpolating from the standard curve. Remember to apply the appropriate dilution factor for the mouse plasma samples.

Expected Results and Interpretation

Upon oral administration of Oleyl 2-glyceryl ether, a significant increase in plasma GLP-1 levels is expected in the treated group compared to the vehicle control group. The peak GLP-1 concentration is anticipated to occur within the early time points (15-30 minutes) post-gavage. The magnitude of the GLP-1 response will be dependent on the dosage of 2-OG administered. A dose-response relationship may be observed if multiple concentrations of 2-OG are tested.

These results would provide in vivo evidence for the GLP-1 secretagogue activity of Oleyl 2-glyceryl ether, mediated through the GPR119 receptor. Further studies could explore the downstream effects on glucose tolerance and insulin secretion to fully characterize its therapeutic potential.

References

  • Hansen, K. B., Rosenkilde, M. M., Knop, F. K., Wellner, N., Diep, T. A., Rehfeld, J. F., ... & Hansen, H. S. (2011). 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. The Journal of Clinical Endocrinology & Metabolism, 96(9), E1409-E1417. [Link]

  • Hansen, K. B., Rosenkilde, M. M., Knop, F. K., Wellner, N., Diep, T. A., Rehfeld, J. F., ... & Hansen, H. S. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans. The Journal of Clinical Endocrinology & Metabolism, 96(9), E1409-E1417. [Link]

  • Hansen, K. B., Rosenkilde, M. M., Knop, F. K., Wellner, N., Diep, T. A., Rehfeld, J. F., ... & Hansen, H. S. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans. The Journal of Clinical Endocrinology & Metabolism, 96(9), E1409-E1417. [Link]

  • ResearchGate. (n.d.). GPR119 receptor agonists stimulate glucagon-like peptide-1 (GLP-1)... Retrieved from [Link]

  • Simeone, M., Kotecha, S., McKillop, A. M., Mooney, M. H., Gault, V. A., & Flatt, P. R. (2016). Oral 2-oleyl glyceryl ether improves glucose tolerance in mice through the GPR119 receptor. BioFactors, 42(6), 665-673. [Link]

  • Wikipedia. (2024). Glucagon-like peptide-1. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 60 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]

  • Google Patents. (n.d.). US8592382B2 - Formulations for the oral administration of therapeutic agents and related methods.
  • Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell. Diabetes, 57(9), 2476-2481. [Link]

  • Patsnap Synapse. (2024, June 21). What are GPR119 agonists and how do they work? Retrieved from [Link]

  • Gupta, S., & Garg, S. (2002). Influence of vehicles used for oral dosing of test molecules on the progression of Mycobacterium tuberculosis infection in mice. Antimicrobial agents and chemotherapy, 46(7), 2314-2316. [Link]

  • Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell. Diabetes, 57(9), 2476-2481. [Link]

  • ResearchGate. (2025, August 6). (PDF) 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. Retrieved from [Link]

  • Tuttle, A. H., Tassert, C., & Robinson, K. N. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 218, 59-66. [Link]

  • Epitope Diagnostics Inc. (2023, July 17). EDI™ Total GLP-1 ELISA Kit. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Voluntary oral administration of drugs in mice | Request PDF. Retrieved from [Link]

  • RayBiotech. (n.d.). Total GLP-1 ELISA Kit. Retrieved from [Link]

  • Zhang, M., Sun, S., Tang, N., Cai, W., & Qian, L. (2013). Oral administration of alkylglycerols differentially modulates high-fat diet-induced obesity and insulin resistance in mice. Evidence-Based Complementary and Alternative Medicine, 2013, 834027. [Link]

Sources

Method

Protocol for dissolving Oleyl 2-glyceryl ether for experiments

Application Note: Protocol for Dissolving and Handling Oleyl 2-glyceryl ether Abstract Oleyl 2-glyceryl ether (2-O-octadecenyl glycerol) is a synthetic, enzymatically stable analog of the endocannabinoid-like lipid 2-Ole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Dissolving and Handling Oleyl 2-glyceryl ether

Abstract

Oleyl 2-glyceryl ether (2-O-octadecenyl glycerol) is a synthetic, enzymatically stable analog of the endocannabinoid-like lipid 2-Oleoylglycerol (2-OG). Unlike 2-OG, which is rapidly hydrolyzed by monoacylglycerol lipase (MAGL), the ether analog resists degradation, making it a critical tool for sustaining GPR119 activation in long-duration assays. However, its lipophilicity and susceptibility to oxidative degradation present significant solubility challenges.[1] This guide details the preparation of stable stock solutions and physiologically relevant aqueous formulations for cell culture and in vivo administration.[1]

Compound Profile & Physicochemical Properties

Before initiating solubilization, verify the compound identity.[1] Confusion often arises between the ether and ester forms, or between the sn-1 and sn-2 isomers.

PropertySpecification
Common Name Oleyl 2-glyceryl ether; 2-Oleoyl glycerol ether
IUPAC Name 2-[(9Z)-9-Octadecen-1-yloxy]-1,3-propanediol
CAS Number 2929-07-9 (Distinct from 2-OG ester: 3443-84-3)
Molecular Weight 342.56 g/mol
Physical State Viscous Liquid (at room temperature)
Solubility (Organic) Ethanol (>20 mg/mL), DMSO (>15 mg/mL), DMF (>20 mg/mL)
Solubility (Aqueous) Negligible (<1 µg/mL without carrier)
Stability Hydrolysis-resistant (ether bond); Oxidation-sensitive (cis-double bond)

Strategic Handling: The "Why" Behind the Protocol

The Stability Paradox: While the ether bond at the sn-2 position renders the molecule immune to MAGL-mediated hydrolysis, the cis-9 double bond in the oleyl tail is highly prone to auto-oxidation.

  • Implication: You cannot rely on the "stability" of the ether bond if you expose the tail to air.[1]

  • Rule: All stock solutions must be prepared under an inert atmosphere (Argon or Nitrogen) and stored at -80°C.

The Delivery Challenge: Injecting a DMSO stock directly into aqueous media causes immediate precipitation of the lipid into micrometer-sized oil droplets. These droplets adhere to plasticware and induce cytotoxicity, leading to false negatives in receptor activation assays.[1]

  • Solution: You must use a carrier system. For cell culture, Fatty Acid-Free BSA is the gold standard. For in vivo work, a Cyclodextrin or Surfactant-based system is required.

Protocol A: Preparation of Master Stock Solution

Reagents:

  • Oleyl 2-glyceryl ether (Neat liquid)[2][3]

  • Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (Absolute, 200 proof)[1]

  • Inert Gas (Argon preferred over Nitrogen due to density)[1]

Procedure:

  • Equilibrate: Allow the neat lipid vial to warm to room temperature inside a desiccator to prevent water condensation.

  • Purge: Gently flow Argon into the source vial for 30 seconds to displace oxygen.[1]

  • Dissolve: Add anhydrous DMSO to achieve a concentration of 10 mg/mL (approx. 29 mM) .

    • Note: Ethanol is an alternative if DMSO toxicity is a concern for your specific cell line, but DMSO is preferred for long-term -80°C storage as it minimizes evaporation.

  • Vortex: Vortex vigorously for 30 seconds until the solution is clear and homogenous.

  • Aliquot: Dispense into amber glass vials (avoid plastic microfuge tubes for long-term storage if possible, as lipids can leach plasticizers).

  • Overlay: Overlay the headspace of each aliquot with Argon, seal tightly with Parafilm, and store at -80°C .

    • Shelf Life: 6 months if protected from oxygen.

Protocol B: BSA-Conjugated Formulation (For Cell Culture)

This method creates a physiological delivery system where the lipid is carried in the hydrophobic pocket of Albumin, mimicking endogenous transport.[1]

Reagents:

  • Master Stock Solution (10 mg/mL in DMSO) from Protocol A[1]

  • Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA)[1]

  • PBS (Phosphate Buffered Saline), sterile, pre-warmed to 37°C[1]

Procedure:

  • Prepare BSA Vehicle: Dissolve FAF-BSA in PBS to create a 10% (w/v) BSA solution . Filter sterilize (0.22 µm).

  • Pre-warm: Warm the BSA solution to 37°C in a water bath.

  • Conjugation (The Drop-wise Method):

    • While vortexing the BSA solution at medium speed, slowly add the Lipid/DMSO stock drop-wise.[1]

    • Target Ratio: A 1:3 to 1:5 molar ratio (Lipid:BSA) ensures solubility.[1]

    • Example: To make a 100 µM working solution : Add 3.4 µL of 10 mg/mL Stock into 1 mL of 10% BSA.[1]

  • Incubation: Incubate the mixture at 37°C with continuous shaking (orbit shaker) for 30 minutes . This allows the lipid to enter the BSA hydrophobic domains.[1]

  • Clarification: The solution should be clear. If cloudy, sonicate in a water bath for 5 minutes at 37°C.

  • Dilution: Dilute this 100 µM BSA-lipid conjugate directly into serum-free culture media to reach the final assay concentration (typically 1–10 µM).

Protocol C: High-Concentration Formulation (For In Vivo Injection)

For animal studies (e.g., IP or Oral Gavage), BSA volume is too high.[1] Use a surfactant/co-solvent system.[4]

Reagents:

  • Master Stock Solution (Ethanol based preferred for drying down, or use neat lipid)[1]

  • PEG300 (Polyethylene glycol 300)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Saline (0.9% NaCl)[1]

Procedure (Standard 10:10:80 Mix):

  • Evaporation (If using stock): If starting with an Ethanol stock, aliquot the required dose into a sterile glass vial and evaporate the ethanol under a stream of Nitrogen.[1] You need the neat lipid residue.[1]

  • Solvent Phase: Add 10% volume of DMSO or Ethanol to the neat lipid and vortex to dissolve.[1]

  • Surfactant Phase: Add 40% volume of PEG300 and 5% volume of Tween 80.

  • Sonication: Sonicate/Vortex until a clear, viscous mixture forms.

  • Aqueous Phase: Slowly add 45% volume of warm sterile saline while vortexing.

    • Result: A stable emulsion/micellar solution suitable for IP injection.

    • Caution: Prepare fresh immediately before dosing. Do not store.

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing Oleyl 2-glyceryl ether based on the experimental application.

G Neat Neat Oleyl 2-glyceryl ether (CAS 2929-07-9) Stock Master Stock 10 mg/mL in DMSO (Store -80°C under Argon) Neat->Stock Dissolve & Purge Decision Select Application Stock->Decision CellCulture Cell Culture / In Vitro (GPR119 Activation) Decision->CellCulture InVivo In Vivo / Animal Study (Metabolic Tolerance) Decision->InVivo BSA_Step Conjugate to 10% FAF-BSA (37°C Shake, 30 min) CellCulture->BSA_Step Solvent_Step Evaporate Solvent (If necessary) InVivo->Solvent_Step Media_Step Dilute in Serum-Free Media (Final: 1-10 µM) BSA_Step->Media_Step Vehicle_Step Add Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Solvent_Step->Vehicle_Step Inject_Step Immediate IP/Oral Dosing Vehicle_Step->Inject_Step

Caption: Workflow for solubilizing Oleyl 2-glyceryl ether, branching between BSA conjugation for in vitro assays and PEG/Tween formulation for in vivo delivery.

References

  • Hansen, K. B., et al. (2016).[1] "Oral 2-oleyl glyceryl ether improves glucose tolerance in mice through the GPR119 receptor." BioFactors, 42(6), 665–673.[1] [Link]

  • Kay, R. G., et al. (2012).[1] "The identification of 2-oleoylglycerol as a GPR119 agonist." Bioorganic & Medicinal Chemistry Letters, 22(14), 4854-4858. (Provides context on the ester vs ether stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of Oleyl 2-Glyceryl Ether

Executive Summary & Chemical Profile[1][2] Oleyl 2-glyceryl ether (CAS: 2929-07-9) is a specialized monoalkylglycerol ether distinct from its more common 1-isomer (selachyl alcohol). Unlike ester-linked lipids, the ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Oleyl 2-glyceryl ether (CAS: 2929-07-9) is a specialized monoalkylglycerol ether distinct from its more common 1-isomer (selachyl alcohol). Unlike ester-linked lipids, the ether bond at the sn-2 position renders the backbone resistant to enzymatic hydrolysis (lipases). However, the cis-9 double bond in the oleyl tail creates a critical vulnerability to oxidative degradation, while its amphiphilic nature leads to complex phase behaviors in aqueous media.

This guide addresses the two primary failure modes reported by researchers: oxidative rancidity (yellowing/loss of potency) and physical precipitation (cloudiness in assay buffers).

Chemical Identity Table
PropertySpecification
IUPAC Name 1,3-Propanediol, 2-[(9Z)-9-octadecen-1-yloxy]-
Molecular Formula C₂₁H₄₂O₃
Molecular Weight 342.56 g/mol
Hydrophile-Lipophile Balance (HLB) ~4–5 (Lipophilic surfactant)
Critical Instability Lipid Peroxidation (Alkene), Phase Separation (Aqueous)

Module A: Oxidative Stability & Storage

The primary cause of experimental inconsistency is the autoxidation of the alkene chain.

The Mechanism of Failure

Unlike saturated lipids, the methylene group adjacent to the double bond (C8 and C11 positions) is susceptible to hydrogen abstraction by free radicals. This initiates a chain reaction leading to lipid hydroperoxides, which eventually cleave into short-chain aldehydes (rancid smell) that can covalently modify your target proteins.

Diagram 1: Oxidative Degradation Pathway

LipidOxidation Start Intact Oleyl 2-GE (C18:1 cis-9) Initiation Initiation: H• Abstraction by ROS Start->Initiation Light/Heat/Metals Radical Lipid Radical (L•) Initiation->Radical Peroxyl Peroxyl Radical (LOO•) (+ O₂) Radical->Peroxyl Rapid reaction Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide Abstracts H• from neighboring lipid Hydroperoxide->Radical Chain Branching Degradation Secondary Products: Aldehydes/Ketones (Potency Loss) Hydroperoxide->Degradation Chain Cleavage

Figure 1: The autoxidation cascade. Note that once LOOH forms, it can accelerate the degradation of remaining intact lipids (propagation).

Troubleshooting Guide: Storage

Q: My stock solution has turned slightly yellow. Is it still usable? A: No. Yellowing indicates the formation of secondary oxidation products (aldehydes/ketones). Discard immediately. These byproducts are reactive electrophiles that can cause false positives in protein binding assays.

Q: How do I prevent oxidation during storage? A: Follow the "GAP" Protocol :

  • G lass: Store organic stocks in amber glass vials with Teflon-lined caps. Never use plastic (polystyrene/polypropylene) for long-term storage of organic lipid solutions, as plasticizers will leach into the lipid.[1]

  • A rgon: Always overlay the solution with dry Argon or Nitrogen gas before capping to displace oxygen.

  • P revention: Add an antioxidant if your assay permits. BHT (Butylated hydroxytoluene) at 0.01-0.1% is standard. If BHT interferes with your specific assay, store at -80°C strictly under Argon.

Module B: Solubilization & Aqueous Formulation

The second most common failure is "crashing out" when diluting into cell culture media or buffers.

The Physics of Solubility

Oleyl 2-glyceryl ether is a non-ionic surfactant. It does not truly "dissolve" in water; it forms dispersed phases (micelles or vesicles). If you dilute it below its Critical Micelle Concentration (CMC) or into a cold buffer, the hydrophobic effect forces the molecules to aggregate into large, visible crystals that precipitate.

Protocol: Preparing Stable Aqueous Working Solutions

Do not simply squirt the DMSO stock into cold PBS. This causes immediate precipitation.

Diagram 2: The "Hot-Spike" Solubilization Workflow

Solubilization Stock 1. Organic Stock (DMSO or Ethanol) Conc: 10-50 mM Mixing 3. Vortex Rapidly while adding Stock (Avoid cold shock) Stock->Mixing < 1% v/v Final Buffer 2. Aqueous Buffer (PBS/Media) Pre-warmed to 37°C Buffer->Mixing Sonication 4. Bath Sonication (Optional) 5 mins @ 35°C Mixing->Sonication If cloudy Result Stable Dispersion (Clear/Opalescent) Mixing->Result If clear Failure Precipitate/Cloudy (Unstable) Mixing->Failure Cold buffer used Sonication->Result

Figure 2: Workflow for transferring hydrophobic ether lipids into aqueous environments without precipitation.

Troubleshooting Guide: Solubility

Q: I see floating "oil droplets" in my cell culture media. A: You likely exceeded the solubility limit of the monomer.

  • Solution: Use a carrier molecule. Pre-complex the lipid with BSA (Bovine Serum Albumin) .

    • Protocol: Mix the lipid with fatty-acid-free BSA (1:1 molar ratio) in a small volume of warm PBS before adding to the final media. BSA acts as a chaperone, shielding the hydrophobic tail.

Q: Can I use DMSO as a solvent? A: Yes, DMSO is excellent for the stock solution (up to 50 mM). However, keep the final DMSO concentration in your cell assay below 0.1% (v/v) to avoid solvent toxicity.

  • Alternative: Ethanol is also a good solvent but evaporates faster. If using ethanol, seal vials tightly to prevent concentration changes.

Frequently Asked Questions (FAQ)

Q: Is Oleyl 2-glyceryl ether sensitive to pH? A: Generally, no . Unlike esters (which hydrolyze at high/low pH), the ether linkage is chemically stable across a wide pH range (pH 2–10). However, extreme acid combined with heat can induce migration or cleavage, though this is rare in biological contexts.

Q: Why does the protocol specify "2-glyceryl" ether? Can I use the 1-isomer? A: They are not interchangeable.

  • 1-O-oleylglycerol (Selachyl alcohol): The ether is at the sn-1 position.

  • 2-O-oleylglycerol: The ether is at the sn-2 position.

  • Impact: Specificity matters for enzymes like Protein Kinase C (PKC) or when studying lipid bilayer topology. The 2-isomer presents a different steric profile in the membrane. Ensure your supplier provides the correct isomer (CAS 2929-07-9).

Q: Can I freeze-thaw the aqueous working solution? A: Never. Freezing aqueous dispersions of lipids causes ice crystal formation that forces lipids to aggregate and fuse (phase separation). Always prepare aqueous dilutions fresh. You can freeze-thaw the anhydrous DMSO stock, provided it is purged with Argon after every use.

References

  • Avanti Polar Lipids. Storage and Handling of Lipids. (Accessed 2026).[2] Standard protocol for handling unsaturated lipids and preventing oxidation.[1] [Link]

  • Niki, E., et al. Lipid Peroxidation: Mechanisms, Inhibition, and Biological Effects. Biochemical and Biophysical Research Communications. (2005). Authoritative review on the mechanism of alkene oxidation in lipids. [Link]

  • PubChem. Compound Summary: 2-Oleoylglycerol ether (CAS 2929-07-9). National Library of Medicine. [Link][3]

Sources

Optimization

Technical Support Center: Preventing Isomerization of 2-Oleoylglycerol (2-OG)

Topic: Stabilization, Purification, and Analysis of 2-Oleoylglycerol Ticket ID: #MAG-ISO-001 Status: Resolved Assigned Specialist: Senior Application Scientist Executive Summary The isomerization of 2-Oleoylglycerol (2-O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization, Purification, and Analysis of 2-Oleoylglycerol Ticket ID: #MAG-ISO-001 Status: Resolved Assigned Specialist: Senior Application Scientist

Executive Summary

The isomerization of 2-Oleoylglycerol (2-OG) to its thermodynamically more stable isomer, 1-Oleoylglycerol (1-OG), is a rapid, entropy-driven process catalyzed by thermal energy, acidic/basic conditions, and protic solvents. This acyl migration proceeds via a five-membered cyclic intermediate, leading to a mixture often dominated by the 1-isomer (approx. 9:1 ratio at equilibrium).

This guide provides validated protocols to arrest this migration during synthesis, purification, and storage, ensuring high isomeric purity (>95%) for biological assays.

Part 1: The Mechanism of Failure (Root Cause Analysis)

Understanding the enemy is the first step to defeating it. Acyl migration is not random; it is a nucleophilic attack by the free primary hydroxyl group on the carbonyl carbon of the ester.

AcylMigration Node2OG 2-Oleoylglycerol (Kinetic Product) Free OH at sn-1, sn-3 Intermediate Cyclic Orthoester Intermediate (Transition State) Node2OG->Intermediate Nucleophilic Attack (Catalyzed by H+/OH-) Node1OG 1-Oleoylglycerol (Thermodynamic Product) Free OH at sn-2, sn-3 Intermediate->Node1OG Ring Opening (Entropy Driven) Node1OG->Intermediate Reversible (Slow) Catalysts Accelerators: - Silica Gel (Acidic) - Protic Solvents (MeOH) - Heat (>40°C) - pH > 8 or < 5 Catalysts->Intermediate

Figure 1: Mechanism of acyl migration. The reaction is driven towards 1-OG because the primary hydroxyl (sn-1) is a better nucleophile and the resulting primary ester is energetically more stable than the secondary ester.

Part 2: Troubleshooting & FAQs

Category 1: Synthesis & Extraction

Q: I am synthesizing 2-OG enzymatically. Why is my crude product already containing 15% 1-OG? A: This is likely due to the solvent system or reaction time.

  • Cause: While enzymatic synthesis (e.g., using Candida antarctica lipase B) is regioselective, the presence of water or protic solvents (methanol/ethanol) facilitates acyl migration.

  • Solution: Use aprotic solvents like diethyl ether or hexane. If the reaction requires an alcohol (alcoholysis), keep the reaction time short and stop the reaction immediately upon reaching ~60% conversion. Prolonged incubation allows the lipase to eventually catalyze the isomerization or hydrolysis of the 2-isomer.

Q: Can I use standard liquid-liquid extraction (LLE)? A: Yes, but pH control is critical.

  • Protocol: Perform extractions using neutral buffers. Avoid strong acids or bases.

  • Critical Step: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water, as water pockets can create localized pH zones that promote migration during evaporation.

  • Evaporation: Never use a water bath >35°C. Evaporate solvent under high vacuum at ambient temperature.

Category 2: Purification (The "Silica Problem")

Q: Every time I run a silica column, my pure 2-OG degrades into a mix. How do I purify it? A: Standard silica gel is slightly acidic (pH ~5-6) and acts as a catalyst for acyl migration. You must use Boric Acid-Impregnated Silica Gel .

  • Mechanism: Boric acid forms a complex with the vicinal diols (1,2-diols) present in 1-OG. It binds 1-OG tightly to the column while allowing 2-OG (which has 1,3-diols, forming a less stable complex or no complex in these conditions) to elute freely. Additionally, the boric acid buffers the active acidic sites of the silica.

Q: Can I use Alumina instead? A: Neutral Alumina is an alternative, but it can be risky. Basic alumina will instantly isomerize your product. Boric acid-impregnated silica is the gold standard for MAG separation (See Protocol A below).

Category 3: Storage & Handling

Q: How should I store my purified 2-OG? A:

  • Temperature: -80°C is mandatory for long-term storage (>1 month). -20°C is acceptable for short-term (<1 week).

  • Solvent: Store as a solution in Chloroform or Dichloromethane (non-polar, aprotic).

  • Avoid: Never store in Ethanol or Methanol. Even at -20°C, protic solvents facilitate proton transfer and isomerization over time.

  • Dryness: Ensure the sample is anhydrous. Store over molecular sieves if possible.

Part 3: Validated Experimental Protocols

Protocol A: Preparation & Use of Boric Acid-Impregnated Silica Gel

Use this for the purification of 2-OG to remove 1-OG contaminants.

Reagents:

  • Silica Gel (200-400 mesh, standard flash grade)

  • Boric Acid (

    
    )
    
  • Ethanol (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10 g of Boric Acid in 200 mL of Ethanol in a 500 mL round-bottom flask. (Heating to 40°C helps dissolution).

  • Impregnation: Add 100 g of Silica Gel to the solution. Swirl vigorously to create a uniform slurry.

  • Evaporation: Remove the solvent using a rotary evaporator at 50°C under reduced pressure until the silica is a dry, free-flowing powder.

  • Activation: Dry the powder in an oven at 100-110°C for 3-4 hours to activate. Store in a desiccator.

  • Running the Column:

    • Packing: Slurry pack the column using Hexane/Acetone (90:10) .

    • Elution: Load your sample. Elute with a gradient of Hexane/Acetone (start 95:5, go to 80:20).

    • Result: 2-OG will elute before 1-OG. The 1-OG is strongly retained by the borate-diol complex.

Protocol B: Analytical Verification (HPLC-ELSD)

Standard UV detection is poor for lipids. ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended.

System: HPLC with ELSD Column: Chiralpak IA or IC (4.6 x 250 mm, 5 µm) OR a high-quality Diol-phase column. Note: Chiral columns are excellent for separating regioisomers even if you don't care about enantiomers.

ParameterCondition
Mobile Phase A Hexane
Mobile Phase B Isopropanol (IPA)
Isocratic Ratio 98:2 (Hexane:IPA)
Flow Rate 1.0 mL/min
Temperature 25°C (Strictly controlled)
Detection ELSD (Drift tube temp: 40°C, Gain: 5)

Expected Results:

  • Peak 1: 1,3-Diacylglycerols (if present)

  • Peak 2: 2-Oleoylglycerol (Retention time ~12-14 min)

  • Peak 3: 1-Oleoylglycerol (Retention time ~16-18 min)

  • Resolution: The separation should be baseline (

    
    ).
    

Part 4: Workflow Visualization

Workflow Crude Crude Reaction Mix (Contains 2-OG + 1-OG) Prep Sample Prep Dissolve in Hexane/Acetone Crude->Prep Column Purification Boric Acid Silica Column Prep->Column Load Fractions Fraction Collection (TLC Check: 2-OG moves faster) Column->Fractions 1-OG Retained 2-OG Elutes Evap Solvent Removal <30°C, High Vacuum Fractions->Evap Rapid Workup Storage Storage -80°C in CHCl3 Evap->Storage Immediate

Figure 2: Recommended purification workflow to maximize yield and minimize isomerization.

References

  • Compton, D. L., Laszlo, J. A., & Evans, K. O. (2013). Influence of Solid Supports on Acyl Migration in 2-Monoacylglycerols: Purification of 2-MAG via Flash Chromatography. Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • Wang, X., et al. (2023). Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium. Food Chemistry. Retrieved from [Link]

  • Iwasaki, Y., et al. (2008). Direct separation of monoacylglycerol isomers by enantioselective high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Troubleshooting

Technical Support Center: Oleyl 2-glyceryl ether (O2GE) in Cell-Based Assays

Topic: Troubleshooting Off-Target Effects & Experimental Artifacts Compound Class: Ether Lipid / GPR119 Agonist Primary Target: GPR119 (G-protein coupled receptor 119) CAS: 104344-23-2 (Generic structure reference) Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects & Experimental Artifacts Compound Class: Ether Lipid / GPR119 Agonist Primary Target: GPR119 (G-protein coupled receptor 119) CAS: 104344-23-2 (Generic structure reference)

Introduction: The Stability Paradox

Oleyl 2-glyceryl ether (O2GE) is a synthetic ether analog of the endogenous ligand 2-Oleoylglycerol (2-OG) . While 2-OG is rapidly hydrolyzed by Monoacylglycerol Lipase (MAGL) into oleic acid and glycerol, O2GE contains an ether bond at the sn-2 position, rendering it resistant to enzymatic hydrolysis.

Why this matters for your data: Researchers often choose O2GE to study GPR119 without the confounding variable of rapid degradation. However, this stability introduces unique "off-target" challenges. Unlike 2-OG, O2GE accumulates in lipid bilayers, potentially altering membrane dynamics (non-specific effects) or interacting with lipid-sensing receptors (GPR40/FFAR1, GPR120, or CB1) at supraphysiological concentrations.

This guide addresses the three most common sources of experimental error: Solubility Artifacts , Receptor Cross-Reactivity , and Membrane Perturbation .

Module 1: The Solubility Trap (Physical Artifacts)

Symptom: "I see high variability between replicates," or "The compound shows no activity even at high concentrations."

Root Cause: Lipophilicity-driven precipitation. O2GE is highly lipophilic (LogP > 5). If dissolved in DMSO and added directly to aqueous cell media, it frequently crashes out of solution or binds instantly to polystyrene culture plates. This creates a "false negative" (compound never reaches the receptor) or a "false positive" (precipitate aggregates cause cell stress).

Protocol: BSA-Conjugation for Lipid Delivery

Do not add DMSO stocks directly to cell media. Use this Fatty Acid-Free BSA conjugation method to create a stable, bioavailable solution.

Materials:

  • Oleyl 2-glyceryl ether (O2GE) stock (e.g., in ethanol or methyl acetate).

  • Fatty Acid-Free (FAF) BSA (Critical: Standard BSA contains interfering lipids).

  • Glass vials (Avoid plastic during conjugation).

  • Nitrogen gas stream.[1]

Workflow Diagram:

BSA_Conjugation Stock O2GE Stock (Solvent) Evap Evaporate Solvent (N2 Stream) Stock->Evap Dry down Film Thin Lipid Film (Glass Vial) Evap->Film Forms layer BSA Add Warm FAF-BSA (10-100 µM in PBS) Film->BSA Rehydration Sonicate Sonicate/Vortex (37°C, 30 mins) BSA->Sonicate Complexation Complex Stable O2GE-BSA Complex Sonicate->Complex Ready for Assay

Figure 1: Critical workflow for solubilizing lipophilic agonists. Direct addition of solvent stocks to media results in precipitation and assay failure.

Module 2: Biological Selectivity & Cross-Reactivity

Symptom: "I see a signal even in GPR119 Knockout (KO) cells."

Root Cause: Structural promiscuity. While O2GE is optimized for GPR119, the lipid tail (oleyl group) is a pharmacophore for several other receptors.

The "Off-Target" Matrix

Use this table to diagnose potential cross-reactivity based on your assay readout.

Potential Off-TargetMechanism of ActionArtifact SymptomControl Experiment
GPR40 (FFAR1) Activated by long-chain fatty acids (e.g., Oleic Acid).Calcium flux or insulin secretion in GPR119 KO cells.Use GPR40 antagonist (e.g., GW1100) to block signal.
PPAR-alpha Nuclear receptor activated by oleyl-derivatives (like OEA).[2]Changes in gene expression (long-term assays >12h).Use PPAR-alpha antagonist (e.g., GW6471).
CB1/CB2 Endocannabinoid receptors.[3][4][5]Inhibition of cAMP (Gi-coupled) masking GPR119 (Gs) signal.Co-treat with Rimonabant (CB1 antagonist).
Membrane Lysis Detergent effect of ether lipids.LDH release; abrupt drop in impedance; "False" Ca2+ flux.Run cytotoxicity assay (CellTiter-Glo or LDH).
Technical Insight: The Metabolite Distinction

A common error is assuming O2GE behaves exactly like 2-Oleoylglycerol (2-OG).

  • 2-OG: Hydrolyzes to Oleic Acid (Potent GPR40 Agonist).

  • O2GE: Stable ether. Does NOT generate Oleic Acid.

  • Implication: If your assay readout is GPR40-dependent, 2-OG will give a positive signal (via metabolism), while O2GE should be silent. If O2GE activates GPR40, it is a direct, low-affinity interaction (usually >10 µM).

Module 3: Membrane Perturbation (The "Detergent" Effect)

Symptom: "My dose-response curve is bell-shaped" or "Cells detach at high concentrations."

Root Cause: Critical Micelle Concentration (CMC). Ether lipids act as surfactants. Above their CMC, they form micelles that can strip lipids from the cell membrane, causing leakage or lysis. This is often misinterpreted as "receptor desensitization" or "toxicity."

Troubleshooting Steps:

  • Limit Concentration: Rarely exceed 10-20 µM in cell-based assays.

  • Check Membrane Integrity: Run a Trypan Blue exclusion or LDH release assay alongside your signaling assay.

  • Wash Steps: If using a calcium flux assay, ensure the dye loading buffer contains BSA (0.1%) to scavenge excess free lipid, but be aware BSA also buffers the drug concentration (shifts EC50 right).

Decision Tree: Validating an O2GE Signal

Use this logic flow to confirm that your observed effect is truly GPR119-mediated.

Validation_Logic Start Observed Signal (cAMP / GLP-1) Check_Conc Is Conc > 10µM? Start->Check_Conc Tox_Assay Run LDH/Viability Assay Check_Conc->Tox_Assay Yes Antagonist Add GPR119 Antagonist (or use KO cells) Check_Conc->Antagonist No Artifact Artifact: Membrane Lysis Tox_Assay->Artifact High Toxicity Tox_Assay->Antagonist No Toxicity Block Signal Blocked? Antagonist->Block Valid Validated GPR119 Effect Block->Valid Yes OffTarget Investigate Off-Targets (GPR40, PPARa) Block->OffTarget No

Figure 2: Logical framework for distinguishing specific pharmacological activity from physicochemical artifacts.

Frequently Asked Questions (FAQ)

Q: Can I use O2GE to study GLP-1 secretion in intestinal L-cells? A: Yes, this is the primary application. However, L-cells also express GPR40 and GPR120. Since O2GE is an ether lipid, it is metabolically stable and will not degrade into fatty acids that activate GPR40. This makes it a cleaner tool than 2-OG for isolating GPR119 effects, provided you stay below the surfactant threshold (10 µM).

Q: Why is my EC50 shifting when I change BSA concentrations? A: BSA binds lipids. If you increase BSA concentration in your buffer (e.g., from 0.1% to 1%), you reduce the "free" concentration of O2GE available to the receptor. You must keep BSA constant (typically 0.1% fatty acid-free) across all experiments for comparable EC50 values.

Q: Does O2GE activate TRPV1? A: There is potential for overlap. The structurally related compound Oleoylethanolamide (OEA) is a known TRPV1 agonist. While O2GE is distinct (glycerol ether vs. ethanolamide), high concentrations (>10 µM) may non-specifically perturb ion channels. Always use a specific GPR119 antagonist to confirm mechanism.

References

  • Hansen, K. B., et al. (2011). "2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans."[6] The Journal of Clinical Endocrinology & Metabolism.

    • Context: Establishes 2-OG as the endogenous ligand and discusses the relevance of monoacylglycerol structures in GPR119 activation.[3][6]

  • Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism.

    • Context: Foundational paper identifying lipid agonists for GPR119 and establishing the signaling p
  • Merck Millipore. "General Lipid/BSA Solubilization Protocol For Cell Delivery." Technical Protocols.

    • Context: The industry-standard method for solubilizing lipophilic signaling molecules using BSA carriers to prevent precipit
  • Im, D. S. (2018). "GPR119 Agonists for the Treatment of Type 2 Diabetes." Diabetes & Metabolism Journal.

    • Context: Reviews the structural classes of GPR119 agonists and potential off-target interactions with other lipid GPCRs.

Sources

Optimization

Technical Support Center: Analysis of Synthesized Oleyl 2-Glyceryl Ether

Welcome to the technical support center for the analysis of synthesized Oleyl 2-glyceryl ether (Selachyl Alcohol). This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of synthesized Oleyl 2-glyceryl ether (Selachyl Alcohol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the purity of your synthesized samples. We will explore the causality behind experimental choices, provide self-validating protocols, and address common troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the purity of a synthesized Oleyl 2-glyceryl ether sample?

A1: A multi-faceted approach is essential for unambiguously confirming the purity of Oleyl 2-glyceryl ether. No single technique can provide a complete picture of purity, structure, and isomeric distribution. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone for structural confirmation. ¹H NMR provides information on the proton environment, confirming the presence of the oleyl chain, the glycerol backbone, and the ether linkage. ¹³C NMR complements this by identifying all unique carbon atoms. NMR is also a powerful tool for quantifying major components and impurities without the need for identical standards.[1]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive method for identifying and quantifying trace impurities.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. Using detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC can separate the target compound from starting materials, by-products, and other impurities, providing a quantitative measure of purity.[5][6][7]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique used to monitor reaction progress and quickly assess the complexity of the sample. It helps in developing optimal separation conditions for column chromatography or HPLC.[8][9]

Q2: What are the common impurities I should expect during the synthesis of Oleyl 2-glyceryl ether?

A2: The nature of impurities is highly dependent on the synthetic route employed. For a typical Williamson ether synthesis or related methods, you should be vigilant for:

  • Unreacted Starting Materials: Residual oleyl alcohol (or oleyl halide) and glycerol derivatives.

  • Isomeric By-products: Synthesis can sometimes yield the 1-glyceryl ether isomer. Distinguishing between the 1- and 2-isomers is a significant analytical challenge.[4][10]

  • Di- and Tri-substituted Products: Over-alkylation can lead to the formation of di- and tri-oleyl glyceryl ethers.

  • Solvent and Reagent Residues: Residual solvents or catalysts used in the reaction and purification steps.[11][12]

  • Degradation Products: Oxidation or cleavage of the oleyl chain's double bond can occur, especially if the sample is not handled and stored properly under an inert atmosphere.

Q3: How do I choose the right analytical technique for my specific needs?

A3: Your choice should be guided by the information you seek:

  • For Structural Confirmation: NMR is non-negotiable. It provides the most definitive structural evidence.

  • For High-Sensitivity Impurity Profiling: LC-MS is the method of choice. It can detect and identify impurities at very low levels.

  • For Routine Purity Checks and Quantification: HPLC with ELSD or CAD is ideal. These detectors provide near-universal response for non-volatile compounds, making them suitable for quantifying lipids without chromophores.[5][6]

  • For Rapid, Qualitative Assessment: TLC is perfect for quickly checking reaction conversions or screening purification fractions.[8]

An integrated approach is always the most robust. A typical workflow would involve using TLC for reaction monitoring, followed by NMR for structural validation of the purified product, and finally, HPLC for a definitive purity value.

Purity_Analysis_Workflow Workflow for Purity Confirmation of Oleyl 2-Glyceryl Ether cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_result Final Assessment Synthesized_Sample Crude Synthesized Sample TLC TLC Analysis (Qualitative Check) Synthesized_Sample->TLC Initial Screen NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation Synthesized_Sample->NMR Primary Structure HPLC HPLC-ELSD/CAD (Quantitative Purity) Synthesized_Sample->HPLC Separation & Quantification Final_Report Purity & Identity Confirmed NMR->Final_Report LC_MS LC-MS (Impurity ID & MW Confirmation) HPLC->LC_MS Investigate Unknowns HPLC->Final_Report LC_MS->Final_Report

Caption: A typical analytical workflow for confirming the purity and identity of a synthesized compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your analysis.

Issue 1: My ¹H NMR spectrum shows broad peaks and is difficult to interpret.
  • Possible Cause 1: Sample Aggregation.

    • Why it happens: Oleyl 2-glyceryl ether is an amphiphilic molecule that can form aggregates or micelles in solution, especially at higher concentrations. This restricts molecular tumbling, leading to peak broadening.

    • Solution:

      • Dilute the Sample: Reduce the concentration of your sample in the NMR tube.

      • Change Solvent: Use a solvent that better solubilizes the lipid, such as deuterated chloroform (CDCl₃) or a mixture like CDCl₃:CD₃OD.

      • Increase Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can break up aggregates and sharpen peaks.

  • Possible Cause 2: Paramagnetic Impurities.

    • Why it happens: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.

    • Solution: Filter the sample through a small plug of silica gel or celite directly into the NMR tube to remove particulate or adsorbed metal impurities.

Issue 2: I see unexpected peaks in my HPLC chromatogram.
  • Possible Cause 1: Isomeric Impurities.

    • Why it happens: The synthesis may have produced the 1-glyceryl ether isomer, which has very similar polarity to the desired 2-isomer, making separation challenging.

    • Solution:

      • Optimize HPLC Method: A high-resolution column and a shallow gradient are required. Normal-phase HPLC may offer better selectivity for positional isomers than reversed-phase.[13]

      • LC-MS/MS Analysis: Use tandem mass spectrometry to fragment the ions. Positional isomers often yield different fragmentation patterns, allowing for their identification.[4][14]

  • Possible Cause 2: Sample Degradation.

    • Why it happens: The double bond in the oleyl chain is susceptible to oxidation. This can introduce a variety of new, more polar compounds.

    • Solution:

      • Proper Storage: Always store the sample under an inert gas (argon or nitrogen) at low temperatures.

      • Antioxidant: For long-term storage, consider adding a small amount of an antioxidant like BHT.

      • Fresh Samples: Prepare samples for analysis immediately before running them.

HPLC_Troubleshooting Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak in HPLC Check_Blank Run a solvent blank? Start->Check_Blank Peak_Present Peak still present? Check_Blank->Peak_Present System_Contamination Source is system contamination (e.g., mobile phase, injector). Peak_Present->System_Contamination Yes Sample_Impurity Peak is a true sample impurity. Peak_Present->Sample_Impurity No Impurity_Type What is the impurity's nature? Sample_Impurity->Impurity_Type Isomer Isomer (e.g., 1-isomer) - Optimize HPLC (Normal Phase) - Use LC-MS/MS for ID Impurity_Type->Isomer Similar Polarity Degradation Degradation Product (Oxidation) - Check sample storage - Prepare fresh samples Impurity_Type->Degradation More Polar Starting_Material Starting Material / By-product - Compare with standards - Review synthesis workup Impurity_Type->Starting_Material Known Retention

Caption: A decision tree for troubleshooting unexpected peaks in an HPLC analysis.

Issue 3: My mass spectrum does not show the expected molecular ion [M+H]⁺.
  • Possible Cause: In-source Fragmentation.

    • Why it happens: Glyceryl ethers can be labile under certain ionization conditions. The molecule may fragment in the ion source before it is detected. A common fragmentation is the loss of water.

    • Solution:

      • Use a Softer Ionization Technique: If using Electrospray Ionization (ESI), try optimizing the source parameters (e.g., lower fragmentor voltage). Atmospheric Pressure Chemical Ionization (APCI) might also be an alternative.

      • Look for Adducts: Instead of the protonated molecule [M+H]⁺, look for adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, which are often more stable and less prone to fragmentation.[15] These are common in lipid analysis, especially if glass vials or sodium/ammonium salts are present.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-ELSD

This protocol provides a general framework. Optimization is crucial for achieving the best separation.

  • Column Selection: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm) is a good starting point. For isomer separation, a normal-phase silica or diol column may be more effective.[13]

  • Mobile Phase Preparation:

    • Reversed-Phase: A gradient of Water (A) and Acetonitrile/Methanol (B) is common.

    • Normal-Phase: A gradient of Hexane (A) and Isopropanol/Ethyl Acetate (B) is a typical choice.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the Oleyl 2-glyceryl ether sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol/chloroform 1:1 for reversed-phase; hexane/isopropanol for normal-phase) to make a 1 mg/mL stock solution.[13]

    • Further dilute to an appropriate concentration for injection (e.g., 0.1-0.2 mg/mL). The optimal concentration depends on the ELSD's sensitivity.

  • Instrument Conditions (Example for Reversed-Phase):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient: 80% B to 100% B over 20 minutes, hold for 5 minutes.

    • ELSD Settings: Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 L/min. (These must be optimized for your system).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes a similar detector response for all components, which is a reasonable approximation for ELSD and CAD with structurally similar lipids.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation: Analyze the key chemical shifts (δ) and their integrations.

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Integration
Olefinic protons (-CH=CH-)~5.34Multiplet2H
Glycerol CH~3.75Multiplet1H
Glycerol CH₂O-~3.65 - 3.50Multiplet4H
Ether linkage (-O-CH₂-C)~3.45Triplet2H
Allylic protons (=CH-CH₂-)~2.01Multiplet4H
Alkyl chain (-CH₂-)n~1.25Broad singlet~20H
Terminal methyl (-CH₃)~0.88Triplet3H

Table 1: Expected ¹H NMR chemical shifts for Oleyl 2-glyceryl ether. Actual shifts may vary slightly based on solvent and concentration.

References

  • Frontiers. (n.d.). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Retrieved from [Link]

  • PubMed. (n.d.). Analysis and quantification of ether lipids by chromatographic methods. Retrieved from [Link]

  • MDPI. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. Retrieved from [Link]

  • Analysis of Lipids by HPLC-CAD. (n.d.). Retrieved from [Link]

  • Advancing RNA. (n.d.). HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection. Retrieved from [Link]

  • PubMed Central. (2022). Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • Springer. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectrometry of glyceryl ether diesters. Retrieved from [Link]

  • ACS Publications. (2022). Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry. Retrieved from [Link]

  • Magritek. (n.d.). Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. Retrieved from [Link]

  • PubMed Central. (n.d.). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). oleyl glyceryl ether. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analysis and comparison of the physical properties of O-alkyl and S-alkyl monoethers of glycerol. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the preparation and analysis of glyceryl ether derivatives and the isolation and reductive ozonolysis of unsaturated glyceryl ethers. Retrieved from [Link]

  • SciELO Colombia. (n.d.). EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL. Retrieved from [Link]

  • SciELO. (n.d.). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of ethyl glycidyl ether. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Generic HPLC-ELSD Method for Lipids. Retrieved from [Link]

  • AOCS Lipid Library. (n.d.). Glyceryl Esters | Tandem Mass Spectrometry of Lipids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of propyl glycerol ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 1 H NMR spectra for the poly(allyl glycidyl ether). Retrieved from [Link]

  • Lipotype. (n.d.). Glycerol Esters - Lipid Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of impurities in the crude glycerol polymerization reaction to produce polyglycerol. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycerol purity reached in each assayed condition for glycerine purification. Retrieved from [Link]

  • Scribd. (n.d.). Peak Splitting in Glycerin Sample Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

Improving the efficiency of Oleyl 2-glyceryl ether extraction from tissues

The following technical guide serves as a specialized Support Center for the extraction and isolation of Oleyl 2-glyceryl ether (O2GE) . This molecule—chemically defined as 2-O-octadecenyl-sn-glycerol —presents unique ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized Support Center for the extraction and isolation of Oleyl 2-glyceryl ether (O2GE) .

This molecule—chemically defined as 2-O-octadecenyl-sn-glycerol —presents unique challenges compared to standard lipidomics targets. Unlike its ester-linked counterparts (monoacylglycerols), the ether bond at the sn-2 position is chemically stable against hydrolysis, but the oleyl tail (C18:1) renders it susceptible to oxidative degradation. Furthermore, its polarity places it in a difficult "middle ground" between neutral triacylglycerols (TAGs) and polar phospholipids, complicating separation.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Lipidomics Application Scientist Objective: Maximize recovery (>85%) and purity of Oleyl 2-glyceryl ether from complex tissue matrices.

📑 Module 1: Pre-Extraction & Tissue Stabilization

The Issue: "I am losing 40% of my target molecule before extraction even begins."

🧠 Expert Insight: The Enzyme & Oxidation Trap

Tissue homogenization releases endogenous enzymes. While O2GE is immune to lipases (which cleave esters, not ethers), it is highly susceptible to oxidative attack on the alkene double bond of the oleyl chain. Furthermore, if you are analyzing O2GE alongside its metabolic precursors (plasmalogens), acid released during tissue breakdown can degrade vinyl ether bonds.

🛠️ Protocol: Cryo-Quenching & Antioxidant Loading

Standard PBS homogenization is insufficient for O2GE.

  • Cryo-Pulverization: Flash-freeze tissue in liquid nitrogen immediately upon harvest. Pulverize to a fine powder using a cryo-mill or mortar/pestle under liquid N₂.

  • Antioxidant Buffer (The "Quench"):

    • Prepare Methanol containing 0.01% (w/v) BHT (Butylated hydroxytoluene) .

    • Why BHT? It acts as a radical scavenger, protecting the C18:1 double bond.

    • Why Methanol? It dehydrates the tissue immediately, denaturing proteins and stopping enzymatic activity.

📑 Module 2: Primary Extraction Methodology

The Issue: "The standard Folch method is giving me emulsions and variable recovery."

🧠 Expert Insight: Density Matters

The traditional Folch or Bligh & Dyer methods use Chloroform (


).[1] The lipid-rich phase is at the bottom, forcing you to puncture the protein/aqueous interface to retrieve it. This causes contamination.
Recommendation:  Switch to the MTBE (Methyl tert-butyl ether)  method (Matyash protocol). The lipid phase is the upper layer, allowing for cleaner recovery and easier automation.
🧪 Protocol: High-Efficiency MTBE Extraction for Ether Lipids

Reagents:

  • Solvent A: MTBE (HPLC Grade) + 0.01% BHT

  • Solvent B: Methanol (HPLC Grade)

  • Solvent C: Ultra-pure Water

Step-by-Step:

  • Lysis: Add 1.5 mL Methanol to 100mg pulverized tissue. Vortex 30s.

  • Extraction: Add 5 mL MTBE . Incubate at room temperature for 1 hour on a shaker (allows full solvation of ether lipids).

  • Phase Separation: Add 1.25 mL Water . Vortex 30s.

  • Centrifugation: Spin at 1,000 x g for 10 mins .

  • Collection: Collect the UPPER organic phase (contains O2GE, TAGs, Phospholipids).

  • Re-extraction (Optional but recommended): Add 2 mL MTBE/Methanol/Water (10:3:2.5) to the lower phase, spin, and combine upper phases.

📑 Module 3: Enrichment (The "Secret Sauce")

The Issue: "My LC-MS signal is suppressed by Triglycerides (TAGs)."

🧠 Expert Insight: Chemical Sieving via Saponification

This is the critical step for Ether Lipids. O2GE contains an ether bond , which is stable to base hydrolysis.[2] TAGs and Phospholipids contain ester bonds , which are cleaved by base.[3] By saponifying the extract, you convert interfering lipids into water-soluble soaps (fatty acid salts) and glycerol, while your O2GE remains intact in the organic phase.

🧪 Protocol: Saponification Cleanup
  • Dry Down: Evaporate the MTBE extract under Nitrogen.

  • Hydrolysis: Resuspend residue in 1M KOH in 90% Ethanol .

  • Incubation: Heat at 60°C for 60 minutes . (Caution: Do not exceed 60°C to prevent oxidation).

  • Extraction of Unsaponifiables:

    • Add Water (1 part) and Hexane (2 parts).

    • Vortex and Centrifuge.[1][3][4]

    • The O2GE is now in the Hexane layer. The hydrolyzed TAGs (soaps) are in the aqueous layer.

  • Neutralization: Wash the hexane layer with water until neutral pH.[3]

📊 Data Summary: Method Comparison

FeatureFolch (Chloroform)MTBE (Matyash)MTBE + Saponification
O2GE Recovery 70-80%85-92%90-95%
TAG Contamination HighHigh< 1% (Eliminated)
Phase Location Bottom (Difficult)Top (Easy)Top (Easy)
Toxicity High (Carcinogenic)LowLow
Suitability General LipidomicsHigh-ThroughputTargeted Ether Lipids

📐 Visualization: Extraction Logic & Workflow

Diagram 1: Optimized O2GE Extraction Workflow

Caption: Step-by-step isolation pathway emphasizing the critical saponification step for ether lipid enrichment.

O2GE_Extraction Tissue Tissue Sample (Cryo-Pulverized) Quench Quench/Lysis (MeOH + BHT) Tissue->Quench Inhibit Enzymes MTBE 1° Extraction (MTBE Phase Sep) Quench->MTBE Solubilize Lipids Saponification Saponification (1M KOH/EtOH, 60°C) MTBE->Saponification Total Lipid Extract Partition Partition (Hexane/Water) Saponification->Partition Cleave Esters Waste Aqueous Waste (Soaps/Glycerol) Partition->Waste Hydrolyzed Lipids Analyte Purified O2GE (Hexane Layer) Partition->Analyte Ether Lipids (Intact)

[5]

Diagram 2: Troubleshooting Decision Matrix

Caption: Diagnostic logic for resolving common recovery and purity issues.

Troubleshooting Start Issue Detected LowYield Low Recovery? Start->LowYield Interference High Background? Start->Interference Oxidation Oxidation Peaks? Start->Oxidation Action1 Check Homogenization & Re-extract Pellet LowYield->Action1 Yes Action2 Perform Saponification (Remove TAGs) Interference->Action2 Yes Action3 Add 0.01% BHT & Purge with Argon Oxidation->Action3 Yes

❓ Troubleshooting FAQs

Q1: Can I use acid hydrolysis to remove the phospholipids? A: Absolutely NOT. While the ether bond at sn-2 is generally stable, strong acids can promote migration of the alkyl group or degradation of the glycerol backbone. More importantly, if your sample contains plasmalogens (vinyl ethers), acid will destroy them immediately. Always use alkaline hydrolysis (saponification) for ether lipid isolation [1].

Q2: I see "ghost" peaks near my O2GE retention time. What are they? A: These are likely 1-O-oleyl-glycerol (Selachyl alcohol) isomers. The 2-isomer (O2GE) is less thermodynamically stable than the 1-isomer. If you exposed your sample to silica gel (SPE) for too long or used acidic solvents, you may have induced 1,2-acyl (or alkyl) migration . Ensure all solvents are neutral and minimize time on solid-phase supports [2].

Q3: Why is my recovery lower in liver tissue compared to brain? A: Liver is a metabolic hub rich in Cyt P450 enzymes which can rapidly hydroxylate the oleyl chain. In liver extractions, you must increase the concentration of BHT to 0.05% and ensure strictly cold processing (


) until the methanol quench step is complete [3].

Q4: Can I automate this using a liquid handler? A: Yes. The MTBE method is specifically designed for automation because the target lipids are in the top phase. Unlike Chloroform methods, the pipetting robot does not need to pierce a contamination layer to reach the analyte.

📚 References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

  • Christie, W. W. (1993).[5] Advances in Lipid Methodology. The Oily Press.[5] (Foundational text on lipid migration and isomer separation).

  • Magnusson, C. D., & Haraldsson, G. G. (2011). Ether lipids.[6][7][8] Chemistry and Physics of Lipids, 164(5), 315-340. (Review of ether lipid stability and synthesis).

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification.[9] Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Oleyl 2-Glyceryl Ether and Other GPR119 Agonists in Modulating Glucose Homeostasis

This guide provides an in-depth comparison of the G-protein coupled receptor 119 (GPR119) agonist, Oleyl 2-glyceryl ether, with other prominent GPR119 agonists. It is intended for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the G-protein coupled receptor 119 (GPR119) agonist, Oleyl 2-glyceryl ether, with other prominent GPR119 agonists. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for type 2 diabetes and related metabolic disorders. This document delves into the mechanistic nuances, comparative potencies, and experimental considerations for evaluating these compounds.

Introduction: GPR119 as a Therapeutic Target

G-protein coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes and obesity.[1][2][3] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, which are pivotal in glucose homeostasis.[1] Upon activation, GPR119 couples to the Gαs subunit of the heterotrimeric G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][4] This signaling cascade culminates in two key physiological responses: the glucose-dependent secretion of insulin from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2] The dual action of GPR119 agonists presents a promising therapeutic strategy with a potentially low risk of hypoglycemia.[1][3]

The Endogenous Agonist: Oleyl 2-Glyceryl Ether (2-Oleoyl Glycerol)

Dietary fats are known to stimulate the release of incretin hormones.[5][6] The digestion of triglycerides in the gut produces 2-monoacylglycerols, including 2-oleoyl glycerol (2-OG), which has been identified as an endogenous agonist of GPR119.[5][6][7] It is important to note that the user's query refers to "Oleyl 2-glyceryl ether," however, the scientific literature predominantly investigates "2-oleoyl glycerol" (an ester) as the active lipid species. This guide will focus on the well-documented activity of 2-oleoyl glycerol.

The activation of GPR119 by 2-OG is a key mechanism by which dietary fats signal the presence of nutrients and modulate metabolic responses.[5][7] In vitro studies have demonstrated that 2-OG can effectively stimulate cAMP production in cells expressing human GPR119.[5][7][8] Furthermore, in vivo studies in humans have shown that administration of 2-OG leads to a significant increase in plasma GLP-1 levels.[5][7][8]

Comparative In Vitro Potency of GPR119 Agonists

A critical parameter for comparing the activity of GPR119 agonists is their half-maximal effective concentration (EC50) in functional assays, typically measuring cAMP production. The table below summarizes the EC50 values for 2-oleoyl glycerol and a selection of synthetic GPR119 agonists. It is crucial to acknowledge that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines, receptor expression levels, and assay formats.

AgonistAgonist TypeEC50 (Human GPR119)Source
2-Oleoyl Glycerol (2-OG)Endogenous Lipid2.5 µM[5][7][8][9][10]
AR231453Synthetic56 nM (in the presence of 15 mM glucose)[11]
MBX-2982SyntheticData not consistently reported in µM/nM[9]
GSK1292263SyntheticpEC50 = 6.9[12]
APD597 (JNJ-38431055)SyntheticPotent agonist, specific EC50 not consistently reported[12][13]
GPR119 agonist 3 (Compound 21b)Synthetic3.8 nM[9]

From the available data, it is evident that synthetic GPR119 agonists generally exhibit significantly higher potency (lower EC50 values) than the endogenous agonist 2-oleoyl glycerol. This enhanced potency is a primary objective in the drug discovery process to develop compounds with improved therapeutic efficacy at lower concentrations.

GPR119 Signaling Pathway and Experimental Workflow

The activation of GPR119 initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (e.g., 2-Oleoyl Glycerol) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Gbg Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Promotes GLP1 GLP-1/GIP Secretion (Intestinal L/K-cell) CREB->GLP1 Promotes

Caption: GPR119 Signaling Pathway.

The evaluation of GPR119 agonists typically involves a series of in vitro and in vivo experiments. The following diagram outlines a general workflow for characterizing the activity of a novel GPR119 agonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki/Kd) cAMP cAMP Accumulation Assay (Determine EC50, Emax) Binding->cAMP Functional Potency Secretion Insulin/GLP-1 Secretion Assays (Cell-based) cAMP->Secretion Physiological Relevance PK Pharmacokinetics (ADME) Secretion->PK Candidate Selection OGTT Oral Glucose Tolerance Test (OGTT) PK->OGTT Efficacy Testing Weight Body Weight and Food Intake (Chronic Studies) OGTT->Weight Long-term Effects

Caption: Experimental Workflow for GPR119 Agonist Evaluation.

Experimental Protocol: cAMP Accumulation Assay

The measurement of intracellular cAMP is a primary method for quantifying the activation of GPR119. The following is a representative protocol for a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) format.

Objective: To determine the potency (EC50) of GPR119 agonists by measuring cAMP accumulation in a recombinant cell line stably expressing human GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • GPR119 agonists (2-oleoyl glycerol and other test compounds).

  • HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Microplate reader capable of HTRF detection.

Procedure:

  • Cell Culture and Plating:

    • Culture the GPR119-expressing HEK293 cells according to standard protocols.

    • On the day before the assay, harvest the cells and seed them into a 384-well white microplate at an optimized density (e.g., 2,000-5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the GPR119 agonists in the assay buffer. It is crucial to have a wide range of concentrations to generate a complete dose-response curve.

    • For lipid-based agonists like 2-oleoyl glycerol, ensure proper solubilization, for instance, by using a suitable carrier like BSA.

  • Cell Stimulation:

    • On the day of the assay, remove the culture medium from the cell plate and replace it with the assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Add the serially diluted GPR119 agonists to the respective wells. Include a vehicle control (assay buffer with carrier) and a positive control (a known potent GPR119 agonist).

    • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Following the stimulation period, add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Normalize the data to the vehicle control and plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each agonist.

Self-Validation and Causality: This protocol includes essential controls for self-validation. The vehicle control establishes the basal cAMP level, while a known potent agonist serves as a positive control to ensure the assay is performing correctly. The use of a PDE inhibitor is critical to prevent the enzymatic degradation of cAMP, thereby ensuring that the measured signal accurately reflects the adenylyl cyclase activity stimulated by the GPR119 agonist.

In Vivo Activity and Therapeutic Considerations

While in vitro potency is a key indicator, the in vivo efficacy of GPR119 agonists is the ultimate determinant of their therapeutic potential. Oral glucose tolerance tests (OGTT) in animal models are commonly used to assess the acute effects of these compounds on glucose excursion.[2][14]

It is noteworthy that the physiological effects of GPR119 activation can be nuanced. For instance, GPR119-mediated insulin secretion is generally glucose-dependent, which is a desirable safety feature.[11] In contrast, GLP-1 secretion from intestinal L-cells in response to GPR119 agonists appears to be glucose-independent.[11] This suggests that GPR119 agonists may have a sustained effect on incretin release, which could contribute to improved glycemic control and potentially weight loss.[1]

However, the clinical development of GPR119 agonists has been challenging, with many candidates failing to demonstrate robust efficacy in human trials.[15] This may be due to a variety of factors, including species differences in receptor pharmacology, suboptimal pharmacokinetic properties, or the complexity of metabolic regulation in humans. Some studies suggest that the pharmacological effects of certain synthetic GPR119 agonists are largely dependent on GLP-1 secretion and independent of GPR119 expressed in β-cells.[4]

Conclusion and Future Perspectives

Oleyl 2-glyceryl ether (2-oleoyl glycerol) serves as an important endogenous probe for understanding the physiological role of GPR119 in nutrient sensing and metabolic regulation. While it demonstrates clear agonistic activity, its potency is modest compared to the numerous synthetic GPR119 agonists that have been developed.

The comparative analysis highlights the significant progress made in identifying highly potent synthetic GPR119 agonists. However, the translation of this in vitro potency into clinical efficacy remains a significant hurdle. Future research should focus on:

  • Head-to-head comparative studies: Conducting comprehensive studies that compare a range of GPR119 agonists, including endogenous lipids and diverse synthetic scaffolds, under standardized assay conditions to provide a more accurate assessment of their relative potencies and efficacies.

  • Investigating biased agonism: Exploring whether different agonists can selectively activate downstream signaling pathways, potentially leading to more targeted therapeutic effects with fewer side effects.

  • Combination therapies: Evaluating the potential of GPR119 agonists in combination with other antidiabetic agents, such as DPP-4 inhibitors, to achieve synergistic effects on glycemic control.[15]

A deeper understanding of the structural biology of the GPR119 receptor and its interactions with various agonists will be instrumental in the rational design of next-generation therapeutics with improved clinical outcomes for patients with type 2 diabetes and other metabolic diseases.[12][13]

References

  • Hansen, K. B., Rosenkilde, M. M., Knop, F. K., Wellner, N., Diep, T. A., Rehfeld, J. F., ... & Holst, J. J. (2011). 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. The Journal of Clinical Endocrinology & Metabolism, 96(9), E1409-E1417. [Link]

  • Hansen, K. B., Rosenkilde, M. M., Knop, F. K., Wellner, N., Diep, T. A., Rehfeld, J. F., ... & Holst, J. J. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans. The Journal of Clinical Endocrinology & Metabolism, 96(9), E1409–E1417. [Link]

  • Hansen, K. B., et al. (2011). 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Hill, M. N., McLaughlin, R. J., Morrish, A. C., Viau, V., Floresco, S. B., Hillard, C. J., & Gorzalka, B. B. (2009). Swim stress differentially affects limbic contents of 2-arachidonoylglycerol and 2-oleoylglycerol. Neuroscience, 163(4), 1169–1174. [Link]

  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work?. [Link]

  • Hansen, K. B., Rosenkilde, M. M., Knop, F. K., et al. (2011). 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. Journal of Clinical Endocrinology and Metabolism, 96(9), E1409-17. [Link]

  • Scott, J. S., & Kliewer, S. A. (2012). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of chemical information and modeling, 52(3), 737–748. [Link]

  • Hansen, K. B., et al. (2011). 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. [Link]

  • Wang, Y., & Brierley, S. M. (2022). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert opinion on investigational drugs, 31(1), 1–5. [Link]

  • Ning, Y., O'Neill, K., Lan, H., Pang, L., Shan, L. X., Hawes, B. E., & Hedrick, J. A. (2011). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British journal of pharmacology, 162(7), 1601–1612. [Link]

  • Kim, M., et al. (2021). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. [Link]

  • ResearchGate. Comparison of GPR40 agonist, GPR119 agonist and sulfonylurea pathways. [Link]

  • Ritter, M., et al. (2021). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. ResearchGate. [Link]

  • Singh, A., & Kumar, A. (2022). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. ResearchGate. [Link]

  • Flatt, P. R., & Bailey, C. J. (2021). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert opinion on investigational drugs, 30(3), 235–244. [Link]

  • Lee, H. S., et al. (2018). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Molecules and cells, 41(1), 59–67. [Link]

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Comparative

A Comparative Guide to the Signaling Pathways of 2-Oleoylglycerol and 2-Arachidonoylglycerol

A Technical Resource for Researchers, Scientists, and Drug Development Professionals Introduction: The Endocannabinoid System and its Key Lipid Messengers The endocannabinoid system (ECS) is a ubiquitous and critical neu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Endocannabinoid System and its Key Lipid Messengers

The endocannabinoid system (ECS) is a ubiquitous and critical neuromodulatory system that plays a pivotal role in regulating a vast array of physiological processes, including neurotransmission, inflammation, pain perception, and metabolism. Central to the function of the ECS are the cannabinoid receptors, primarily the CB1 and CB2 receptors, and their endogenous lipid ligands, the endocannabinoids. Among the most extensively studied endocannabinoids are 2-arachidonoylglycerol (2-AG) and, to a lesser extent, its structural analog, 2-oleoylglycerol (2-OG). While both are 2-monoacylglycerols, their distinct molecular structures give rise to significant differences in their signaling properties and metabolic fates, which in turn dictate their physiological roles.

This guide provides an in-depth, objective comparison of the signaling pathways of 2-AG and 2-OG, supported by experimental data. We will delve into their differential interactions with cannabinoid receptors, their unique metabolic profiles, and the functional consequences of these differences. This resource is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to make informed decisions in their exploration of the endocannabinoid system.

Comparative Analysis of Receptor Interaction and Signaling Potency

The functional impact of an endocannabinoid is determined by its binding affinity for, and its ability to activate, cannabinoid receptors. 2-AG is well-established as a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal receptor response.[1] In contrast, the direct interaction of 2-OG with cannabinoid receptors is less potent and its role is more nuanced. Some studies suggest that 2-OG does not directly bind to cannabinoid receptors but may potentiate the activity of 2-AG, possibly by competing for the same metabolic enzymes.[2] Other research indicates that related 2-monoacylglycerols, such as 2-linoleoylglycerol (2-LG), act as partial agonists at the CB1 receptor.[3][4][5] A partial agonist can bind to and activate a receptor, but only elicits a partial response compared to a full agonist. This can also mean that in the presence of a full agonist like 2-AG, a partial agonist can act as a competitive antagonist, reducing the overall signaling output.

The following table summarizes the available quantitative data for the interaction of 2-AG and the related partial agonist 2-LG with the human CB1 receptor. Direct, comprehensive data for 2-OG at both CB1 and CB2 receptors is not as readily available in the literature, highlighting an area for further investigation.

LigandReceptorParameterValue (µM)Reference
2-Arachidonoylglycerol (2-AG) Human CB1EC501.17[3]
2-Linoleoylglycerol (2-LG) Human CB1EC50~25-50[3]

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and the maximum. A lower EC50 value indicates greater potency.[6]

Signaling Pathways: A Visual Comparison

Upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs), both 2-AG and other active monoacylglycerols initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, activation of cannabinoid receptors can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

Cannabinoid Receptor Signaling Canonical CB1/CB2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-AG / 2-OG 2-AG / 2-OG CB1R CB1/CB2 Receptor 2-AG / 2-OG->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (e.g., ERK) G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter release, Gene expression) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Canonical signaling pathway of CB1/CB2 receptors upon agonist binding.

Metabolic Pathways: A Tale of Two Fates

A critical point of divergence between 2-AG and 2-OG lies in their metabolic degradation. The duration and intensity of endocannabinoid signaling are tightly regulated by the activity of specific hydrolytic enzymes.

2-AG is primarily hydrolyzed by monoacylglycerol lipase (MAGL).[7] While fatty acid amide hydrolase (FAAH) can also metabolize 2-AG, MAGL is considered the principal enzyme responsible for its degradation in the brain.[7]

Conversely, studies have shown that replacing the arachidonoyl chain of 2-AG with an oleoyl chain (as in 2-OG) does not significantly alter the affinity for MAGL but increases the potency for FAAH. This suggests that 2-OG may be more susceptible to degradation by FAAH compared to 2-AG. This differential metabolism has significant implications for the bioavailability and signaling duration of these two molecules in different tissues, depending on the relative expression and activity of MAGL and FAAH.

Metabolic Pathways Metabolism of 2-AG and 2-OG cluster_2AG 2-Arachidonoylglycerol (2-AG) cluster_2OG 2-Oleoylglycerol (2-OG) 2-AG 2-AG MAGL_AG MAGL (Primary) 2-AG->MAGL_AG FAAH_AG FAAH (Minor) 2-AG->FAAH_AG Products_AG Arachidonic Acid + Glycerol MAGL_AG->Products_AG FAAH_AG->Products_AG 2-OG 2-OG FAAH_OG FAAH (Significant) 2-OG->FAAH_OG MAGL_OG MAGL (Similar to 2-AG) 2-OG->MAGL_OG Products_OG Oleic Acid + Glycerol FAAH_OG->Products_OG MAGL_OG->Products_OG

Caption: Differential metabolic pathways of 2-AG and 2-OG.

Experimental Protocols for Characterization

To empirically determine and compare the signaling properties of 2-AG and 2-OG, a series of well-established in vitro assays are essential. The following protocols provide a framework for these key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., 2-OG) by measuring its ability to displace a known radiolabeled cannabinoid receptor ligand.

Materials:

  • HEK-293 cells stably transfected with human CB1 or CB2 receptors.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Radioligand (e.g., [3H]CP55,940).

  • Unlabeled test compounds (2-AG, 2-OG).

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of radioligand to all wells.

  • Add increasing concentrations of the unlabeled test compound (2-OG) or a reference compound (2-AG).

  • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

  • Add a fixed amount of membrane protein to each well.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors and is used to determine the potency (EC50) and efficacy (Emax) of an agonist.

Materials:

  • Membranes from cells expressing CB1 or CB2 receptors.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP.

  • [³⁵S]GTPγS.

  • Test compounds (2-AG, 2-OG).

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, GDP, and cell membranes.

  • Add the test compound at various concentrations.

  • Pre-incubate the plate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the data to generate dose-response curves and determine EC50 and Emax values.

Downstream Signaling Assay: cAMP Measurement

This assay measures the inhibition of adenylyl cyclase activity, a key downstream effect of CB1/CB2 receptor activation.

Materials:

  • Cells expressing CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (2-AG, 2-OG).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-incubate cells with the test compound at various concentrations.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the inhibitory effect of the test compounds on forskolin-stimulated cAMP production and calculate IC50 values.

Conclusion and Future Directions

The comparison between 2-oleoylglycerol and 2-arachidonoylglycerol reveals a fascinating subtlety within the endocannabinoid system. While 2-AG stands as a potent, full agonist at both CB1 and CB2 receptors, the role of 2-OG is more complex and appears to be context-dependent. Its potential as a partial agonist or a modulator of 2-AG's metabolism highlights the intricate regulatory mechanisms that govern endocannabinoid signaling.

For researchers and drug development professionals, these differences present both challenges and opportunities. The differential metabolism of 2-OG and 2-AG suggests that targeting FAAH or MAGL could have distinct effects on the levels of these and other related monoacylglycerols, leading to varied physiological outcomes. Furthermore, the potential for partial agonism at cannabinoid receptors offers a therapeutic avenue for fine-tuning endocannabinoid tone without the full psychoactive or immunosuppressive effects of a full agonist.

Future research should focus on a more comprehensive characterization of 2-OG's direct interactions with CB1 and CB2 receptors to definitively establish its binding affinity and efficacy. Elucidating the physiological contexts in which 2-OG plays a significant signaling role will be crucial for understanding its potential as a therapeutic target. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations and advancing our understanding of the multifaceted nature of the endocannabinoid system.

References

  • Lee, J. C., et al. (2019). 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity. Cannabis and Cannabinoid Research, 4(4), 231–239.
  • Lee, J. C., et al. (2019). 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity. PubMed. Available at: [Link]

  • Lee, J. C., et al. (2019). 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity. Semantic Scholar. Available at: [Link]

  • Sugiura, T., et al. (2001). 2-Arachidonoylglycerol and the cannabinoid receptors. Chemistry and Physics of Lipids, 113(1-2), 89-103.
  • Savinainen, J. R., et al. (2001). Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes. British Journal of Pharmacology, 134(3), 664–672.
  • Straiker, A., et al. (2015). WHERE'S MY ENTOURAGE? THE CURIOUS CASE OF 2-oleoylglycerol, 2-linolenoylglycerol, and 2-palmitoylglycerol. Neuropharmacology, 98, 103-110.
  • Blankman, J. L., et al. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology, 14(12), 1347–1356.
  • Goparaju, S. K., et al. (1999). Anandamide and 2-arachidonoylglycerol hydrolysis: kinetic and pharmacological differences between rat brain and testis. Life Sciences, 65(15), 1545-1555.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-arachidonoylglycerol. Retrieved from [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215.
  • Atwood, B. K., et al. (2012). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 165(7), 2309–2321.
  • Breivogel, C. S., et al. (2001). Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist. Molecular Pharmacology, 60(3), 517-526.
  • Sugiura, T., et al. (1999). Evidence that the cannabinoid CB1 receptor is a 2-arachidonoylglycerol receptor. Structure-activity relationship of 2-arachidonoylglycerol, its related W-6 fatty acid-containing 2-acylglycerols, and their synthetic analogues. The Journal of Biological Chemistry, 274(5), 2794–2801.
  • Zhang, Y., et al. (2020). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. Molecules, 25(21), 5073.
  • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468–1486.
  • Atwood, B. K., et al. (2012). Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands. Molecular Pharmacology, 81(2), 250–263.
  • Kokona, D., et al. (2023). Investigating the Effects of Exogenous and Endogenous 2-Arachidonoylglycerol on Retinal CB1 Cannabinoid Receptors and Reactive Microglia in Naive and Diseased Retina. International Journal of Molecular Sciences, 24(21), 15817.
  • Atwood, B. K., et al. (2011). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. The Journal of Pharmacology and Experimental Therapeutics, 336(2), 573–582.
  • Kulkarni, P. M., et al. (2021). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Scientific Reports, 11(1), 1-15.
  • Wikipedia. (n.d.). EC50. Retrieved from [Link]

  • Hansen, H. S., et al. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans. The Journal of Clinical Endocrinology & Metabolism, 96(9), E1409–E1417.
  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.
  • Gonsiorek, W., et al. (2000). Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide. Molecular Pharmacology, 57(5), 1045–1050.
  • Sugiura, T., et al. (2000). 2-Arachidonoylglycerol: a possible endogenous cannabinoid receptor ligand in brain.
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Comparative

A Comparative Analysis of Oleyl 2-Glyceryl Ether Levels in Different Tissues: A Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of specific lipid molecules across different tissues is paramount for elucidating physiological functio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of specific lipid molecules across different tissues is paramount for elucidating physiological functions and pathological mechanisms. This guide provides a comparative analysis of Oleyl 2-glyceryl ether, also known as selachyl alcohol, a naturally occurring ether lipid with diverse biological activities. While comprehensive quantitative data for this specific molecule remains an area of active research, this document synthesizes the existing knowledge on ether lipid distribution and provides a robust methodological framework for its quantification, empowering researchers to generate critical experimental data.

Introduction to Oleyl 2-Glyceryl Ether: Structure and Significance

Oleyl 2-glyceryl ether is a monoalkylglycerol, a type of ether lipid where an oleyl group is attached to the glycerol backbone via an ether linkage at the sn-2 position.[1] Unlike the more common ester linkages found in triglycerides and phospholipids, the ether bond is chemically more stable and resistant to enzymatic degradation by lipases. This structural feature bestows unique physicochemical properties and biological roles upon ether lipids.

Ether lipids are integral components of cell membranes, where they are thought to influence membrane fluidity, stability of lipid raft microdomains, and membrane fusion processes.[2] Beyond their structural roles, a subset of ether lipids, including Oleyl 2-glyceryl ether, are implicated as endogenous antioxidants and are involved in cell differentiation and signaling pathways.[2] Their roles in various physiological and pathological processes, including neurological diseases, cancer, and metabolic disorders, are areas of growing interest.[2][3] For instance, alkylglycerols are known to stimulate hematopoiesis and modulate the immune system.[4]

Tissue-Specific Distribution of Ether Lipids: A Comparative Overview

While specific quantitative data for Oleyl 2-glyceryl ether across a wide range of tissues is not extensively documented in publicly available literature, the distribution patterns of the broader class of ether lipids provide valuable insights. High concentrations of ether lipids have been consistently reported in tissues with high metabolic activity, specialized functions, or a need for stable cell membranes.

High levels of ether lipids are generally found in the following tissues:

  • Nervous Tissue: The brain and nervous tissues are particularly enriched in ether lipids, which are crucial for the proper functioning of neural membranes.[5] For instance, the related monoacylglycerol, 2-arachidonoylglycerol, has been quantified at approximately 5 nmol/g in nervous tissue, constituting about half of the total monoacylglycerols.[6]

  • Heart and Skeletal Muscle: These tissues, with their high energy demands and constant contractile activity, also exhibit significant levels of ether lipids.[5]

  • Kidney: The kidney is another organ with a notable concentration of ether lipids.[5]

  • Immune Cells: Certain immune cells, such as neutrophils and macrophages, are rich in ether lipids, which may be linked to their roles in cell signaling and membrane dynamics during immune responses.[5]

Conversely, some tissues exhibit lower concentrations of ether lipids:

  • Liver: Despite being a primary site for ether lipid synthesis, the liver typically contains low levels of these lipids, suggesting efficient transport to other tissues.[5]

Adipose Tissue: The distribution of ether lipids within adipose tissue is heterogeneous. Studies have shown that brown adipose tissue (BAT), which is specialized for thermogenesis, has higher levels of ether phospholipids compared to subcutaneous adipose tissue (SAT).[5] This difference likely reflects the distinct metabolic functions of these two fat depots.[5]

The following table summarizes the relative abundance of ether lipids, specifically ether-linked phosphatidylcholines (PC), as a percentage of total lipids in various rat tissues, providing a general indication of ether lipid distribution. It is important to note that these values represent a class of ether phospholipids and not the neutral Oleyl 2-glyceryl ether.

TissueRelative Abundance of Ether-PC (% of total lipids)
Liver0.3%
Kidney1.17%
Heart1.35%
Gluteus Muscle3.33%
Soleus Muscle2.27%
Visceral Adipose Tissue (VAT)1.14%
Subcutaneous Adipose Tissue (SAT)1.47%
(Data adapted from a lipidomics study on rat tissues)[7]

Experimental Protocols for the Quantification of Oleyl 2-Glyceryl Ether

Accurate quantification of Oleyl 2-glyceryl ether in different tissues requires a meticulous and validated analytical workflow. The following sections outline a comprehensive, step-by-step methodology, explaining the rationale behind each experimental choice.

Tissue Sample Collection and Preparation

The integrity of the analytical results begins with proper sample handling.

Step-by-Step Protocol:

  • Tissue Excision: Immediately after excision, wash the tissue samples with ice-cold phosphate-buffered saline (PBS) to remove any contaminating blood.

  • Blotting and Weighing: Gently blot the tissues dry with filter paper and record the wet weight. For accurate quantification, it is crucial to have a precise measurement of the starting material.

  • Snap Freezing: Immediately snap-freeze the tissue samples in liquid nitrogen to quench all metabolic activity and prevent lipid degradation.

  • Storage: Store the frozen tissue samples at -80°C until lipid extraction. Long-term storage at ultra-low temperatures is essential to maintain the integrity of the lipid profile.

  • Homogenization: Prior to extraction, homogenize the frozen tissue samples. This can be achieved by grinding the tissue to a fine powder under liquid nitrogen using a mortar and pestle. This ensures a homogeneous sample and increases the efficiency of lipid extraction.

Causality Behind Experimental Choices: Snap freezing is a critical step to halt enzymatic activities that can alter the lipid composition. Homogenization under liquid nitrogen prevents thawing and ensures that the entire sample is representative, minimizing variability between aliquots.

Lipid Extraction

The choice of extraction method is crucial for efficiently isolating Oleyl 2-glyceryl ether from the complex tissue matrix. The Folch and Bligh-Dyer methods are widely used for total lipid extraction and are suitable for this purpose.

Step-by-Step Protocol (Modified Bligh-Dyer Method):

  • Homogenate Preparation: Transfer a known weight of the powdered tissue homogenate (e.g., 50-100 mg) to a glass tube with a Teflon-lined cap.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue homogenate. The volume should be sufficient to ensure complete immersion of the tissue powder (e.g., 20 volumes of solvent to 1 volume of tissue).

  • Internal Standard: Spike the sample with a known amount of an appropriate internal standard. A commercially available, stable isotope-labeled analog of Oleyl 2-glyceryl ether would be ideal for accurate quantification. If unavailable, a closely related alkylglycerol with a different chain length can be used.

  • Homogenization/Sonication: Further homogenize the sample in the solvent mixture using a tissue homogenizer or sonicate the sample to ensure complete disruption of cell membranes and efficient lipid extraction.

  • Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the mixture to induce phase separation. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the layers.

  • Collection of the Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize the recovery of lipids, re-extract the upper aqueous phase and the protein interface with another volume of chloroform. Combine the chloroform phases.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Storage of Lipid Extract: Store the dried lipid extract at -80°C until further analysis.

Causality Behind Experimental Choices: The chloroform:methanol mixture is effective in solubilizing a wide range of lipids. The addition of a salt solution breaks the single-phase system into a biphasic system, allowing for the separation of the lipid-containing organic phase from the aqueous phase containing polar metabolites. The use of an internal standard is crucial for correcting for any sample loss during extraction and for accurate quantification.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like derivatized alkylglycerols.

Step-by-Step Protocol:

  • Derivatization: Reconstitute the dried lipid extract in a suitable solvent (e.g., toluene). To increase the volatility of Oleyl 2-glyceryl ether for GC analysis, the hydroxyl groups on the glycerol backbone need to be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate the reaction mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms) to separate the derivatized Oleyl 2-glyceryl ether from other lipid components. A temperature gradient program will be necessary to achieve good separation.

    • Ionization and Detection: Use electron ionization (EI) to fragment the molecules. The mass spectrometer will be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the derivatized Oleyl 2-glyceryl ether and the internal standard.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve using known concentrations of a pure Oleyl 2-glyceryl ether standard that has been subjected to the same derivatization procedure.

    • Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Use the calibration curve to determine the concentration of Oleyl 2-glyceryl ether in the sample.

Causality Behind Experimental Choices: Derivatization is essential to make the polar hydroxyl groups of the glycerol backbone more volatile and thermally stable for GC analysis. SIM mode in MS provides high sensitivity and specificity by focusing on specific fragment ions of the target analyte, which is crucial for quantification in a complex biological matrix.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative and often more direct method for the analysis of underivatized alkylglycerols.[1]

Step-by-Step Protocol:

  • Sample Preparation: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/chloroform).

  • LC-MS Analysis:

    • Injection: Inject the sample into the LC-MS system.

    • Separation: Use a reversed-phase column (e.g., C18) for separation. A gradient elution with a mobile phase consisting of solvents like methanol, water, and acetonitrile, often with an additive like ammonium formate, is typically used.[1]

    • Ionization and Detection: Use electrospray ionization (ESI) in positive ion mode to generate protonated molecules [M+H]+ or other adducts of Oleyl 2-glyceryl ether.[1] A high-resolution mass spectrometer (e.g., Orbitrap) or a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode can be used for detection and quantification.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve with a pure Oleyl 2-glyceryl ether standard.

    • Data Analysis: Similar to GC-MS, use the ratio of the analyte peak area to the internal standard peak area and the calibration curve to determine the concentration.

Causality Behind Experimental Choices: LC-MS allows for the analysis of less volatile and thermally labile compounds without the need for derivatization, simplifying the sample preparation process. Reversed-phase chromatography separates lipids based on their hydrophobicity. High-resolution MS provides accurate mass measurements for confident identification, while MRM on a triple quadrupole instrument offers excellent sensitivity and selectivity for quantification.

Visualizing the Workflow

The following diagram illustrates the key steps in the quantification of Oleyl 2-glyceryl ether from tissue samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_gcms GC-MS cluster_lcms LC-MS tissue Tissue Sample homogenate Homogenization (Liquid N2) tissue->homogenate extraction Bligh-Dyer Extraction (Chloroform:Methanol) homogenate->extraction phase_sep Phase Separation extraction->phase_sep lipid_extract Dried Lipid Extract phase_sep->lipid_extract derivatization Derivatization (Silylation) lipid_extract->derivatization lcms_analysis LC-MS Analysis (MRM) lipid_extract->lcms_analysis gcms_analysis GC-MS Analysis (SIM) derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification lcms_analysis->quantification

Caption: Experimental workflow for Oleyl 2-glyceryl ether quantification.

Conclusion and Future Directions

This guide provides a comprehensive overview of the current understanding of Oleyl 2-glyceryl ether distribution in tissues and detailed protocols for its quantification. While a complete, tissue-by-tissue quantitative comparison of Oleyl 2-glyceryl ether is not yet available in the literature, the provided methodologies offer a clear path for researchers to generate this valuable data.

Future research should focus on:

  • Systematic Quantification: Performing comprehensive lipidomics studies to quantify Oleyl 2-glyceryl ether and other ether lipids across a wide range of tissues and in different physiological and pathological states.

  • Stable Isotope Labeling: Utilizing stable isotope-labeled precursors to trace the metabolic fate of Oleyl 2-glyceryl ether in vivo.

  • Functional Studies: Elucidating the specific biological functions of Oleyl 2-glyceryl ether in different tissues, particularly in the brain, immune system, and adipose tissue.

By employing the robust analytical strategies outlined in this guide, the scientific community can further unravel the intricate roles of Oleyl 2-glyceryl ether and other ether lipids in health and disease, paving the way for novel diagnostic and therapeutic interventions.

References

  • Kondo S, et al. (1998). FEBS Letters, 429, 152.
  • BenchChem Technical Support Team. (2025, November). Application Notes and Protocols for the Quantitative Analysis of Selachyl Alcohol in Biological Samples. BenchChem.
  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206.
  • Mitchell, T. W., et al. (2022). Ether Lipids in Obesity: From Cells to Population Studies. Frontiers in Physiology, 13, 842833.
  • Hu, Z., et al. (2025). From biosynthesis to function: the roles of ether lipids in cancer development and treatment. Lipids in Health and Disease, 24(1).
  • Isaac, R., et al. (2021).
  • Klimova, E. A., et al. (2022). Alkyl Glycerol Ethers as Adaptogens. Marine Drugs, 21(1), 1.
  • Ruiz-Gutiérrez, V., Montero, E., & Villar, J. (1992). Determination of fatty acid and triacylglycerol composition of human adipose tissue.
  • Holub, B. J., & Kuksis, A. (1971). Characterization and identification of glyceryl ether diesters present in tumor cells. Journal of Lipid Research, 12(6), 689–696.
  • Burkhardt, R., et al. (2011). Adipose triglyceride lipase affects triacylglycerol metabolism at brain barriers. Journal of Neurochemistry, 119(5), 1021–1032.
  • Brites, P., et al. (2011). Alkyl-glycerol rescues plasmalogen levels and pathology of ether-phospholipid deficient mice. PLoS ONE, 6(12), e28539.
  • Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue. Analytical Biochemistry, 285(2), 242–244.
  • Cyberlipid. Glycerol ethers. Retrieved from [Link]

  • Benjamin, I. J., et al. (2013). Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity. Proceedings of the National Academy of Sciences, 110(37), 14912–14917.
  • Mansell, R. P., et al. (2024).
  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917.
  • Reis, A., et al. (2017). Recent Analytical Methodologies in Lipid Analysis. Metabolites, 7(4), 59.
  • Ecker, J., et al. (2017). Lipidomics Reveals a Tissue-Specific Fingerprint. Frontiers in Physiology, 8, 824.
  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.
  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509.

Sources

Validation

A Senior Application Scientist's Guide to Orthogonal Validation for 2-Oleoylglycerol (2-OG) Quantification

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the quantification of 2-Oleoylglycerol (2-OG). We will move beyond reliance on a single analyt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the quantification of 2-Oleoylglycerol (2-OG). We will move beyond reliance on a single analytical method and explore the principles of orthogonal validation to ensure the accuracy, reproducibility, and defensibility of your data. The core philosophy is that confidence in a quantitative result is substantially increased when it is confirmed by a second, independent analytical technique that relies on different physicochemical principles.

The Critical Need for Accurate 2-OG Quantification

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol that plays significant roles in various physiological processes. It is recognized as a key signaling molecule, notably as an agonist for G protein-coupled receptor 119 (GPR119), which stimulates the release of glucagon-like peptide-1 (GLP-1), a critical hormone in glucose homeostasis[1]. Its structural similarity to the endocannabinoid 2-arachidonoylglycerol (2-AG) further underscores its importance within the broader lipid signaling network[2][3][4].

Accurate quantification is paramount but fraught with challenges. The primary analytical hurdle is the inherent instability of 2-OG, which readily isomerizes to the biologically inactive 1-oleoylglycerol (1-OG) via acyl migration. This process can occur ex vivo during sample collection, extraction, and analysis, leading to a significant underestimation of the true 2-OG concentration[5][6][7][8]. Therefore, a robust analytical strategy must not only be sensitive and specific but also incorporate rigorous validation steps to control for and assess such artifacts.

The Principle of Orthogonal Validation

Orthogonal validation is the practice of using two or more analytical methods, based on different separation or detection principles, to measure the same analyte. If the results from these disparate methods are concordant, it provides strong evidence that the measurements are accurate and not subject to method-specific artifacts. This guide will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary quantification method and explore Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays (ELISA) as effective orthogonal approaches.

Orthogonal_Validation_Strategy cluster_primary Primary Quantification cluster_validation Orthogonal Validation cluster_result Final Assessment Primary LC-MS/MS Quantification (Gold Standard) Compare Compare Results (Assess Concordance) Primary->Compare Quantitative Data GCMS GC-MS (Different Separation Principle) GCMS->Compare Confirmatory Data ELISA Immunoassay (ELISA) (Different Detection Principle) ELISA->Compare Confirmatory Data Validated Validated 2-OG Concentration Compare->Validated If Concordant

Caption: High-level strategy for orthogonal validation of 2-OG quantification.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of endocannabinoids and related lipids due to its exceptional sensitivity and selectivity.[3][5][9] The technique combines the separation power of liquid chromatography with the specific mass-based detection of tandem mass spectrometry.

Causality Behind Experimental Choices:

  • Chromatography: Reversed-phase chromatography is typically used to separate 2-OG from its isomer 1-OG and other matrix components based on polarity.[10] Baseline chromatographic separation of the 2- and 1-isomers is mandatory, as they are isobaric (same mass) and often produce identical fragment ions, making them indistinguishable by MS/MS alone.[8]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed as it provides efficient protonation of the monoacylglycerol molecule.

  • Detection: Multiple Reaction Monitoring (MRM) is used for detection. A specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides excellent specificity and reduces chemical noise.[9][11][12]

  • Internal Standard: A stable isotope-labeled internal standard (e.g., 2-OG-d5) is essential. It is added at the very beginning of the sample preparation process to account for analyte loss during extraction and for variations in ionization efficiency (matrix effects).[13]

LCMS_Workflow Start Sample Collection (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., 2-OG-d5) Start->Spike Extract Liquid-Liquid Extraction (Toluene or MTBE) @ Low Temp, Acidic pH Spike->Extract Inhibit Lipases Dry Evaporate & Reconstitute Extract->Dry Minimize Isomerization Inject LC Separation (C18 Column) Dry->Inject Detect MS/MS Detection (Positive ESI, MRM) Inject->Detect Separate Isomers Quantify Quantification (Peak Area Ratio vs. Calibration Curve) Detect->Quantify

Caption: Experimental workflow for LC-MS/MS quantification of 2-Oleoylglycerol.

Protocol 1: LC-MS/MS Quantification of 2-OG in Human Plasma
  • Sample Collection: Collect blood in EDTA-containing tubes. Immediately centrifuge at 2000 x g for 15 minutes at 4°C. Transfer the plasma to a new tube containing a lipase inhibitor (e.g., PMSF) to prevent enzymatic degradation. Store at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a 50 ng/mL internal standard solution (2-oleoylglycerol-d5 in methanol).

    • Add 200 µL of ice-cold 0.1 M formic acid to precipitate proteins and acidify the sample, which helps minimize acyl migration.[14]

    • Vortex for 30 seconds.

    • Add 1 mL of ice-cold toluene for liquid-liquid extraction. Toluene is effective at extracting neutral lipids while minimizing matrix effects and preventing isomerization during evaporation.[6]

    • Vortex vigorously for 1 minute, then centrifuge at 3000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 80:20 methanol:water).

  • LC-MS/MS Analysis:

    • LC System: UHPLC system with a heated column compartment.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start at 80% B, ramp to 100% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS System: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Positive.

    • MRM Transitions:

      • 2-OG: Precursor m/z 357.3 → Product m/z 287.3

      • 2-OG-d5 (IS): Precursor m/z 362.3 → Product m/z 287.3

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of calibrators.

    • Quantify 2-OG in unknown samples using the regression equation from the calibration curve.

Table 1: Typical Performance of a Validated LC-MS/MS Method
ParameterPerformance MetricRationale
Linear Range 0.5 - 500 ng/mLDefines the concentration range over which the method is accurate and precise.
LLOQ 0.5 ng/mLThe lowest concentration that can be quantified with acceptable accuracy and precision (e.g., within ±20% of nominal and <20% CV).[15][16]
Intra-Assay Precision < 10% CVMeasures the repeatability of the method within the same analytical run.
Inter-Assay Precision < 15% CVMeasures the reproducibility of the method across different days.
Accuracy 90 - 110%Measures how close the measured value is to the true value.
Isomer Separation Chromatographic Resolution (Rs) > 1.5Ensures baseline separation from the 1-OG isomer to prevent overestimation.[8]

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal validation because the separation is based on a different principle: partitioning between a gaseous mobile phase and a liquid stationary phase. This technique requires analytes to be volatile and thermally stable, necessitating a chemical derivatization step for monoacylglycerols like 2-OG.

Causality Behind Experimental Choices:

  • Derivatization: 2-OG is not volatile. The hydroxyl groups must be silylated (e.g., with BSTFA) to form trimethylsilyl (TMS) ethers. This increases volatility and thermal stability, making the molecule suitable for GC analysis. This chemical modification step is a key difference from LC-MS/MS.

  • Separation: A non-polar capillary column is used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase.

  • Detection: Electron Ionization (EI) is typically used, which creates characteristic and reproducible fragmentation patterns that are useful for structural confirmation.

Protocol 2: GC-MS Validation of 2-OG
  • Sample Preparation: Perform the same liquid-liquid extraction as described in Protocol 1.

  • Derivatization:

    • After evaporating the organic extract to dryness, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp at 15°C/min to 320°C, hold for 5 minutes.

    • MS System: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Orthogonal Method 2: Immunoassay (ELISA)

An immunoassay represents a fundamentally different analytical approach, relying on the highly specific binding of an antibody to the analyte rather than on its physicochemical properties.[17] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for small molecules like 2-OG.

Causality Behind Experimental Choices:

  • Principle: The method relies on the competition between the 2-OG in the sample and a labeled 2-OG conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the amount of 2-OG in the sample. This biological recognition mechanism is completely independent of mass spectrometry.

  • Specificity: The primary challenge is the potential for antibody cross-reactivity with structurally similar molecules, especially the 1-OG isomer and other monoacylglycerols. It is critical to characterize the antibody's specificity profile.

ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_signal Signal Generation Ab1 Antibody Ab2 Antibody Ab3 Antibody Sample_2OG 2-OG (Sample) Ab4 Antibody 2-OG Sample_2OG->Ab4 Ab6 Antibody 2-OG Sample_2OG->Ab6 Labeled_2OG 2-OG-HRP (Labeled) Ab5 Antibody 2-OG-HRP Labeled_2OG->Ab5 Ab7 Antibody 2-OG Ab8 Antibody 2-OG-HRP Substrate Substrate Ab8->Substrate Enzyme Action Ab9 Antibody 2-OG Product Colored Product (Low Signal) Substrate->Product

Caption: Principle of a competitive ELISA for 2-OG. High sample 2-OG leads to low signal.

Protocol 3: Competitive ELISA for 2-OG Validation

This protocol is based on a commercially available kit format.[17]

  • Sample Preparation: Extract 2-OG from plasma using the liquid-liquid extraction method in Protocol 1. After evaporation, reconstitute the sample in the specific assay buffer provided with the ELISA kit.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

    • Add the 2-OG-Horseradish Peroxidase (HRP) conjugate to each well.

    • Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

    • Wash the plate several times with the provided wash buffer to remove unbound reagents.

    • Add TMB substrate solution to each well. The HRP enzyme bound to the plate will convert the substrate to a colored product.

    • Incubate for 15-30 minutes in the dark.

    • Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their concentration (typically on a log-log or semi-log scale).

    • Determine the concentration of 2-OG in the samples from the standard curve.

Comparison and Data Interpretation

The ultimate goal is to compare the quantitative results obtained from the primary LC-MS/MS method with those from an orthogonal method.

Table 2: Comparison of Orthogonal Methods for 2-OG Quantification
FeatureLC-MS/MSGC-MSImmunoassay (ELISA)
Principle Liquid-phase separation, mass filteringGas-phase separation, mass filteringAntibody-antigen recognition
Specificity Very High (requires isomer separation)High (requires isomer separation)Moderate to High (depends on antibody)
Sensitivity Very High (pg-ng/mL)High (pg-ng/mL)High (ng/mL)
Throughput ModerateLow to ModerateHigh
Sample Req. Low (µL)Low (µL)Low (µL)
Key Challenge Isomer separation, matrix effects[6]Derivatization efficiency, analyte stabilityAntibody cross-reactivity
Orthogonality -High (different separation phase)Very High (different detection principle)
Interpreting the Results

When validating, a subset of study samples should be analyzed by both the primary and orthogonal methods. The results can be compared by calculating the percent difference or by performing a correlation analysis (e.g., Deming regression or Bland-Altman plot).

Table 3: Hypothetical Cross-Validation Data
Sample IDLC-MS/MS (ng/mL)ELISA (ng/mL)% Difference
CTRL-012.52.8+12.0%
CTRL-023.13.0-3.2%
TREAT-0115.216.5+8.6%
TREAT-0218.917.9-5.3%

A strong correlation and a low mean bias between the methods provide high confidence in the accuracy of the 2-OG quantification. Discrepancies may suggest a method-specific interference (e.g., cross-reactivity in the ELISA or an unresolved interference in the MS method) that requires further investigation.

The Ultimate Validation: Inter-Laboratory Comparison

For the highest level of confidence, an inter-laboratory comparison, also known as a proficiency test, can be conducted.[18] This involves preparing a set of identical, homogenous samples and sending them to multiple independent laboratories for analysis. The results are compiled and statistically analyzed (e.g., using Z-scores) to assess the proficiency and reproducibility of the method across different sites, instruments, and operators.[19] This represents a truly orthogonal approach by validating the method's performance across different human and instrumental systems.

Conclusion

The quantification of 2-Oleoylglycerol is a challenging analytical task where a single-method approach is insufficient to guarantee data integrity. By embracing a strategy of orthogonal validation—confirming results from a primary LC-MS/MS method with a technique based on a different principle, such as GC-MS or immunoassay—researchers can build a robust, self-validating system. This multi-faceted approach ensures that the generated data is accurate, reproducible, and defensible, providing a solid foundation for advancing our understanding of 2-OG's role in health and disease.

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  • Title: Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis Source: MDPI URL: [Link]

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Comparative

Replicating Published Findings on the Effects of Oleyl 2-Glyceryl Ether: A Comparative Guide

Introduction: Navigating a Sparse Data Landscape In the field of lipid signaling, the structural nuances of a molecule can dictate its biological function. Oleyl 2-glyceryl ether (2-OGE) is one such molecule of interest,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Sparse Data Landscape

In the field of lipid signaling, the structural nuances of a molecule can dictate its biological function. Oleyl 2-glyceryl ether (2-OGE) is one such molecule of interest, yet it exists in a landscape of sparse direct experimental data. This guide is designed for researchers, scientists, and drug development professionals to navigate this terrain. Given the limited published findings specifically on 2-OGE, we will employ a comparative approach, extrapolating its potential biological activities by examining structurally similar and functionally relevant lipid analogues.

Our core directive is to provide a scientifically grounded framework for investigation. We will achieve this by:

  • Comparing 2-OGE to its ester and ether analogues: We will dissect the potential implications of the ether bond at the sn-2 position by comparing it to its well-researched ester counterpart, 2-oleoyl-glycerol (2-OG), and its sn-1 ether analogues (1-O-alkylglycerols).

  • Leveraging data from a close structural relative: We will draw parallels with 2-arachidonoyl glyceryl ether (noladin ether), another sn-2 ether lipid, to infer potential receptor interactions.

  • Proposing a roadmap for empirical validation: We will provide detailed experimental protocols to directly test the hypothesized effects of 2-OGE, enabling researchers to generate the data needed to fill the current knowledge gap.

This guide is built on the principle of scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols. Every mechanistic claim is supported by authoritative sources to provide a trustworthy foundation for future research.

Structural Context: The Criticality of the Ether Bond

To understand the potential functions of Oleyl 2-glyceryl ether, it is crucial to visualize its structure in relation to its better-understood relatives. The key differences lie in the type of bond at the sn-2 position (ether vs. ester) and the position of the oleyl group (sn-1 vs. sn-2).

G cluster_0 sn-2 Linked Lipids cluster_1 sn-1 Linked Ether Lipid 2-OGE Oleyl 2-Glyceryl Ether (2-OGE) Ether Bond (sn-2) 2-OG 2-Oleoyl Glycerol (2-OG) Ester Bond (sn-2) 2-OGE->2-OG Ester vs. Ether (Stability & Signaling) Noladin_Ether 2-Arachidonoyl Glyceryl Ether (Noladin Ether) Ether Bond (sn-2) 2-OGE->Noladin_Ether Shared sn-2 Ether Moiety (Receptor Specificity) 1-OGE 1-O-Oleylglycerol Ether Bond (sn-1) 2-OGE->1-OGE Positional Isomerism (Functional Differences) CB1_Pathway cluster_membrane Cell Membrane cluster_cytosol CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits OGE Oleyl 2-Glyceryl Ether OGE->CB1 Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to GPR119_Pathway cluster_membrane Cell Membrane cluster_cytosol GPR119 GPR119 Receptor G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Stimulates OGE Oleyl 2-Glyceryl Ether OGE->GPR119 Binds & Activates (?) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Insulin / GLP-1 Secretion PKA->Cellular_Response Promotes

Caption: Potential GPR119 signaling pathway for Oleyl 2-glyceryl ether.

Experimental Protocols for Empirical Validation

The following protocols provide a framework for systematically evaluating the biological activities of Oleyl 2-glyceryl ether.

Experimental Workflow Overview

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation (Future Work) Receptor_Assay Receptor Activity Assays (cAMP, Calcium Flux) Behavior_Model Behavioral Models (CB1 effects) Receptor_Assay->Behavior_Model Cancer_Assay Anti-Cancer Assays (Viability, Apoptosis, Migration) Tumor_Model Tumor Xenograft Models Cancer_Assay->Tumor_Model Immune_Assay Immunomodulation Assays (Macrophage Activation, T-Cell Proliferation) Immune_Model Immunocompetent Mouse Models Immune_Assay->Immune_Model Start Oleyl 2-Glyceryl Ether (Test Compound) Start->Receptor_Assay Start->Cancer_Assay Start->Immune_Assay

Caption: Proposed experimental workflow for characterizing 2-OGE.

Protocol 1: Receptor Activity Profiling

Objective: To determine if 2-OGE activates CB1 or GPR119 signaling pathways.

Rationale: Measuring changes in intracellular cAMP is a direct method to distinguish between Gαi/o-coupled (CB1, cAMP decrease) and Gαs-coupled (GPR119, cAMP increase) receptor activation.

Methodology: Competitive ELISA for cAMP

  • Cell Culture:

    • Culture HEK293 cells stably expressing human CB1 receptors (HEK-CB1) and HEK293 cells stably expressing human GPR119 receptors (HEK-GPR119) in appropriate media.

    • Seed cells in 96-well plates at a density of 50,000 cells/well and grow to ~90% confluency.

  • Compound Treatment:

    • Pre-treat cells with a phosphodiesterase inhibitor like IBMX (100 µM) for 30 minutes to prevent cAMP degradation.

    • For HEK-CB1 cells, add Forskolin (10 µM) to stimulate basal cAMP production.

    • Add varying concentrations of 2-OGE (e.g., 1 nM to 10 µM) to the wells.

    • Include positive controls: CP-55,940 (a potent CB1 agonist) for HEK-CB1 cells and 2-OG for HEK-GPR119 cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with a commercial cAMP competitive ELISA kit.

  • cAMP Measurement: Follow the manufacturer's protocol for the ELISA kit. This typically involves adding the cell lysate to a plate pre-coated with anti-cAMP antibodies, followed by the addition of a HRP-conjugated cAMP tracer.

  • Data Analysis: Measure absorbance at 450 nm. Calculate the concentration of cAMP in each well based on a standard curve. Plot the dose-response curve for 2-OGE and determine its EC50 or IC50.

Protocol 2: In Vitro Anti-Cancer Activity

Objective: To assess the cytotoxic and anti-migratory effects of 2-OGE on cancer cells.

Rationale: Many ether lipids exhibit anti-cancer properties. The MTT assay measures metabolic activity as an indicator of cell viability, while the transwell assay directly measures the ability of cells to migrate.

[1][2]Methodology: MTT Viability and Transwell Migration Assay

A. Cell Viability (MTT Assay)

  • Cell Culture: Seed cancer cell lines known to be sensitive to ether lipids (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) in 96-well plates at 5,000 cells/well. Allow cells to adhere overnight.

  • Treatment: Treat cells with a range of 2-OGE concentrations (e.g., 1 µM to 100 µM) for 48 hours. Use Edelfosine as a positive control and a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure absorbance at 570 nm. Express results as a percentage of the vehicle-treated control.

B. Cell Migration (Transwell Assay)

  • Cell Preparation: Serum-starve cancer cells for 24 hours.

  • Assay Setup:

    • Place 8.0 µm pore size transwell inserts into a 24-well plate.

    • Add media with 10% FBS (as a chemoattractant) to the lower chamber.

    • Resuspend 50,000 serum-starved cells in serum-free media containing different concentrations of 2-OGE (or controls) and add them to the upper chamber of the insert.

  • Incubation: Incubate for 24 hours at 37°C.

  • Staining and Counting:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.

    • Elute the dye with a solubilization solution and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Quantify the relative migration compared to the vehicle control.

Protocol 3: In Vitro Immunomodulatory Activity

Objective: To evaluate the effect of 2-OGE on macrophage activation.

Rationale: Macrophage activation is a key feature of the immunomodulatory effects of alkylglycerols. N[3]itric oxide (NO) production is a hallmark of classically activated (M1) macrophages.

Methodology: Macrophage Nitric Oxide Production (Griess Assay)

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Treatment:

    • Treat the cells with various concentrations of 2-OGE (e.g., 0.1 µM to 50 µM).

    • Use Lipopolysaccharide (LPS, 1 µg/mL) as a positive control for macrophage activation.

    • Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

Conclusion and Future Directions

While direct evidence for the biological effects of Oleyl 2-glyceryl ether remains to be published, a robust comparative analysis of its structural analogues provides a strong foundation for targeted investigation. The available literature strongly suggests that 2-OGE is a metabolically stable lipid that likely functions as a cannabinoid receptor 1 agonist, with potential anti-cancer and immunomodulatory properties analogous to other unsaturated ether lipids.

The critical differentiator will be its receptor-level activity. Does it follow the path of its sn-2 ether relative, noladin ether, to activate CB1 receptors, or does its oleyl chain grant it activity at GPR119, similar to its ester cousin, 2-OG? The experimental protocols outlined in this guide provide a clear and logical path to answering these questions. The results of these investigations will be invaluable to the scientific community, shedding light on a novel lipid mediator and potentially uncovering new therapeutic avenues in neuromodulation, oncology, and immunology.

References

  • Deniau, A., Mosset, P., Pédrono, F., Mitre, R., Le Bot, D., & Legrand, A. B. (2010). Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil. Marine Drugs, 8(7), 2175–2184. [Link]

  • Berdel, W. E. (1990). Ether Lipids and Derivatives as Investigational Anticancer Drugs. Onkologie, 13(4), 245-250. [Link]

  • Jørgensen, K., Knudsen, K. B., Flogård, A., Nielsen, O., & Jensen, H. H. (2006). Synthesis and biological activity of anticancer ether lipids that are specifically released by phospholipase A2 in tumor tissue. Journal of medicinal chemistry, 49(12), 3743–3746. [Link]

  • Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British journal of pharmacology, 155(5), 763–773. [Link]

  • Jørgensen, K., Knudsen, K. B., Flogård, A., Nielsen, O., & Jensen, H. H. (2006). Synthesis and Biological Activity of Anticancer Ether Lipids That Are Specifically Released by Phospholipase A2 in Tumor Tissue. Journal of Medicinal Chemistry, 49(12), 3743-3746. [Link]

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  • Berdel, W. E. (1990). Ether Lipids and Derivatives as Investigational Anticancer Drugs. Onkologie, 13(4), 245-250. [Link]

  • Howlett, A. C. (2000). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Wikipedia. (2024). Cannabinoid receptor 1. [Link]

  • Shchanov, M., & Al-Matar, H. (2020). Ether Lipids as Anticancer Agents: Focus on Non-Phosphorus Cationic Glycerolipids. Molecules, 25(18), 4165. [Link]

  • Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine drugs, 8(8), 2267–2300. [Link]

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  • Cai, C., Jiang, W., Wang, L., Zhang, L., Wang, F., & Sun, C. (2014). Alkylglycerols modulate the proliferation and differentiation of non-specific agonist and specific antigen-stimulated splenic lymphocytes. PloS one, 9(4), e96207. [Link]

  • Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British journal of pharmacology, 155(5), 763–773. [Link]

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Validation

In Vivo Effects of Oleyl 2-Glyceryl Ether vs. Monoacylglycerols: A Technical Comparison Guide

Executive Summary This guide provides a technical analysis of Oleyl 2-glyceryl ether (2-OGE) , a stable ether analogue of the endogenous monoacylglycerol 2-Oleoylglycerol (2-OG) . While 2-OG is a potent physiological ago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Oleyl 2-glyceryl ether (2-OGE) , a stable ether analogue of the endogenous monoacylglycerol 2-Oleoylglycerol (2-OG) . While 2-OG is a potent physiological agonist of the G-protein coupled receptor GPR119 , its therapeutic potential is limited by rapid enzymatic hydrolysis. 2-OGE retains GPR119 affinity but resists degradation by monoacylglycerol lipase (MAGL), allowing for sustained in vivo activation of the incretin axis (GLP-1/GIP). This guide details the mechanistic differences, stability profiles, and experimental outcomes of using 2-OGE as a pharmacological probe in metabolic research.

Chemical Structure & Metabolic Stability

The defining characteristic of 2-OGE is the substitution of the ester bond at the sn-2 position with an ether bond. This structural modification renders the molecule resistant to the primary metabolic pathway that clears endogenous monoacylglycerols.

Structural Comparison
  • 2-Oleoylglycerol (2-OG): Contains an ester linkage at sn-2.[1] It is the natural ligand for GPR119 but is inherently unstable in biological matrices.

  • Oleyl 2-glyceryl ether (2-OGE): Contains an ether linkage at sn-2. This bond is chemically stable and resistant to lipase activity.

Enzymatic Degradation Profile

The biological half-life of these molecules is dictated by their susceptibility to Monoacylglycerol Lipase (MAGL) .

MoleculeBond TypeSusceptibility to MAGLPrimary MetabolitesIn Vivo Half-Life
2-OG EsterHigh (Rapid Hydrolysis)Oleic Acid + GlycerolMinutes (<5 min)
2-OGE EtherResistant None (via MAGL)Hours
2-AG EsterHighArachidonic Acid + GlycerolMinutes

Technical Insight: The rapid hydrolysis of 2-OG means that in in vivo experiments, the observed effects (or lack thereof) are often due to the metabolite (oleic acid) rather than the parent molecule. 2-OGE circumvents this, ensuring that phenotypic outcomes are driven by intact GPR119 activation.

Pharmacodynamics: Receptor Affinity & Signaling

Both molecules target GPR119 , a G


s-coupled receptor expressed on intestinal L-cells (secreting GLP-1) and pancreatic 

-cells.[2][3]
GPR119 Agonism (cAMP Accumulation)

Experimental data from transfected cell lines (e.g., COS-7 or HEK293 expressing hGPR119) indicates that 2-OGE acts as a full agonist, though with slightly lower potency than the natural ligand.

  • 2-OG EC

    
    :  ~2.5 
    
    
    
    M[1][4]
  • 2-OGE EC

    
    :  ~5.3 
    
    
    
    M[5]

Despite the slightly higher EC


, 2-OGE is superior in vivo because it maintains effective concentrations at the receptor site for a prolonged duration, whereas 2-OG is rapidly cleared before it can induce a sustained physiological response.
Signaling Pathway

Activation of GPR119 triggers the accumulation of intracellular cAMP, leading to the exocytosis of incretin hormones.

GPR119_Signaling Ligand 2-OGE (Stable) 2-OG (Unstable) Receptor GPR119 (L-Cell Surface) Ligand->Receptor Binding G_Protein Gαs Activation Receptor->G_Protein Effector Adenylate Cyclase G_Protein->Effector SecondMessenger cAMP Increase Effector->SecondMessenger Response GLP-1 Secretion SecondMessenger->Response Outcome Improved Glucose Tolerance Response->Outcome

Figure 1: GPR119 signaling cascade activated by 2-OGE, leading to GLP-1 secretion.[3]

In Vivo Effects: Experimental Outcomes

The divergence in stability leads to distinct in vivo phenotypes, particularly in glucose homeostasis models.

A. Glucose Tolerance (OGTT)

In Oral Glucose Tolerance Tests (OGTT) conducted in C57BL/6 mice:

  • 2-OGE Treatment: Significant reduction in glucose excursion (AUC). The effect is abolished in Gpr119-/- knockout mice, confirming target specificity.

  • 2-OG Treatment: Often shows no significant effect or requires extremely high doses to show marginal improvement, due to rapid degradation into oleic acid (which has a weaker effect on GLP-1 via FFAR1/GPR40).

B. Incretin Secretion (GLP-1)[2][3][4]
  • 2-OGE: Induces a robust, sustained elevation of plasma GLP-1 levels.

  • 2-OG: Induces a transient spike in GLP-1, which may not be sufficient to alter glucose clearance significantly in all experimental settings.

C. Food Intake & Satiety

Unlike Oleoylethanolamide (OEA) , which suppresses appetite via PPAR-


, the primary effect of 2-OGE is metabolic (incretin release). While GPR119 activation has been linked to hypophagia, the effect size of 2-OGE on food intake is generally less pronounced than its effect on glucose tolerance.
Summary of Comparative Effects
Physiological Parameter2-Oleoylglycerol (2-OG)Oleyl 2-glyceryl ether (2-OGE)Mechanism
Glucose Clearance Minimal / TransientSignificant Improvement GPR119

GLP-1
GLP-1 Secretion Transient SpikeSustained Release GPR119 Activation
Metabolic Stability Low (Hydrolyzed to Oleic Acid)High (Stable Ether) Resistance to MAGL
Target Specificity Mixed (GPR119 + Metabolites)High (GPR119 dominant) Intact Molecule

Experimental Protocols

To replicate these findings, the following protocols are recommended. These ensure that the stability advantage of 2-OGE is correctly leveraged.

Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: Assess the effect of 2-OGE on glucose handling.

  • Animals: Male C57BL/6J mice (or Gpr119-/- for specificity control), age 8-12 weeks.

  • Fasting: Fast mice for 6 hours (morning fast) or overnight (depending on ethical approval and metabolic baseline required).

  • Compound Preparation:

    • Vehicle: 0.5% Methylcellulose or Corn oil.

    • Dose: 2-OGE (100–300 mg/kg) vs. Vehicle.

    • Note: Sonicate 2-OGE in vehicle to ensure a uniform emulsion.

  • Administration: Administer 2-OGE via oral gavage (p.o.) 30 minutes prior to glucose challenge.

  • Glucose Challenge: Administer Glucose (2 g/kg body weight) via oral gavage.

  • Sampling: Measure blood glucose via tail vein at t = 0 (pre-glucose), 15, 30, 60, and 120 minutes.

  • Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

Protocol 2: Ex Vivo GLP-1 Secretion Assay

Objective: Confirm direct L-cell stimulation without systemic interference.

  • Tissue: Isolate murine colonic crypts or use GLUTag cell line.

  • Incubation:

    • Buffer: Krebs-Ringer buffer + 0.1% BSA + DPP-IV inhibitor (to prevent GLP-1 degradation).

    • Treatments: Vehicle, 2-OG (10

      
      M), 2-OGE (10 
      
      
      
      M), Positive Control (Forskolin).
  • Timing: Incubate for 2 hours at 37°C.

  • Measurement: Collect supernatant and quantify Active GLP-1 using ELISA.

  • Expected Result: 2-OGE should induce GLP-1 secretion comparable to 2-OG in vitro (where degradation is slower than in vivo) but show superior consistency.

Visualization: Metabolic Fate

Metabolic_Fate OG 2-Oleoylglycerol (2-OG) (Ester Bond) MAGL Monoacylglycerol Lipase (MAGL) OG->MAGL OGE Oleyl 2-glyceryl ether (2-OGE) (Ether Bond) OGE->MAGL Resistant Stable No Hydrolysis (Stable) OGE->Stable Hydrolysis Hydrolysis (Rapid) MAGL->Hydrolysis Metabolites Oleic Acid + Glycerol (Loss of GPR119 Activity) Hydrolysis->Metabolites Active Intact 2-OGE (Sustained GPR119 Activity) Stable->Active

Figure 2: Metabolic fate of Ester (2-OG) vs. Ether (2-OGE) lipids. 2-OGE evades MAGL hydrolysis, maintaining bioactivity.

References

  • Hansen, K. B., et al. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans.[3][4] Journal of Clinical Endocrinology & Metabolism.

  • Hassing, H. A., et al. (2016). Oral 2-oleyl glyceryl ether improves glucose tolerance in mice through the GPR119 receptor.[3][5][6] BioFactors.[6]

  • Engelstoft, M. S., et al. (2013). Seven transmembrane G protein-coupled receptor repertoire of gastric ghrelin cells. Molecular Metabolism.

  • Mulgrew, N., et al. (2013). 2-Oleoylglycerol, a GPR119 agonist, does not affect food intake or body weight gain in rats. Physiology & Behavior.

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Comparative

Structural Analogs of Oleyl 2-Glyceryl Ether: A Comparative Guide for GPR119 Pharmacology

Executive Summary Oleyl 2-glyceryl ether (2-OGE) represents a critical structural probe in metabolic disease research. It serves as a hydrolysis-resistant analog of 2-Oleoyl Glycerol (2-OG) , the endogenous physiological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oleyl 2-glyceryl ether (2-OGE) represents a critical structural probe in metabolic disease research. It serves as a hydrolysis-resistant analog of 2-Oleoyl Glycerol (2-OG) , the endogenous physiological ligand for GPR119 . While 2-OG is rapidly degraded by monoacylglycerol lipase (MAGL) and undergoes acyl migration, 2-OGE maintains structural integrity, allowing for sustained receptor activation.

This guide objectively compares 2-OGE against its endogenous ester counterpart (2-OG), its positional isomer (1-OGE/Selachyl Alcohol), and the functional analog Oleoylethanolamide (OEA). The primary focus is on GPR119 activation , metabolic stability , and incretin hormone secretion (GLP-1) .

Part 1: Structural Landscape and SAR Logic

The biological utility of 2-OGE stems from specific modifications to the glycerol backbone and the linkage type. The following diagram illustrates the Structure-Activity Relationship (SAR) logic transforming the unstable endogenous ligand into a stable pharmacological tool.

Diagram 1: Structural Evolution and Stability Logic

SAR_Logic Node_2OG 2-Oleoyl Glycerol (2-OG) (Endogenous Ligand) Unstable Ester Linkage Node_2OGE 2-Oleyl Glyceryl Ether (2-OGE) (Synthetic Analog) Stable Ether Linkage Node_2OG->Node_2OGE Bioisosteric Replacement (Ester -> Ether) Node_GPR119 GPR119 Activation (Metabolic Target) Node_2OG->Node_GPR119 Potent Agonist (EC50 ~2.5µM) Node_Degradation Rapid Hydrolysis (MAGL/FAAH) Node_2OG->Node_Degradation High Susceptibility Node_1OGE 1-Oleyl Glyceryl Ether (Selachyl Alcohol) Positional Isomer Node_2OGE->Node_1OGE Acyl Migration (Prevented in Ether) Node_2OGE->Node_GPR119 Sustained Agonism Node_2OGE->Node_Degradation Resistant Node_1OGE->Node_GPR119 Reduced Potency

Caption: SAR logic demonstrating the bioisosteric replacement of the ester bond in 2-OG with an ether bond in 2-OGE to prevent degradation while maintaining GPR119 affinity.

Part 2: Comparative Pharmacology

The following table synthesizes data regarding the stability and potency of 2-OGE compared to its primary alternatives.

Table 1: Comparative Profile of 2-OGE and Analogs
Feature2-Oleyl Glyceryl Ether (2-OGE) 2-Oleoyl Glycerol (2-OG) 1-Oleyl Glyceryl Ether (Selachyl Alcohol) Oleoylethanolamide (OEA)
Primary Target GPR119 (Agonist)GPR119 (Agonist)PKC / Membrane FluidityPPAR-α / GPR119
Linkage Type Ether (C-O-C)Ester (C-O-C=O)Ether (C-O-C)Amide
Metabolic Stability High (Resistant to Lipases)Low (t½ < 5 min in plasma)HighModerate (FAAH sensitive)
GPR119 Potency (EC50) ~2.5 - 5.0 µM2.5 µM [1]> 10 µM (Weak/Inactive)~3.0 µM
Physiological Role Pharmacological ProbeEndogenous Fat SensorImmune ModulationSatiety Signal
Key Advantage Sustained signaling without degradationNative signaling profileAntioxidant propertiesDual mechanism (Nuclear + GPCR)
Mechanistic Insight: The Ether Advantage

The critical distinction lies in enzymatic resistance . 2-OG is rapidly hydrolyzed by Monoacylglycerol Lipase (MAGL) into glycerol and oleic acid. Furthermore, 2-OG spontaneously isomerizes to the thermodynamically more stable 1-OG (1-oleoyl glycerol) in aqueous solution, which has significantly lower affinity for GPR119.

2-OGE solves both problems:

  • The ether bond renders it immune to MAGL hydrolysis.

  • The ether linkage prevents acyl migration, locking the oleyl tail in the bioactive sn-2 position required for optimal GPR119 binding pocket engagement [1][4].

Part 3: Biological Activity & Signaling Pathways[1]

2-OGE acts as a "fat sensor" mimetic.[1] Upon binding to GPR119 on intestinal L-cells, it triggers a cAMP-dependent pathway leading to the secretion of GLP-1 (Glucagon-Like Peptide-1), a hormone essential for glucose homeostasis.

Diagram 2: GPR119 Signaling Cascade (L-Cell)

GPR119_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular (L-Cell) Node_Ligand 2-OGE (Ligand) Node_Receptor GPR119 Receptor Node_Ligand->Node_Receptor Binding Node_Gs Gαs Protein Node_Receptor->Node_Gs Activation Node_AC Adenylyl Cyclase (AC) Node_cAMP cAMP (Second Messenger) Node_AC->Node_cAMP Conversion Node_Gs->Node_AC Stimulation Node_ATP ATP Node_ATP->Node_AC Node_PKA Protein Kinase A (PKA) Node_cAMP->Node_PKA Activation Node_Epac Epac2 Node_cAMP->Node_Epac Activation Node_Vesicle Secretory Granules Node_PKA->Node_Vesicle Exocytosis Trigger Node_Epac->Node_Vesicle Node_GLP1 GLP-1 Secretion Node_Vesicle->Node_GLP1 Release

Caption: The GPR119 signaling cascade activated by 2-OGE in intestinal L-cells, resulting in GLP-1 secretion via cAMP accumulation.[2]

Part 4: Experimental Protocols

To validate the activity and stability of 2-OGE, the following self-validating protocols are recommended.

Protocol 1: GPR119 cAMP Accumulation Assay

Objective: To quantify the potency of 2-OGE relative to 2-OG.

Reagents:

  • HEK293 cells stably transfected with human GPR119.

  • HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.

  • IBMX (3-isobutyl-1-methylxanthine) - Critical: Phosphodiesterase inhibitor to prevent cAMP breakdown.

Workflow:

  • Cell Seeding: Seed GPR119-HEK293 cells at 5,000 cells/well in a 384-well low-volume plate.

  • Preparation: Dissolve 2-OGE and 2-OG in DMSO. Prepare serial dilutions (100 µM to 1 nM) in stimulation buffer containing 0.5 mM IBMX.

  • Stimulation: Add 5 µL of compound solution to cells. Incubate for 30 minutes at 37°C.

    • Control A: Vehicle (DMSO) only (Basal cAMP).

    • Control B: Forskolin (10 µM) (Maximal cAMP response - Positive Control).

  • Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence ratio (665/620 nm).

  • Analysis: Plot dose-response curves. 2-OGE should exhibit an EC50 comparable to 2-OG (approx. 2.5 µM) but with a potentially higher Emax due to lack of degradation during the incubation [1][4].

Protocol 2: Microsomal Stability Assay

Objective: To demonstrate the superior stability of the ether linkage (2-OGE) vs. the ester linkage (2-OG).

Reagents:

  • Rat or Human Liver Microsomes (RLM/HLM).

  • NADPH regenerating system.

  • Internal Standard (e.g., Tolbutamide or a deuterated lipid).

Workflow:

  • Incubation: Pre-incubate microsomes (0.5 mg protein/mL) at 37°C for 5 minutes.

  • Initiation: Add 2-OG or 2-OGE (final concentration 1 µM). Initiate reaction with NADPH.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots in ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge to pellet protein. Analyze supernatant via LC-MS/MS.

    • Monitor: Parent ion depletion.

    • Expectation: 2-OG will show rapid depletion (t½ < 10 min). 2-OGE should remain >90% intact after 60 minutes [5].

Part 5: References

  • Hansen, K. B., et al. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans.[3] Journal of Clinical Endocrinology & Metabolism. [Link]

  • Hassing, H. A., et al. (2016). The GPR119 agonist 2-oleoyl glycerol stimulates glucagon-like peptide-1 secretion and improves glucose tolerance in mice. Endocrinology. [Link]

  • Lauffer, L. M., et al. (2009). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell. Diabetes. [Link]

  • Magnusson, C. D., & Haraldsson, G. G. (2011). Ether lipids: Synthesis and biological activity. Chemical Reviews. (General reference for ether lipid stability).

Sources

Validation

A Comparative Study of Ether Lipids vs. Ester Lipids in Cell Signaling

Executive Summary While ester-linked lipids (e.g., phosphatidylcholine) form the structural bulk of mammalian membranes, ether lipids —specifically plasmalogens and Platelet-Activating Factor (PAF)—act as specialized hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While ester-linked lipids (e.g., phosphatidylcholine) form the structural bulk of mammalian membranes, ether lipids —specifically plasmalogens and Platelet-Activating Factor (PAF)—act as specialized high-performance signaling nodes.[1][2][3][4] This guide delineates the critical functional divergence between these two classes. For drug development, the distinction is vital: ether lipids drive lipid raft stability, serve as sacrificial antioxidants, and act as potent G-protein coupled receptor (GPCR) agonists. This study compares their physicochemical properties, signaling mechanisms, and analytical workflows.

Part 1: Structural & Chemical Divergence

The fundamental difference lies at the sn-1 position of the glycerol backbone. This single chemical bond dictates the lipid's stability, packing density, and fate within the cell.

The Chemical Bond Comparison[5][6]
  • Ester Lipids (Diacyl): Contain an ester bond at sn-1 and sn-2.[5] Susceptible to hydrolysis by Phospholipases A1 and A2 (PLA1/PLA2).

  • Ether Lipids (Alkyl/Alkenyl):

    • Plasmanyl: An ether bond (–C–O–C–) at sn-1.[5][6][7] Chemically stable against PLA1.

    • Plasmenyl (Plasmalogens): A vinyl ether bond (–C–O–C=C–) at sn-1.[5][6][7][8][9] This double bond confers unique antioxidant properties and tighter membrane packing.

Visualization: Structural Susceptibility

The following diagram illustrates the structural differences and the specific enzymes that cleave these bonds, highlighting the stability profile of ether lipids.

LipidStructure cluster_Ester Ester Lipid (Phosphatidylcholine) cluster_Ether Ether Lipid (Plasmalogen) Glycerol Glycerol Backbone EsterSN1 sn-1: Ester Bond (C=O)-O-C Glycerol->EsterSN1 EsterSN2 sn-2: Ester Bond (C=O)-O-C Glycerol->EsterSN2 EtherSN1 sn-1: Vinyl Ether Bond -O-CH=CH- Glycerol->EtherSN1 EtherSN2 sn-2: Ester Bond (C=O)-O-C Glycerol->EtherSN2 PLA1 PLA1 Attack PLA1->EsterSN1 Cleaves PLA1->EtherSN1 Resistant PLA2 PLA2 Attack PLA2->EsterSN2 Cleaves PLA2->EtherSN2 Cleaves (Releases AA) ROS ROS/Acid Attack ROS->EtherSN1 Oxidative Cleavage (Antioxidant)

Figure 1: Comparative structural stability. Note that ether lipids at sn-1 are resistant to PLA1 but susceptible to Reactive Oxygen Species (ROS), serving as antioxidants.

Part 2: Functional Comparison in Signaling

Membrane Dynamics & Lipid Rafts

Ether lipids, particularly plasmalogens containing arachidonic acid (AA), are enriched in lipid rafts. Due to the lack of a carbonyl oxygen at sn-1, ether lipids pack more tightly than ester lipids.

  • Impact: This increases membrane thickness and reduces fluidity locally, creating stable platforms for signal transduction proteins (e.g., GPCRs, kinases).

  • Signaling Consequence: Cells deficient in ether lipids show destabilized rafts and impaired signaling (e.g., reduced AKT phosphorylation).

Direct Agonism: The PAF Pathway

Platelet-Activating Factor (PAF) is the most potent ether lipid signaler. Unlike structural ester lipids, PAF functions at picomolar concentrations via the PAF Receptor (PAFR).

Mechanism of Action[4][10][11][12]
  • Synthesis: Remodeling pathway via PLA2 (cleaves AA) and Acetyltransferase (adds acetate to sn-2).[11][12]

  • Binding: PAF binds PAFR (G-protein coupled).[11]

  • Cascade: Activates PLC and PLD, leading to Calcium mobilization and MAPK activation.

PAF_Signaling Stimulus Inflammatory Stimulus (e.g., Thrombin) cPLA2 cPLA2 Activation Stimulus->cPLA2 MembranePC Membrane Ether-PC (Precursor) MembranePC->cPLA2 LysoPAF Lyso-PAF cPLA2->LysoPAF Releases Arachidonic Acid PAF PAF (Active Ether Lipid) LysoPAF->PAF Acetyltransferase PAFR PAF Receptor (GPCR) PAF->PAFR Autocrine/Paracrine Gq Gq Protein PAFR->Gq PLC PLC Activation Gq->PLC IP3 IP3 / DAG PLC->IP3 Calcium Ca2+ Mobilization IP3->Calcium MAPK MAPK/NF-kB Pathway IP3->MAPK

Figure 2: The Platelet-Activating Factor (PAF) signaling cascade, demonstrating the conversion of structural ether lipids into potent bioactive mediators.

Part 3: Comparative Performance Data

The following table synthesizes experimental data regarding the physicochemical and signaling performance of Ether vs. Ester lipids.

FeatureEster Lipids (e.g., DPPC/POPC)Ether Lipids (e.g., Plasmalogens/PAF)Signaling Implication
sn-1 Bond Stability Hydrolyzable (PLA1 sensitive)High (PLA1 resistant)Ether lipids persist longer in membranes; stable anchors.
Oxidation Sensitivity Low (unless PUFA at sn-2)High (Vinyl ether at sn-1)Plasmalogens act as ROS scavengers, protecting vital cellular lipids.
Membrane Packing Moderate (Fluid)Tight (Ordered)Ether lipids promote Lipid Raft formation, clustering signaling receptors.
Signaling Potency Low (Structural/Precursor)Very High (PAF is active at 10⁻¹² M)PAF triggers acute inflammation and thrombosis.
Precursor Role Source of fatty acids (energy)Reservoir for Arachidonic Acid Rapid release of AA for eicosanoid synthesis (prostaglandins/leukotrienes).

Part 4: Experimental Protocols (Self-Validating)

Analyzing ether lipids is challenging due to isobaric overlap with ester lipids in Mass Spectrometry (MS). A standard lipidomics workflow will often misidentify them.

Protocol: Differential Extraction & Acid Hydrolysis

Objective: Unequivocally distinguish plasmalogens (vinyl ether) from plasmanyl (alkyl ether) and diacyl (ester) lipids.

Reagents:

  • Methyl-tert-butyl ether (MTBE)[13]

  • Hydrochloric acid (HCl) fumes

  • Internal Standards (e.g., PC(O-16:0/d31-18:1))

Step-by-Step Methodology:

  • Lipid Extraction (MTBE Method):

    • Add 1.5 mL Methanol and 5 mL MTBE to cell pellet. Vortex 1 hr.

    • Add 1.25 mL water (induces phase separation). Centrifuge 1000 x g for 10 min.

    • Collect upper organic phase (contains all lipids).

  • Split Sample: Divide the lipid extract into two aliquots (A and B).

  • Acid Hydrolysis (Aliquot B only):

    • Evaporate solvent from Aliquot B.

    • Expose the dry film to HCl fumes for 2 minutes (place vial open in a closed jar with concentrated HCl).

    • Mechanism:[3][4][10][14] HCl specifically cleaves the vinyl ether bond of plasmalogens, converting them to lyso-lipids and aldehydes. Ester and Alkyl bonds remain intact.

    • Neutralize and re-suspend.

  • LC-MS/MS Analysis:

    • Run both Aliquot A (Intact) and Aliquot B (Hydrolyzed).

  • Data Validation:

    • Plasmalogens:[2][3][4][15][5][6][7] Peaks present in A but absent/shifted in B.

    • Ester/Alkyl Lipids: Peaks remain unchanged between A and B.

AnalysisWorkflow Extract Total Lipid Extract (MTBE Method) Split Split Sample Extract->Split AliquotA Aliquot A: Untreated Control Split->AliquotA AliquotB Aliquot B: Acid Hydrolysis (HCl) Split->AliquotB MS LC-MS/MS Analysis AliquotA->MS AliquotB->MS Compare Compare Spectra MS->Compare Result1 Peak Disappears: Plasmalogen (Vinyl Ether) Compare->Result1 Result2 Peak Persists: Ester or Alkyl Ether Compare->Result2

Figure 3: Differential analysis workflow. The acid hydrolysis step is the "self-validating" control to confirm ether lipid identity.

Part 5: Therapeutic Implications

Understanding the ether/ester balance is critical for drug development in the following areas:

  • Neurodegeneration (Alzheimer's):

    • Observation: Severe depletion of plasmalogens (up to 70%) is observed in the brains of Alzheimer's patients.

    • Mechanism:[3][10][14] Loss of antioxidant capacity leads to increased oxidative stress and synaptic failure.

    • Target: PPI-1011 (plasmalogen precursor) is under investigation to restore ether lipid levels.

  • Peroxisomal Disorders (RCDP):

    • Pathology: Rhizomelic Chondrodysplasia Punctata (RCDP) is caused by defects in PEX7 or GNPAT, enzymes required for ether lipid synthesis.

    • Outcome: Total lack of plasmalogens results in skeletal abnormalities and respiratory failure, highlighting their role in development.

  • Cancer & Metastasis:

    • Observation: Aggressive tumors often show elevated ether lipid levels.

    • Mechanism:[3][4][10][14] Ether lipids increase membrane resistance to oxidative stress (survival) and alter raft signaling to promote migration (metastasis).

    • Target: Alkyl-phospholipid analogs (e.g., Edelfosine) target lipid rafts to induce apoptosis in cancer cells.

References

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206.

  • Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease.[1] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(9), 1442–1452.

  • Prescott, S. M., et al. (2000). Platelet-activating factor and related lipid mediators. Annual Review of Biochemistry, 69, 419–445.

  • Nagan, N., & Zoeller, R. A. (2001). Plasmalogens: biosynthesis and functions. Progress in Lipid Research, 40(3), 199–229.

  • Lipid MAPS® Lipidomics Gateway. Protocols for Lipid Extraction and Analysis.

Sources

Comparative

A Comparative Guide to Validating the Role of 2-Oxoglutarate in Gut-Brain Axis Communication

Introduction: Beyond the Neuron—The Gut's Influence on the Brain The gut-brain axis is a bidirectional communication network that integrates the central and enteric nervous systems, linking the brain's cognitive and emot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Neuron—The Gut's Influence on the Brain

The gut-brain axis is a bidirectional communication network that integrates the central and enteric nervous systems, linking the brain's cognitive and emotional centers with peripheral intestinal functions.[1][2][3] For decades, our understanding of this axis was largely confined to neural and endocrine pathways. However, a paradigm shift is underway, driven by the recognition that the gut microbiota and their metabolic products are pivotal signaling molecules in this complex dialogue.[4][5][6] These microbial metabolites, including the well-studied short-chain fatty acids (SCFAs), can influence everything from neuroinflammation to mood and behavior.[5][7]

This guide moves beyond established players to focus on an emerging and versatile metabolite: 2-oxoglutarate (2-OG) , also known as alpha-ketoglutarate (AKG). As a critical intermediate in the Krebs cycle, 2-OG is central to cellular metabolism.[8][9] Its production is influenced by both host diet and gut microbial activity. Emerging evidence suggests 2-OG plays multifaceted roles in the gut, including modulating intestinal immunity and motility.[8][10] This raises a critical question for researchers and drug developers: Does 2-OG act as a signaling molecule along the gut-brain axis, and how can we rigorously validate this role?

This document provides an in-depth technical comparison of methodologies to investigate and validate the function of 2-OG in gut-brain communication. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a framework for constructing a robust, multi-faceted validation strategy, from quantitative analysis to in-vivo functional readouts.

Chapter 1: Foundational Validation: Is 2-OG a Dynamic Signal?

Before investigating the functional effects of 2-OG, we must first establish its presence and dynamic regulation within the gut-brain axis. The core question is: Do 2-OG levels change in the gut, circulation, and central nervous system in response to relevant physiological or pathological stimuli (e.g., dietary changes, dysbiosis, or disease models)?

Primary Method: Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For accurate and sensitive quantification of a small molecule like 2-OG, targeted LC-MS/MS is the gold standard. This technique offers unparalleled specificity by measuring a molecule based on both its retention time on a chromatography column and its unique mass-to-charge ratio, along with the masses of its fragments.

Causality Behind the Choice: Unlike broader metabolomic surveys, a targeted approach is optimized for the specific chemistry of 2-OG, allowing for the use of stable isotope-labeled internal standards. This corrects for variations in sample extraction and instrument response, enabling precise, absolute quantification—a necessity for validating a potential signaling molecule.

Comparative Analysis of Quantification Methods
MethodPrincipleAdvantagesDisadvantagesBest For
LC-MS/MS (Targeted) Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity (nM-pM range), high specificity, absolute quantification possible.Lower throughput, requires specialized equipment and expertise.Gold-standard quantification in complex biological matrices (blood, CSF, tissue).
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, provides structural information, requires minimal sample preparation.Significantly lower sensitivity (µM-mM range), spectral overlap can be an issue.Untargeted discovery metabolomics and structural elucidation.
Enzymatic Assays Uses specific enzymes to convert 2-OG, leading to a colorimetric or fluorescent signal.High throughput, lower cost, simple workflow.Prone to interference from other molecules in the sample, less specific than MS.Rapid screening of large sample sets where high precision is not the primary goal.
Experimental Protocol: Quantification of 2-OG in Feces, Plasma, and Brain Tissue

This protocol outlines a self-validating system where quantification in different compartments can be correlated to provide a systemic view of 2-OG dynamics.

1. Sample Collection and Preparation:

  • Feces: Immediately flash-freeze fecal pellets in liquid nitrogen. Store at -80°C. For extraction, homogenize 50 mg of feces in 500 µL of ice-cold 80% methanol containing a stable isotope-labeled internal standard (e.g., 13C5-α-Ketoglutarate).
  • Plasma: Collect whole blood in EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C. For extraction, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile with the internal standard to 1 volume of plasma.
  • Brain Tissue: Euthanize the animal and immediately dissect the brain region of interest (e.g., hippocampus, prefrontal cortex). Flash-freeze in liquid nitrogen. Store at -80°C. Homogenize ~20 mg of tissue in 600 µL of ice-cold 80% methanol with the internal standard using a bead beater.

2. Metabolite Extraction:

  • Vortex all homogenates vigorously for 10 minutes at 4°C.
  • Centrifuge at 15,000 x g for 15 minutes at 4°C.
  • Collect the supernatant, which contains the extracted metabolites.
  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 5% acetonitrile/95% water).

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a reverse-phase C18 column or a HILIC column suitable for polar metabolites.
  • Mobile Phases: Typically, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Mass Spectrometry: Operate in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transition from the 2-OG parent ion to a characteristic fragment ion (and the corresponding transition for the internal standard).
  • Quantification: Generate a standard curve using known concentrations of pure 2-OG. Calculate the absolute concentration in samples by normalizing the 2-OG peak area to the internal standard peak area and comparing it to the standard curve.

Workflow for 2-OG Quantification

G cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis feces Feces homogenize Homogenization in Methanol + Internal Std feces->homogenize plasma Plasma plasma->homogenize brain Brain Tissue brain->homogenize extract Centrifuge & Collect Supernatant homogenize->extract dry Dry & Reconstitute extract->dry lcms LC-MS/MS Analysis (MRM Mode) dry->lcms quant Quantification vs. Standard Curve lcms->quant

Caption: Workflow from sample collection to absolute quantification of 2-OG.

Chapter 2: Mechanistic Validation: How Does 2-OG Exert Its Effects?

Once we establish that 2-OG levels are dynamic, the next step is to determine its direct biological effects on gut and neural cells. In vitro models provide a controlled environment to dissect cellular and molecular mechanisms, answering questions like: Does 2-OG alter intestinal barrier function? Does it modulate neuronal activity or survival? What are the underlying signaling pathways?

Primary Models: Gut Organoids and Co-Culture Systems

Standard 2D cell culture lacks the cellular diversity and structural complexity of native tissue. Gut organoids, derived from intestinal stem cells, self-organize into 3D structures that mimic the intestinal epithelium, containing multiple relevant cell types (e.g., enterocytes, goblet cells, enteroendocrine cells).[11][12] Co-culturing these organoids with neuronal cells allows for the investigation of direct gut-epithelial-neuronal crosstalk.

Causality Behind the Choice: This approach bridges the gap between overly simplistic single-cell models and the complexity of a whole organism. It allows researchers to apply 2-OG to the "gut" side of the model and measure specific responses in the "neural" side, providing direct evidence of a signaling link.

Comparative Analysis of In Vitro Models
ModelDescriptionAdvantagesDisadvantagesBest For
Gut Organoid-Neuron Co-Culture 3D intestinal organoids cultured with primary neurons or neuronal cell lines.High physiological relevance, cellular diversity, models gut-neuron interaction.Technically challenging, higher variability, lower throughput.Mechanistic studies of gut-derived signals on neuronal function.
Transwell Co-Culture Gut epithelial cells (e.g., Caco-2) grown on a permeable membrane insert above neuronal cells.Simpler setup, allows study of secreted factors, higher throughput.Lacks 3D architecture and full cellular diversity of organoids.Screening for effects of secreted gut metabolites on neurons.
Ex Vivo Tissue Explants Segments of gut or brain tissue kept viable in culture for a short period.Preserves native tissue architecture and cell-cell connections.Limited viability (hours to days), experimental manipulation is difficult.Studying acute responses in a preserved local circuit.[13]
Experimental Protocol: Assessing 2-OG's Effect on Neuronal Activity in a Gut-Neuron Co-Culture

1. Establish Cell Cultures:

  • Gut Organoids: Isolate intestinal crypts from mouse tissue and embed them in Matrigel. Culture in organoid growth medium.
  • Neuronal Culture: Isolate primary neurons (e.g., from dorsal root ganglia for sensory neurons or hippocampus for CNS neurons) or use a neuronal cell line (e.g., SH-SY5Y). Culture in appropriate neuronal medium.

2. Set up the Co-Culture System:

  • Once organoids are mature, break them up mechanically and plate them as a monolayer on a Transwell insert.
  • Alternatively, for direct contact studies, plate dissociated organoid cells and neurons together on a suitable substrate like laminin. For studying secreted factors, plate neurons in the bottom of a well and add mature organoids in a permeable insert above them.

3. 2-OG Treatment and Functional Readout:

  • Add 2-OG (at physiologically relevant concentrations determined in Chapter 1) to the apical (gut lumen) side of the epithelial cells.
  • Use a vehicle control (medium without 2-OG) and a negative control (e.g., a structurally similar but inactive metabolite).
  • After a defined incubation period (e.g., 24 hours), assess neuronal function.
  • Primary Readout (Neuronal Activity): Use calcium imaging (e.g., with Fura-2 or GCaMP) to measure changes in intracellular calcium, a proxy for neuronal firing.
  • Secondary Readout (Gene Expression): Harvest neuronal RNA and perform qPCR to measure changes in genes related to synaptic plasticity (e.g., c-Fos, BDNF) or neurotransmitter synthesis.

4. Validating the Signaling Pathway:

  • Identify potential 2-OG receptors. A known receptor for a similar metabolite, succinate, is SUCNR1. The oxoglutarate receptor 1 (OXGR1) is a known receptor for 2-OG in the gut.[10]
  • Use pharmacological inhibitors or siRNA/shRNA knockdown of the candidate receptor (e.g., OXGR1) in the neuronal cells before 2-OG treatment.
  • If the neuronal response to 2-OG is blocked or attenuated, it provides strong evidence that the signaling occurs through that specific receptor.

Proposed 2-OG Signaling Pathway in Gut-Brain Communication

G cluster_gut Gut Lumen / Epithelium cluster_cns Central Nervous System microbe Gut Microbiota og_gut 2-Oxoglutarate (2-OG) microbe->og_gut diet Dietary Sources diet->og_gut eec Enteroendocrine Cell og_gut->eec Paracrine? oxgr1_gut OXGR1 Receptor og_gut->oxgr1_gut Local Gut Signaling og_cns 2-OG (crosses BBB) og_gut->og_cns Enters Circulation neuron Neuron eec->neuron Hormonal Signal (e.g., GLP-1) og_cns->neuron receptor_cns Neuronal Receptor (e.g., OXGR1?) og_cns->receptor_cns Direct Binding effect Modulation of: - Neurotransmission - Gene Expression - Synaptic Plasticity receptor_cns->effect Downstream Signaling

Caption: Potential pathways for 2-OG signaling from the gut to the brain.

Chapter 3: Systemic Validation: Does Gut 2-OG Impact Brain and Behavior?

The ultimate validation requires demonstrating that changes in gut-derived 2-OG can cause measurable effects on brain function and behavior in a living organism. In vivo models are essential for integrating the complex neural, endocrine, and immune pathways that constitute the gut-brain axis.[1][13]

Primary Model: Gnotobiotic (Germ-Free) Mice

Gnotobiotic mice, raised in a sterile environment, lack any gut microbiota.[1] This provides a "blank slate" to test the specific effects of microbial colonization. By colonizing germ-free (GF) mice with a bacterial strain engineered to either produce high levels of 2-OG or a knockout version that does not, we can directly link microbial 2-OG production to host physiology and behavior.

Causality Behind the Choice: This is the most rigorous method for establishing causality. It eliminates confounding variables from a complex native microbiome and directly tests the hypothesis that microbially-produced 2-OG is sufficient to cause a specific effect in the brain. This approach moves beyond simple correlation to experimental demonstration.

Comparative Analysis of In Vivo Models
ModelDescriptionAdvantagesDisadvantagesBest For
Gnotobiotic Mice Germ-free mice colonized with defined bacterial strains.Establishes causality for microbial effects; highly controlled.Requires specialized, expensive facilities; GF mice have developmental abnormalities.Proving the necessity and sufficiency of a specific microbe or its metabolite.[1][12]
Conventional SPF Mice + Oral 2-OG Normal mice given 2-OG in their drinking water or by gavage.Simpler, less expensive, more accessible.Bypasses gut microbial production; high doses may not be physiologically relevant.Assessing the pharmacological effects of exogenous 2-OG.
Antibiotic-Treated Mice Conventional mice treated with antibiotics to deplete the gut microbiota.Reduces microbial complexity without requiring GF facilities.Depletion is often incomplete and not specific; can have off-target effects.Initial exploratory studies to see if the microbiota is involved at all.[8]
Experimental Protocol: Validating the Anxiolytic Effects of Microbially-Produced 2-OG

1. Experimental Groups (n=10-15 per group):

  • Group 1 (GF Control): Germ-free mice receiving sterile vehicle.
  • Group 2 (Colonized Control): GF mice colonized with a wild-type bacterial strain (e.g., E. coli) that does not produce significant 2-OG.
  • Group 3 (2-OG Producer): GF mice colonized with an engineered E. coli strain that overproduces 2-OG.
  • Group 4 (Pharmacological Control): Conventional SPF mice receiving oral 2-OG.

2. Colonization and Treatment:

  • Colonize Groups 2 and 3 via oral gavage with the respective bacterial strains. Allow 2-4 weeks for stable colonization.
  • Administer oral 2-OG or vehicle to Group 4 for the same duration.

3. Behavioral Testing:

  • Perform a battery of behavioral tests to assess anxiety-like behavior.
  • Open Field Test: Anxious mice spend less time in the exposed center of the arena. Measure time in the center vs. periphery.
  • Elevated Plus Maze: Anxious mice spend less time in the open, elevated arms of the maze. Measure entries and time spent in open vs. closed arms.

4. Post-Mortem Analysis (Self-Validation):

  • After behavioral testing, collect samples as described in Chapter 1.
  • Confirm Colonization: Plate fecal samples to confirm the presence and stability of the colonized bacterial strains.
  • Validate 2-OG Levels: Use LC-MS/MS to confirm that 2-OG levels are elevated in the feces, plasma, and brains of Group 3 (and Group 4) compared to controls.
  • Correlate Data: Perform statistical analysis to correlate brain 2-OG concentrations with behavioral outcomes (e.g., time in the open arms of the maze). A significant correlation provides powerful validation of the gut-brain link.

In Vivo Experimental Validation Workflow

G cluster_groups 1. Animal Groups cluster_exp 2. Experiment cluster_val 3. Validation & Analysis gf Germ-Free (Control) colonize Colonize & Stabilize (2-4 weeks) gf->colonize wt GF + Wild-Type Bacteria wt->colonize og_prod GF + 2-OG Producing Bacteria og_prod->colonize behavior Behavioral Testing (Open Field, EPM) colonize->behavior collect Collect Feces, Plasma, Brain behavior->collect lcms LC-MS/MS of 2-OG collect->lcms correlate Correlate [2-OG] with Behavior Data lcms->correlate

Caption: A self-validating workflow for testing the in vivo effects of 2-OG.

Conclusion: A Multi-Pillar Approach to Validation

Validating the role of a novel signaling molecule like 2-oxoglutarate in the gut-brain axis cannot be accomplished with a single experiment. The complexity of this bidirectional system demands a multi-pillar approach that builds a cohesive and robust scientific narrative.

  • The Quantitative Pillar: Begin by establishing the presence and dynamic range of 2-OG in relevant biological compartments using a highly specific and sensitive method like targeted LC-MS/MS.

  • The Mechanistic Pillar: Employ controlled in vitro systems, such as organoid co-cultures, to dissect the direct cellular and molecular effects of 2-OG on both gut and neural cells, identifying potential receptors and downstream pathways.

  • The Systemic Pillar: Use sophisticated in vivo models, with gnotobiotic animals representing the gold standard, to establish a causal link between gut-derived 2-OG and tangible changes in brain function and behavior.

By integrating data from these three pillars, researchers can create a self-validating system where quantitative changes in a metabolite are directly and causally linked to mechanistic cellular responses and, ultimately, whole-organism physiological outcomes. This rigorous, evidence-based approach is essential for advancing our understanding of the gut-brain axis and for developing novel therapeutics that target this critical communication network.

References

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Validation

A Comparative Guide to the Differential Effects of Oleyl 2-Glyceryl Ether in Healthy vs. Diseased Models

This guide provides an in-depth technical comparison of the biological effects of Oleyl 2-glyceryl ether (2-O-Oleoylglycerol, 2-OG), a naturally occurring monoacylglycerol, in the context of both healthy physiological st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological effects of Oleyl 2-glyceryl ether (2-O-Oleoylglycerol, 2-OG), a naturally occurring monoacylglycerol, in the context of both healthy physiological states and various disease models. We will explore its mechanism of action, compare its efficacy with alternative molecules, and provide detailed experimental protocols for researchers in drug discovery and development.

Introduction to Oleyl 2-Glyceryl Ether (2-OG)

Oleyl 2-glyceryl ether, a monoacylglycerol found in biological tissues, is synthesized from diacylglycerol precursors and is primarily metabolized by the enzyme monoacylglycerol lipase (MAGL) into oleic acid and glycerol[1]. A key breakthrough in understanding the function of 2-OG was its identification as an endogenous agonist for the G protein-coupled receptor 119 (GPR119)[2][3]. This discovery has positioned 2-OG as a significant signaling molecule, particularly in the regulation of metabolic processes.

Mechanism of Action: The GPR119 Signaling Pathway

In healthy individuals, 2-OG plays a crucial role as a "fat sensor" in the gastrointestinal tract[3][4]. Upon consumption of dietary fats, triacylglycerols are hydrolyzed into 2-monoacylglycerols, including 2-OG. 2-OG then activates GPR119 on intestinal L-cells, leading to an increase in intracellular cyclic AMP (cAMP)[5][6]. This signaling cascade stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-dependent insulin secretion[2][3][4].

Figure 1: Simplified GPR119 signaling pathway initiated by 2-OG.

Differential Effects of 2-OG: A Comparative Analysis

The physiological role of 2-OG in healthy individuals primarily revolves around metabolic homeostasis. However, in diseased states, the therapeutic potential of activating the GPR119 pathway with 2-OG or its synthetic analogs becomes a key area of investigation.

Parameter Healthy Model Diseased Model (Metabolic Syndrome) Diseased Model (Inflammation) Diseased Model (Cancer)
Primary Effect Regulation of postprandial glucose levels via GLP-1 secretion.Potential for improved glycemic control, reduced hyperglycemia, and enhanced insulin sensitivity.Hypothetical anti-inflammatory effects through modulation of macrophage activity and cytokine release.Potential for inhibition of cancer cell proliferation, though this is largely speculative and requires further research.
GPR119 Expression Basal expression in pancreatic β-cells and intestinal L-cells.May be altered; therapeutic targeting is of interest.GPR119 expression on immune cells is an area of active research.Expression levels and role in different cancer types are largely unknown.
GLP-1 Response Robust and contributes to normal glucose tolerance.GPR119 agonism aims to restore or enhance a blunted incretin response.The role of GLP-1 in modulating inflammation is an emerging field of study.The direct impact of GLP-1 on cancer cell biology is complex and context-dependent.
Therapeutic Implication Maintenance of metabolic health.Potential treatment for type 2 diabetes and obesity.Potential for mitigating chronic inflammatory conditions.Highly speculative; further investigation is needed to determine any therapeutic relevance.

2-OG in a Healthy Model: The Metabolic Regulator

In healthy individuals, the oral administration of 2-OG leads to a significant increase in plasma GLP-1 levels, which in turn enhances glucose-stimulated insulin secretion[2][3][4]. This positions 2-OG as a key signaling molecule in the gut-pancreas axis, contributing to the maintenance of glucose homeostasis. The effect is transient and directly linked to the presence of dietary fats, highlighting its role as a physiological regulator.

2-OG and GPR119 Agonists in Diseased Models

Metabolic Syndrome and Type 2 Diabetes

In the context of metabolic syndrome and type 2 diabetes, where insulin resistance and impaired incretin signaling are common, targeting the GPR119 pathway is a promising therapeutic strategy[7]. Studies using animal models of diet-induced obesity and diabetes have shown that synthetic GPR119 agonists, such as AR231453, can improve glucose tolerance, increase insulin secretion, and stimulate GLP-1 release[8][9][10]. A study on a stable analog of 2-OG, 2-oleyl glyceryl ether, demonstrated improved glucose tolerance in mice, an effect that was absent in GPR119 knockout mice, confirming the receptor's role[1].

Inflammation

The role of GPR119 and its ligands in inflammation is less established but is an area of growing interest. Macrophages, key cells in the inflammatory process, are known to be influenced by various lipid mediators[11][12]. While direct evidence for 2-OG's anti-inflammatory effects is limited, some studies suggest that GPR119 activation can have immunomodulatory roles. For instance, GLP-1 receptor agonists have been shown to reduce neuroinflammation[13][14][15]. Given that 2-OG stimulates GLP-1 release, it is plausible that it could exert indirect anti-inflammatory effects. Further research is needed to explore the direct effects of 2-OG on macrophage polarization and cytokine production.

Cancer

The potential role of 2-OG in cancer is highly speculative. Altered lipid metabolism is a hallmark of many cancers, with cancer cells often exhibiting increased de novo lipogenesis to support their rapid proliferation[16][17]. While some ether lipids have been investigated for their anti-cancer properties, the specific effects of 2-OG on cancer cell proliferation and survival are not well-documented. It is an area that warrants further investigation, particularly concerning the expression and function of GPR119 in different cancer types.

Alternative GPR119 Agonists for Comparative Studies

For researchers investigating the GPR119 pathway, several synthetic agonists offer more stable and potent alternatives to the endogenous ligand 2-OG.

Compound Chemical Class Reported EC50 (human GPR119) Key Features
AR231453 Pyrimidine4.7 - 9 nMPotent and selective GPR119 agonist; enhances glucose-dependent insulin secretion and GLP-1 release[8][9][10][18][19].
APD597 Pyrimidine46 nMGood balance of potency and intrinsic activity; favorable solubility[7][20].
MBX-2982 Pyrimidine-Has been in clinical trials for type 2 diabetes[7].
PSN632408 Pyrimidine7900 nMOne of the earlier synthetic GPR119 agonists[19].

Experimental Protocols

To facilitate research in this area, we provide the following detailed protocols for key experiments.

In Vitro GPR119 Activation Assay (cAMP Measurement)

This protocol is designed to assess the ability of a test compound to activate GPR119 and induce cAMP production in a cell-based assay.

GPR119_cAMP_Assay_Workflow start Start seed_cells Seed HEK293 cells expressing human GPR119 in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_compounds Prepare serial dilutions of 2-OG and control agonists incubate1->prepare_compounds add_compounds Add compounds to the cells prepare_compounds->add_compounds incubate2 Incubate for 30 minutes at 37°C add_compounds->incubate2 lyse_cells Lyse cells and add cAMP detection reagent incubate2->lyse_cells incubate3 Incubate for 60 minutes at room temperature lyse_cells->incubate3 read_plate Read luminescence on a plate reader incubate3->read_plate analyze_data Analyze data and calculate EC50 values read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro GPR119 cAMP assay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • DMEM supplemented with 10% FBS and appropriate selection antibiotics

  • 96-well white, clear-bottom tissue culture plates

  • Test compounds (2-OG, synthetic agonists)

  • cAMP-Glo™ Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed HEK293-hGPR119 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP-Glo™ Assay.

  • Read the luminescence on a plate reader.

  • Plot the data as a dose-response curve and calculate the EC50 value for each compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of a test compound on glucose disposal in a mouse model.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test compound (e.g., 2-OG analog or synthetic agonist) formulated in an appropriate vehicle

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Fast the mice for 6 hours with free access to water[21].

  • Administer the test compound or vehicle via oral gavage.

  • After 30 minutes, take a baseline blood glucose measurement (t=0) from the tail vein.

  • Administer the glucose solution via oral gavage[2].

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration[21][22].

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Macrophage Inflammation Assay

This protocol evaluates the potential anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • 24-well tissue culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions[23].

  • Analyze the data to determine the effect of the test compound on cytokine release.

Conclusion

Oleyl 2-glyceryl ether is a crucial endogenous signaling molecule that plays a well-defined role in metabolic regulation in healthy individuals through the activation of GPR119 and subsequent GLP-1 release. In diseased states, particularly metabolic disorders, targeting the GPR119 pathway with 2-OG analogs or synthetic agonists presents a promising therapeutic avenue. The differential effects of 2-OG in healthy versus diseased models underscore the context-dependent nature of lipid signaling. Further research into the role of 2-OG and GPR119 in inflammation and cancer is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to investigate these differential effects and contribute to the development of novel therapeutics.

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